Silafluofen
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-ethoxyphenyl)-[3-(4-fluoro-3-phenoxyphenyl)propyl]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FO2Si/c1-4-27-21-13-15-23(16-14-21)29(2,3)18-8-9-20-12-17-24(26)25(19-20)28-22-10-6-5-7-11-22/h5-7,10-17,19H,4,8-9,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYNBECUCCGGPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)[Si](C)(C)CCCC2=CC(=C(C=C2)F)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057924 | |
| Record name | Silafluofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105024-66-6 | |
| Record name | Silafluofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105024-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silafluofen [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105024666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silafluofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-ethoxyphenyl)(3-(4-fluoro-3-phenoxyphenyl)propyl)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.662 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzene, 4-[3-[(4-ethoxyphenyl)dimethylsilyl]propyl]-1-fluoro-2-phenoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILAFLUOFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4SX221ILG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Silafluofen's Mode of Action on Insect Sodium Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silafluofen is a synthetic pyrethroid insecticide that incorporates a silicon atom into its chemical structure, a modification that confers unique properties such as increased stability.[1][2] Like other pyrethroids, the primary target of this compound in insects is the voltage-gated sodium channel, a critical component for the generation and propagation of action potentials in the nervous system.[1][2] This guide provides a detailed technical overview of the mode of action of this compound on these channels, drawing from direct studies on related organosilicon pyrethroids and established knowledge of pyrethroid-sodium channel interactions.
Core Mechanism: Modulation of Voltage-Gated Sodium Channels
The insect nervous system's reliance on the precise functioning of voltage-gated sodium channels makes them a prime target for insecticides. These channels are responsible for the rising phase of the action potential, allowing for the rapid influx of sodium ions upon membrane depolarization.
This compound, as a pyrethroid, disrupts the normal gating kinetics of these channels. The principal mechanism of action is the significant prolongation of the open state of the sodium channel. This is achieved by inhibiting both the inactivation and deactivation processes of the channel. The result is a persistent influx of sodium ions, leading to a prolonged depolarizing afterpotential. This sustained depolarization causes hyperexcitability of the nerve, characterized by repetitive firing of action potentials, which ultimately leads to paralysis and death of the insect.
Electrophysiological Evidence from Organosilicon Pyrethroids
Direct electrophysiological studies on a series of quaternary organosilicon pyrethroid-like ethers and alkanes, structurally related to this compound, have provided key insights into their neurotoxic effects. A pivotal study by Nishimura and Okimoto (2001) demonstrated the following:
-
Induction of Repetitive Firing: When applied to the central nerve cord of the American cockroach (Periplaneta americana), these organosilicon compounds induced repetitive firing, a hallmark of pyrethroid poisoning. The ether variants, which are structurally more analogous to this compound, were found to be more potent in inducing this effect than the alkane variants.
-
Prolongation of Sodium Tail-Current: Using the voltage-clamp technique on crayfish giant axons, the researchers observed that these compounds significantly prolonged the sodium tail-current. This directly demonstrates their action in delaying the closing of the sodium channels.
-
Correlation with Insecticidal Activity: A crucial finding was the parallel relationship between the rate of decay of the sodium tail-current and the insecticidal activity of the compounds against the American cockroach. This establishes a clear link between the modulation of sodium channel kinetics and the toxic outcome.
While specific quantitative data for this compound from this study is not publicly available, the findings for structurally similar organosilicon pyrethroid ethers strongly support a similar mode of action.
Quantitative Data on Pyrethroid-Sodium Channel Interactions
| Pyrethroid | Insect Species | Preparation | Technique | Measured Parameter | Value | Reference |
| Deltamethrin | Drosophila melanogaster | Expressed NaV1.6 channels in Xenopus oocytes | Two-electrode voltage clamp | EC50 for tail current modification | 0.03 µM | (Tan et al., 2005) |
| Permethrin | Musca domestica | Native neurons | Patch-clamp | Kd for channel modification | 1.2 µM | (Soderlund et al., 1983) |
| Cypermethrin | Heliothis virescens | Synaptosomes | [3H]batrachotoxinin-A 20-α-benzoate binding | IC50 for BTX binding inhibition | 0.1 µM | (Soderlund et al., 1989) |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mode of action of pyrethroid insecticides on insect sodium channels. These protocols are representative of the techniques that would be employed to generate quantitative data for this compound.
Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This technique is used to study the effects of a compound on ion channels expressed in a heterologous system, allowing for the isolation and characterization of a specific channel subtype.
Methodology:
-
Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated by treatment with collagenase.
-
cRNA Injection: cRNA encoding the insect voltage-gated sodium channel of interest (e.g., from Drosophila melanogaster or Blattella germanica) is injected into the oocytes.
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for channel expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a saline solution.
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
The membrane potential is held at a negative potential (e.g., -80 mV).
-
Depolarizing voltage steps are applied to elicit sodium currents.
-
-
Compound Application: this compound, dissolved in an appropriate solvent, is added to the perfusion solution at various concentrations.
-
Data Analysis: The effect of this compound on the sodium current is measured, specifically focusing on the prolongation of the tail current upon repolarization. Dose-response curves are generated to determine the EC50 value.
Patch-Clamp Electrophysiology on Insect Neurons
Patch-clamp allows for the recording of ionic currents through single channels or the whole cell, providing high-resolution data on channel kinetics.
Methodology:
-
Neuron Isolation: Neurons are isolated from the central nervous system (e.g., thoracic ganglia) of the target insect.
-
Cell Culture: Isolated neurons are plated on a suitable substrate and maintained in a specific culture medium.
-
Recording Configuration:
-
A glass micropipette with a fire-polished tip is brought into contact with the cell membrane to form a high-resistance seal (gigaseal).
-
Whole-cell configuration: The membrane patch is ruptured to allow electrical access to the entire cell.
-
Single-channel configuration: A small patch of membrane containing one or more channels is excised.
-
-
Voltage Protocol: The membrane potential is clamped, and voltage steps are applied to activate the sodium channels.
-
This compound Application: The insecticide is applied to the bath solution or directly to the cell via the patch pipette.
-
Data Acquisition and Analysis: The recordings are amplified, filtered, and digitized. Analysis focuses on changes in single-channel open time, open probability, and the kinetics of the whole-cell current in the presence of this compound.
Radioligand Binding Assay
This biochemical assay is used to determine the binding affinity of a compound to its receptor. For pyrethroids, a competitive binding assay is often employed using a radiolabeled ligand that binds to a site on the sodium channel.
Methodology:
-
Membrane Preparation: Synaptosomes or microsomal fractions are prepared from insect neural tissue (e.g., fly heads).
-
Radioligand: A suitable radioligand, such as [3H]batrachotoxinin-A 20-α-benzoate ([3H]BTX-B), which binds to the open state of the sodium channel, is used.
-
Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) for this compound can then be calculated using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound binds to the open state of voltage-gated sodium channels, inhibiting their inactivation and deactivation.
Experimental Workflow for Two-Electrode Voltage Clamp (TEVC)
Caption: Workflow for assessing this compound's effect on sodium channels using TEVC in Xenopus oocytes.
Logical Relationship in Competitive Radioligand Binding Assay
Caption: Competitive binding assay logic to determine this compound's affinity for the sodium channel.
Conclusion
The mode of action of this compound on insect sodium channels is consistent with that of other pyrethroid insecticides. It acts as a potent modulator, prolonging the open state of the channel and causing nerve hyperexcitability. While specific quantitative data for this compound are limited in the public domain, studies on structurally related organosilicon pyrethroids provide strong evidence for its mechanism. The experimental protocols detailed in this guide represent the standard methodologies used to characterize such insecticide-channel interactions and can be applied to further elucidate the specific properties of this compound. This in-depth understanding is crucial for the development of novel insecticides and for managing insecticide resistance in pest populations.
References
Silafluofen: A Comprehensive Toxicological Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Silafluofen is a synthetic pyrethroid insecticide notable for its unique chemical structure, which incorporates a silicon atom. This structural modification confers distinct properties, including enhanced stability and a favorable toxicological profile compared to conventional pyrethroids, particularly concerning aquatic life.[1] This technical guide provides a comprehensive overview of the toxicological data and profile of this compound, intended for researchers, scientists, and professionals in drug development. It details its chemical and physical properties, toxicokinetics, and toxicodynamics, supported by experimental data and methodologies.
Chemical and Physical Properties
This compound is an organosilicon compound with the IUPAC name (4-ethoxyphenyl)[3-(4-fluoro-3-phenoxyphenyl)propyl]dimethylsilane.[2] Its chemical structure is characterized by a silicon atom replacing a carbon atom in the neophyl group, a feature that contributes to its chemical stability, particularly in alkaline conditions.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (4-ethoxyphenyl)[3-(4-fluoro-3-phenoxyphenyl)propyl]dimethylsilane | [2] |
| Synonyms | Eflusilanat, Silonen | [2] |
| CAS Number | 105024-66-6 | [3] |
| Molecular Formula | C₂₅H₂₉FO₂Si | [3] |
| Molecular Weight | 408.58 g/mol | [3] |
| Appearance | Colorless to yellowish oily liquid | [4] |
| Water Solubility | Very low | [4] |
| Chemical Stability | Stable under sunlight, in soil, and in alkaline environments | [1][5] |
Toxicodynamics: Mechanism of Action
As a pyrethroid insecticide, the primary mode of action for this compound is the modulation of voltage-gated sodium channels in the nerve cell membrane of insects.[4] It binds to the sodium channels, causing them to remain open for an extended period. This leads to a continuous influx of sodium ions, resulting in hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect. This compound acts as both a contact and a stomach poison.[1]
References
An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Silafluofen
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Silafluofen is a pesticide that is not approved for use in the European Union.[1] This document is intended for informational purposes for research and scientific professionals and does not constitute an endorsement or recommendation for its use.
Introduction
This compound is a fluorinated organosilicon pyrethroid insecticide used in agriculture against soil-borne insects and as a wood preservative.[2] It has been registered in several Asian countries, including Japan, Taiwan, and Vietnam, since at least 1995 for use on crops such as drupes, tea, and rice.[2] Unlike many other pyrethroids, this compound exhibits low fish toxicity and notable chemical stability under sunlight, in the soil, and in alkaline environments.[3] Understanding its environmental fate and degradation is crucial for assessing its potential ecological impact.
This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of this compound, summarizing available quantitative data, detailing experimental protocols based on established international guidelines, and visualizing key processes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are critical in determining its behavior and distribution in the environment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (4-ethoxyphenyl)[3-(4-fluoro-3-phenoxyphenyl)propyl]dimethylsilane | [4] |
| CAS Registry Number | 105024-66-6 | [4] |
| Molecular Formula | C₂₅H₂₉FO₂Si | [4] |
| Molar Mass | 408.588 g·mol⁻¹ | [2] |
| Appearance | Liquid, almost colorless and odorless | [5] |
| Water Solubility | Insoluble | [5] |
| Solubility in Organic Solvents | Soluble | [5] |
| LogP (Octanol-Water Partition Coefficient) | 6.5649 | [5] |
Environmental Degradation Pathways
The environmental degradation of this compound can occur through several pathways, including hydrolysis, photolysis, and metabolism in soil and aquatic systems. The following sections detail these processes based on internationally recognized testing guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Hydrolysis
Hydrolysis is a key abiotic degradation pathway for many pesticides in the environment. The stability of a substance to hydrolysis is evaluated as a function of pH.
Experimental Protocol (Following OECD Guideline 111):
A sterile aqueous buffer solution of the test substance at a concentration not exceeding 10⁻² M or half of its saturation concentration is prepared at different pH levels (typically pH 4, 7, and 9). The solutions are incubated in the dark at a constant temperature. Samples are taken at appropriate intervals and analyzed for the parent compound and potential hydrolysis products. A preliminary test is often conducted at 50°C for 5 days to quickly assess stability. If significant degradation occurs, a more detailed study is performed at a lower temperature.
Logical Flow of a Hydrolysis Study
Figure 1: Experimental workflow for a hydrolysis study.
Photolysis in Water
Photolysis is the degradation of a chemical by light. For pesticides, this is an important degradation pathway in surface waters.
Experimental Protocol (Following OECD Guideline 316):
A solution of the radiolabeled test substance in a sterile aqueous buffer is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). The experiment is conducted at a constant temperature. Control samples are kept in the dark to differentiate between photolytic and other degradation processes. Samples are collected at various time points and analyzed for the parent compound and photoproducts. The quantum yield, which is the efficiency of a photon in causing a chemical reaction, can also be determined.
Specific quantitative data on the photolysis of this compound in water, such as its quantum yield and half-life, are not publicly available. However, it is noted to have chemical stability under sunlight.[3]
Conceptual Pathway of Aqueous Photolysis
Figure 2: Conceptual diagram of this compound photolysis.
Metabolism in Soil
The degradation of pesticides in soil is a critical factor in their environmental persistence. This process is primarily mediated by soil microorganisms.
Experimental Protocol (Following OECD Guideline 307):
Radiolabeled this compound is applied to fresh soil samples. The treated soil is incubated in the dark under controlled aerobic or anaerobic conditions, at a constant temperature and moisture content. Volatile degradation products, such as ¹⁴CO₂, are trapped. Soil samples are extracted at various intervals and analyzed for the parent compound and its metabolites. The amount of non-extractable (bound) residues is also determined. The rate of degradation (DT₅₀) is calculated.
While this compound is described as being stable in soil, specific DT₅₀ values from regulatory studies are not publicly available.[3]
Workflow for Aerobic Soil Metabolism Study
References
- 1. This compound | C25H29FO2Si | CID 92430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Development of this compound-Based Termiticides in Japan and Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hpc-standards.com [hpc-standards.com]
- 5. chemsafetypro.com [chemsafetypro.com]
An In-depth Technical Guide to the Physicochemical Properties of Silafluofen
For Researchers, Scientists, and Drug Development Professionals
Introduction: Silafluofen is a fluorinated organosilicon pyrethroid ether insecticide used to control soil-borne insects like termites and as a wood preservative.[1][2] Developed in 1984, its unique structure, which incorporates a silicon atom, distinguishes it from conventional pyrethroids.[3][4][5] This structural modification confers properties such as reduced fish toxicity and enhanced stability in various environmental conditions, making it a subject of interest for agricultural and material science research.[4][5] This guide provides a detailed overview of the core physicochemical properties of this compound, standard experimental protocols for their determination, and a logical workflow for its characterization.
Chemical Identity and Structure
-
IUPAC Name: (4-ethoxyphenyl)[3-(4-fluoro-3-phenoxyphenyl)propyl]dimethylsilane[6][7]
-
Synonyms: Eflusilanat, Silonen, Joker, Neophan, Silatop[1][2][8]
This compound is characterized by the isosteric replacement of a carbon atom with a silicon atom in its molecular backbone.[3] This modification is central to its altered biological and environmental properties compared to other pyrethroids.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound, compiled from various sources. These parameters are crucial for understanding its environmental fate, transport, and biological interactions.
| Property | Value | Units | Reference(s) |
| Molecular Weight | 408.58 - 408.59 | g/mol | [6][9][10] |
| Physical State | Oily liquid, almost colorless and odorless | - | [2][8][9] |
| Melting Point | <25 | °C | [9][11][12] |
| Boiling Point | 484.5 (at 760 mmHg); Decomposes before boiling | °C | [8][9][13] |
| Water Solubility | 0.001 (at 20°C, pH 7) | mg/L | [2][8] |
| Solubility in Organic Solvents | Soluble in DMSO and other organic solvents | - | [6][9] |
| Vapor Pressure | 4.5 x 10⁻⁹ (at 25°C) / 2.5 x 10⁻³ (at 20°C) | mmHg / mPa | [8][9][13] |
| Density | 1.08 | g/cm³ | [2][8][13] |
| Partition Coefficient (LogP) | 6.56 | - | [9] |
| Flash Point | 100 - 246.8 | °C | [8][9] |
| Refractive Index | 1.557 - 1.568 (at 20.1°C) | - | [9][11][13] |
| Chemical Stability | Stable under alkaline conditions, sunlight, and in soil | - | [4][5][9] |
Experimental Protocols for Property Determination
While specific experimental data for this compound is proprietary, the determination of its physicochemical properties follows internationally recognized standard methods, primarily the OECD Guidelines for the Testing of Chemicals.[14] These protocols ensure data consistency and reliability.
-
Melting Point (OECD 102): For substances like this compound which are liquid at room temperature, methods like determining the Freezing Temperature or Pour Point are appropriate.[7][15] Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) are also applicable and can precisely measure the temperature of phase transition from liquid to solid.[7][15][16]
-
Boiling Point (OECD 103): The boiling point is determined as the temperature where the vapor pressure equals atmospheric pressure.[3][13][17] Given that this compound decomposes before boiling, this is typically reported as a decomposition temperature under specific conditions.[8] Methods include ebulliometry, dynamic vapor pressure measurement, and DSC/DTA, which can detect thermal decomposition events.[13][17]
-
Water Solubility (OECD 105): For poorly soluble compounds like this compound (<10⁻² g/L), the Column Elution Method is standard.[18][19][20] In this method, an inert material (like glass beads) is coated with the test substance and packed into a column.[21] Water is passed through the column, and the concentration of the substance in the eluate is measured until a plateau is reached, representing the saturation concentration.[20][21]
-
Partition Coefficient (n-octanol/water) (OECD 117): The n-octanol/water partition coefficient (LogP) is a key indicator of a substance's lipophilicity. For a compound with a high LogP like this compound, the High-Performance Liquid Chromatography (HPLC) Method is most suitable.[4][5][10][12] This method correlates the substance's retention time on a reverse-phase column with those of reference compounds with known LogP values.[10][22]
-
Vapor Pressure (OECD 104): The vapor pressure can be determined using several methods depending on the expected range.[8][23][24] For a substance with very low vapor pressure, the Gas Saturation Method or Effusion Methods (e.g., Knudsen cell, isothermal thermogravimetry) are appropriate.[8][23][25] These techniques measure the mass of a substance transported by a known volume of carrier gas or effusing through a small orifice over time.[8][25]
-
Density (OECD 109): For a liquid, density is typically measured using a pycnometer , a hydrometer, or an oscillating densitometer.[26] The pycnometer method involves accurately determining the weight of a precise volume of the liquid at a constant temperature.
-
Flash Point (ASTM D93): The flash point is determined using a Pensky-Martens Closed-Cup Tester .[6][9][27] The liquid is heated at a slow, constant rate with stirring.[9][27] An ignition source is directed into the cup at regular temperature intervals until a flash is observed inside the cup.[9]
-
Refractive Index: This is measured using an Abbé refractometer .[2][11][28][29][30] A few drops of the liquid are placed between two prisms.[28] The instrument measures the critical angle of refraction, from which the refractive index is calculated, typically at a specified temperature (e.g., 20.1°C).[28][29]
-
Chemical Stability: Stability is assessed by subjecting the compound to various conditions over time.[31][32][33] For example, to test stability in alkaline conditions, the compound is dissolved in solutions of varying pH (e.g., pH 9, 12.8) and stored at a controlled temperature (e.g., 50°C).[5] Aliquots are taken at different time points (e.g., 1 week, 4 weeks) and the concentration of the remaining this compound is determined using an appropriate analytical method like HPLC or GC-MS to calculate the degradation rate.[5][31][34]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the physicochemical characterization of a chemical substance like this compound.
Conclusion
The physicochemical properties of this compound define its behavior, efficacy, and environmental impact. Its low water solubility and high partition coefficient suggest a tendency to associate with organic matter and lipids, while its low vapor pressure indicates it is not highly volatile.[8][9] The unique stability of this compound, particularly under alkaline conditions, distinguishes it from ester-based pyrethroids and contributes to its persistence and effectiveness as a termiticide.[5] A thorough understanding of these properties, determined through standardized experimental protocols, is essential for its safe handling, effective application, and for the development of new, structurally related compounds in the fields of agriculture and materials science.
References
- 1. precisionlubrication.com [precisionlubrication.com]
- 2. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. oecd.org [oecd.org]
- 4. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 5. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 6. store.astm.org [store.astm.org]
- 7. laboratuar.com [laboratuar.com]
- 8. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 9. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 10. oecd.org [oecd.org]
- 11. hinotek.com [hinotek.com]
- 12. oecd.org [oecd.org]
- 13. laboratuar.com [laboratuar.com]
- 14. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 15. oecd.org [oecd.org]
- 16. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. filab.fr [filab.fr]
- 20. OECD 105 - Phytosafe [phytosafe.com]
- 21. enfo.hu [enfo.hu]
- 22. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 23. oecd.org [oecd.org]
- 24. oecd.org [oecd.org]
- 25. eurolab.net [eurolab.net]
- 26. scribd.com [scribd.com]
- 27. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]
- 28. refractometer.pl [refractometer.pl]
- 29. Determination of the refractive index - Homepage WEE-Solve GmbH [wee-solve.de]
- 30. macro.lsu.edu [macro.lsu.edu]
- 31. eurl-pesticides.eu [eurl-pesticides.eu]
- 32. eurl-pesticides.eu [eurl-pesticides.eu]
- 33. Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
Silafluofen molecular formula and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silafluofen is a synthetic pyrethroid ether insecticide notable for its unique organosilicon structure. This technical guide provides an in-depth overview of this compound's core chemical properties, its mechanism of action as a sodium channel modulator, and detailed experimental protocols for its synthesis, analysis, and efficacy testing. The information is intended to support researchers and professionals in the fields of insecticide development, pest management, and environmental science.
Core Chemical Properties
This compound is distinguished by the incorporation of a silicon atom into its chemical structure, a modification that confers unique properties compared to traditional pyrethroids.[1]
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₉FO₂Si | [2] |
| Molecular Weight | 408.58 g/mol | [3] |
| CAS Number | 105024-66-6 | [3] |
| Appearance | Colorless or yellowish oily liquid | [3] |
| Solubility | Nearly insoluble in water (0.001 mg/L at 20°C) | [3] |
| Synonyms | Eflusilanat, Silonen, Neophan, Joker, Silatop | [3][4] |
Mechanism of Action: Sodium Channel Modulation
This compound's insecticidal activity stems from its action on the nervous system of target pests. It functions as a sodium channel modulator, affecting the voltage-gated sodium channels that are crucial for the generation and propagation of nerve impulses.[5] This mode of action is characteristic of pyrethroid insecticides.[6]
The binding of this compound to the sodium channel disrupts its normal function, leading to prolonged channel opening. This results in hyperexcitation of the neuron, causing paralysis and eventual death of the insect. This compound exhibits both contact and stomach action, meaning it is effective upon direct contact with the pest or when ingested.[5]
Experimental Protocols
This section provides an overview of key experimental methodologies related to this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process.[3] The following is a general outline of the synthetic route:
A detailed experimental protocol would involve the following steps:
-
Diazotization and Bromination: 3-Chloro-4-fluoroaniline is reacted with sodium nitrite, followed by bromination using hydrobromic acid and copper(II) bromide.[3]
-
Grignard Reaction: The product from the previous step undergoes a Grignard reaction with a reagent prepared from 3-bromopropene.[3]
-
Hydrosilylation: The resulting intermediate is then reacted with 4-ethoxyphenyldimethylsilane in the presence of a platinum catalyst, such as hexachloroplatinic acid, to form the silicon-carbon bond.[3]
-
Final Coupling: The final step involves the reaction of the intermediate with sodium phenolate to yield this compound.[3]
Note: This is a generalized protocol. Optimization of reaction conditions, including temperature, solvents, and reaction times, is critical for achieving high yields and purity.
Termiticide Efficacy Testing
The efficacy of this compound as a termiticide can be evaluated through both laboratory and field tests.
3.2.1. Laboratory Tunneling Assay
This assay assesses the ability of this compound-treated soil to prevent termite tunneling.
-
Materials: this compound, sand, petri dishes or similar containers, termite workers (e.g., Coptotermes formosanus).
-
Procedure:
-
Prepare various concentrations of this compound in sand (e.g., 0, 1, 10, 100, 1000 ppm).[7]
-
Place a measured amount of the treated sand in a petri dish and add a small amount of distilled water.[7]
-
Introduce a known number of termite workers (e.g., 30-50) into the dish.[7]
-
Observe and record termite tunneling activity and mortality at set intervals (e.g., 24 hours and 7 days).[7]
-
Measure the extent of tunneling to determine the concentration required to inhibit termite penetration.[7]
-
3.2.2. Field Efficacy Test (Modified Ground Board Test)
This long-term test evaluates the performance of this compound under field conditions.[8]
-
Procedure:
-
Establish test plots (e.g., 1m x 1m) using concrete blocks in an area with known termite activity.[8]
-
Fill the plots with sand and compact it.[8]
-
Prepare dilutions of the this compound formulation (e.g., 0.10% and 0.15% active ingredient).[8]
-
Evenly spray the dilution onto the soil surface at a specified rate (e.g., 5 L/m²).[8]
-
Place a PVC sheet and then a concrete slab over the treated soil.
-
Place wooden baits on the treated soil and monitor for termite damage annually, comparing to untreated control plots.[8]
-
Stability Testing
The chemical stability of this compound, particularly in alkaline environments, is a key feature.[8]
-
Protocol for Stability in Alkaline Conditions:
-
Prepare a high pH medium, for example, by creating a water extract of mortar (pH ~12.8).[8]
-
Introduce a known concentration of this compound into this medium.
-
Store the samples at an elevated temperature (e.g., 50°C) for a specified period (e.g., 4 weeks).[8]
-
At regular intervals, withdraw aliquots and analyze the concentration of this compound using a validated analytical method (e.g., GC-MS or LC-MS/MS).
-
Calculate the recovery rate to determine the stability of the compound. This compound has been shown to have a high recovery rate of over 90% under these conditions.[8]
-
Analytical Method for Residue Analysis
A validated analytical method is essential for quantifying this compound residues in various matrices. Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a suitable technique.
-
Sample Preparation (QuEChERS-based approach):
-
Extraction: Homogenize the sample (e.g., soil, wood, or biological tissue) and extract with an appropriate solvent such as acetonitrile (B52724).
-
Partitioning: Add salts (e.g., magnesium sulfate (B86663), sodium chloride) to induce phase separation.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the acetonitrile layer and mix with a combination of sorbents (e.g., primary secondary amine (PSA) to remove fatty acids and sugars, C18 to remove nonpolar interferences, and magnesium sulfate to remove residual water).
-
Centrifuge and collect the supernatant for analysis.
-
-
GC-MS/MS Analysis:
-
Gas Chromatograph (GC): Use a capillary column suitable for pesticide analysis (e.g., a non-polar or mid-polar column). Optimize the temperature program for the separation of this compound from matrix components.
-
Mass Spectrometer (MS/MS): Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Select precursor and product ion transitions specific to this compound.
-
-
Method Validation: Validate the method according to relevant guidelines (e.g., SANTE), assessing parameters such as linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).[9]
Conclusion
This compound's unique chemical structure provides a valuable tool in insecticide development and pest management, offering high efficacy and improved stability. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate its properties, develop new formulations, and assess its environmental fate and toxicological profile. The continued study of this compound and similar organosilicon compounds will be crucial for the advancement of effective and safer pest control strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C25H29FO2Si | CID 92430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound – Wikipedia [de.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound (Ref: HOE 084498) [sitem.herts.ac.uk]
- 6. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 8. Development of this compound-Based Termiticides in Japan and Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcsp.org.pk [jcsp.org.pk]
The Silicon Advantage: Engineering Next-Generation Pyrethroids with Organosilicon Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The relentless evolution of insecticide resistance necessitates the continuous development of novel and more effective pest control agents. Pyrethroids, synthetic analogs of the natural insecticide pyrethrin, have long been a cornerstone of integrated pest management strategies due to their high efficacy and relatively low mammalian toxicity. However, their utility is increasingly threatened by the emergence of resistant insect populations and concerns regarding their environmental persistence and off-target effects. This technical guide explores the pivotal role of organosilicon compounds in the evolution of pyrethroid chemistry, leading to the development of a new generation of insecticides with enhanced stability, altered toxicity profiles, and improved environmental compatibility. Through the strategic replacement of a carbon atom with a silicon atom, researchers have successfully engineered "sila-pyrethroids" that overcome some of the key limitations of their conventional carbon-based counterparts. This document provides a comprehensive overview of the synthesis, mechanism of action, metabolic fate, and insecticidal efficacy of these silicon-containing pyrethroids, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.
Introduction: The Rationale for Sila-Substitution in Pyrethroid Development
The fundamental principle behind the development of organosilicon pyrethroids lies in the concept of bioisosterism, where a functional group or atom in a biologically active molecule is replaced by another with similar physical and chemical properties. The substitution of a carbon atom with a silicon atom, known as sila-substitution, has emerged as a powerful strategy in medicinal and agrochemical research to modulate the biological activity, metabolic stability, and pharmacokinetic properties of parent compounds.[1][2]
In the context of pyrethroid chemistry, the introduction of a silicon atom into the molecular scaffold offers several theoretical advantages:
-
Enhanced Metabolic Stability: The silicon-carbon bond is generally more stable to enzymatic degradation than a corresponding carbon-carbon bond, potentially leading to a longer biological half-life and sustained insecticidal activity.[2]
-
Altered Lipophilicity and Bioavailability: The larger atomic radius and different electronic properties of silicon compared to carbon can influence the molecule's lipophilicity, affecting its ability to penetrate the insect cuticle and reach the target site.[2]
-
Modified Target Interaction: The altered bond lengths and angles around the silicon atom can subtly change the three-dimensional shape of the pyrethroid, potentially leading to a modified binding affinity and interaction with the target protein, the voltage-gated sodium channel.
-
Reduced Environmental Impact: Strategic sila-substitution can lead to compounds with altered degradation profiles in the environment, potentially reducing persistence and off-target toxicity. A prime example is the significantly lower fish toxicity observed in some sila-pyrethroids.[3]
One of the most commercially successful examples of this approach is silafluofen , an organosilicon pyrethroid that serves as a key case study throughout this guide.
Comparative Physicochemical and Toxicological Properties
The incorporation of a silicon atom into the pyrethroid structure leads to distinct physicochemical and toxicological properties when compared to their carbon isosteres and other conventional pyrethroids.
Physicochemical Properties
The replacement of a carbon atom with a silicon atom can influence properties such as stability and lipophilicity. This compound, for instance, exhibits remarkable stability, particularly in alkaline conditions where traditional pyrethroids with ester linkages are prone to hydrolysis.
| Property | This compound (Organosilicon) | Bifenthrin (Conventional Pyrethroid) | Reference |
| Chemical Stability | Stable in alkaline conditions (pH 5-9). High recovery rate (>90%) after 4 weeks at 50°C in the presence of mortar (pH 12.8). | Prone to hydrolysis in alkaline conditions. Almost complete decomposition within one week under the same conditions as this compound. | [2][3] |
| Fish Toxicity | Low fish toxicity. | Generally high fish toxicity. | [3] |
| Mammalian Toxicity (Acute Oral LD50, Rat) | >5,000 mg/kg | 54.5 mg/kg | [3] |
Table 1: Comparative Properties of this compound and Bifenthrin. This table highlights the significant advantages of sila-substitution in enhancing chemical stability and reducing off-target toxicity.
Insecticidal Efficacy
While sila-substitution can offer benefits in terms of stability and safety, it is crucial that insecticidal potency is maintained or even enhanced. The following table provides a comparative overview of the lethal dose (LD50) values for the organosilicon pyrethroid, etofenprox (B1671711) (a non-ester pyrethroid that is a structural analog to some sila-pyrethroids), against various insect species. This data provides a baseline for understanding the insecticidal efficacy of pyrethroids that deviate from the traditional ester structure.
| Insect Species | Etofenprox LD50 | Reference |
| Anopheles stephensi | 8.0 mg/m² (on cotton fabric) | [4] |
| Aedes aegypti | 20.0 mg/m² (on cotton fabric) | [4] |
| Culex quinquefasciatus | 35.0 mg/m² (on cotton fabric) | [4] |
| Musca domestica (WHO susceptible strain) | 0.009 g ai/m² | [5] |
Table 2: Insecticidal Activity of Etofenprox. This data demonstrates the potent insecticidal activity of a non-ester pyrethroid, providing a relevant comparison point for assessing the efficacy of sila-pyrethroids.
Mechanism of Action: Interaction with Voltage-Gated Sodium Channels
The primary target of all pyrethroid insecticides is the voltage-gated sodium channel (VGSC) in the nerve cell membrane of insects.[6][7] These channels are crucial for the propagation of nerve impulses. Pyrethroids bind to the VGSC and modify its gating properties, essentially locking the channel in an open state. This leads to a persistent influx of sodium ions, causing membrane depolarization, repetitive nerve firing, and ultimately, paralysis and death of the insect.[8]
The introduction of a silicon atom is not believed to fundamentally change this primary mechanism of action. Sila-pyrethroids still target the VGSC. However, the altered molecular geometry and electronic properties resulting from sila-substitution can influence the binding affinity and kinetics of the interaction with the channel. This could manifest as differences in the onset of action, the duration of channel modification, and the spectrum of activity against different insect species or resistant strains.
References
- 1. Silicon switch: Carbon-silicon Bioisosteric replacement as a strategy to modulate the selectivity, physicochemical, and drug-like properties in anticancer pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silicon as a Bioisostere for Carbon in Drug Design | Rowan [rowansci.com]
- 3. Development of this compound-Based Termiticides in Japan and Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembites.org [chembites.org]
- 5. media.neliti.com [media.neliti.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. patents.justia.com [patents.justia.com]
- 8. WO2013050433A1 - Pesticide preparation and process for producing the same - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Silafluofen
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of the insecticide Silafluofen in various environmental and agricultural samples. The protocols outlined below utilize modern analytical techniques, primarily Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure high sensitivity and selectivity.
Introduction
This compound is a silicon-containing pyrethroid insecticide used to control a range of pests on various crops. Monitoring its residue levels in food and environmental compartments such as soil and water is crucial for ensuring food safety and assessing environmental impact. These protocols provide validated methods for the accurate determination of this compound residues.
Principle of Analytical Methods
The determination of this compound residues typically involves a two-step process: sample preparation followed by instrumental analysis.
-
Sample Preparation : The primary goal of sample preparation is to extract this compound from the sample matrix and remove interfering co-extractives. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for a variety of food and soil matrices.[1][2][3] For water samples, Solid-Phase Extraction (SPE) is a common and efficient enrichment and clean-up method.[4]
-
Instrumental Analysis : Due to its chemical properties, this compound can be analyzed by both GC-MS/MS and LC-MS/MS. Both techniques offer the high selectivity and sensitivity required for trace-level quantification through Multiple Reaction Monitoring (MRM).[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analysis of this compound using GC-MS/MS and LC-MS/MS.
Table 1: GC-MS/MS Parameters for this compound Detection
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 286.0 | [5] |
| Product Ion 1 (m/z) | 258.1 | [5] |
| Product Ion 2 (m/z) | 99.1 | [5] |
| Collision Energy (CE) for 258.1 | 10 eV | [5] |
| Collision Energy (CE) for 99.1 | 10 eV | [5] |
| Retention Time (min) | 16.92 | [5] |
Table 2: LC-MS/MS Parameters for this compound Detection
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 426.2 | [6] |
| Product Ion 1 (m/z) | 287.2 | [6] |
| Product Ion 2 (m/z) | 168.2 | [6] |
| Collision Energy (CE) for 287.2 | 21 V | [6] |
| Collision Energy (CE) for 168.2 | 51 V | [6] |
Table 3: Method Validation Data for this compound Analysis
| Matrix | Method | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
| Kale | GC-MS/MS | 24 | 98.6 | <25 | [5] |
| Rice-based Baby Food | GC-MS/MS | 0.5 - 1.0 | Not Specified | Not Specified | [7] |
| Sweet Pepper | LC-MS/MS | 0.6 - 1.5 | 70-120 | <5.1 | [6] |
Experimental Protocols
Protocol 1: Analysis of this compound in Agricultural Produce using QuEChERS and GC-MS/MS
This protocol is suitable for a wide range of fruits and vegetables.
4.1.1. Sample Preparation (QuEChERS)
-
Homogenization : Homogenize a representative portion of the sample (e.g., 10-15 g) using a high-speed blender. For dry samples, add a specified amount of water to rehydrate before homogenization.[8]
-
Extraction :
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile (B52724) (with 1% acetic acid for certain matrices).
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 6 g MgSO₄ and 1.5 g NaCl).
-
Shake vigorously for 1 minute.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup :
-
Transfer an aliquot (e.g., 1 mL) of the acetonitrile supernatant to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) and C18 sorbents, and MgSO₄. The specific composition of the d-SPE tube may vary depending on the matrix (e.g., for high pigment samples).[5][8]
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.
-
The resulting supernatant is ready for GC-MS/MS analysis.
-
4.1.2. Instrumental Analysis (GC-MS/MS)
-
GC Conditions :
-
Column : Use a capillary column suitable for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet : Splitless injection.
-
Oven Program : A typical program starts at 60°C, ramps up to 300°C.[7]
-
-
MS/MS Conditions :
-
Ionization Mode : Electron Ionization (EI).
-
Acquisition Mode : Multiple Reaction Monitoring (MRM). Use the transitions specified in Table 1.
-
Protocol 2: Analysis of this compound in Soil using QuEChERS and LC-MS/MS
This protocol is adapted for the analysis of this compound in soil matrices.
4.2.1. Sample Preparation (Modified QuEChERS)
-
Sample Pre-treatment : Air-dry the soil sample and sieve to remove large debris.
-
Extraction :
-
Weigh 10 g of the prepared soil into a 50 mL centrifuge tube. Add a specific volume of water if the soil is too dry.[5]
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 5 minutes.
-
Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake for 1 minute.
-
Centrifuge for 5 minutes.[5]
-
-
d-SPE Cleanup :
-
Transfer an aliquot of the supernatant to a d-SPE tube containing PSA and C18.
-
Vortex and centrifuge as described in Protocol 1.
-
The supernatant is ready for LC-MS/MS analysis.
-
4.2.2. Instrumental Analysis (LC-MS/MS)
-
LC Conditions :
-
Column : A C18 reversed-phase column is typically used (e.g., 2.1 x 100 mm, 1.7 µm).[6]
-
Mobile Phase : A gradient of water and methanol (B129727) or acetonitrile, both containing additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.[6]
-
-
MS/MS Conditions :
-
Ionization Mode : Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode : Multiple Reaction Monitoring (MRM). Use the transitions specified in Table 2.
-
Protocol 3: Analysis of this compound in Water using Solid-Phase Extraction (SPE) and LC-MS/MS
This protocol is suitable for the analysis of this compound in various water samples.
4.3.1. Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment : Filter the water sample (e.g., 500 mL) to remove particulate matter.
-
SPE Cartridge Conditioning : Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.[4]
-
Sample Loading : Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.
-
Washing : Wash the cartridge with deionized water to remove unretained impurities.
-
Elution : Elute the trapped this compound from the cartridge using a small volume of an appropriate organic solvent (e.g., acetonitrile or ethyl acetate).
-
Concentration and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
4.3.2. Instrumental Analysis (LC-MS/MS)
-
Follow the LC-MS/MS conditions as described in Protocol 2.
Visualized Workflows
Caption: Workflow for this compound analysis in agricultural produce.
Caption: Workflow for this compound analysis in soil samples.
Caption: Workflow for this compound analysis in water samples.
References
Application Note: Silafluofen Residue Analysis in Soil and Water Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Silafluofen is a synthetic pyrethroid insecticide used in agriculture. Due to its potential for environmental contamination, monitoring its residue levels in soil and water is crucial for ensuring environmental safety and human health. This document provides detailed protocols for the extraction, cleanup, and quantification of this compound residues in soil and water matrices using modern analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The methodologies are based on established principles for pesticide residue analysis.[1]
Analysis of this compound Residue in Soil
This section outlines the protocol for determining this compound residues in soil samples, from sample preparation to final analysis. The method is designed to ensure high recovery and sensitivity.
Experimental Protocol: Soil Matrix
-
Sample Preparation and Homogenization:
-
Collect soil samples and air-dry them at room temperature.
-
Remove any large debris, such as stones and plant matter.
-
Grind the soil using a mortar and pestle and sieve it through a 2 mm mesh to ensure homogeneity.
-
Store the homogenized sample in a sealed container at 4°C until extraction.
-
-
Extraction: Accelerated Solvent Extraction (ASE) or QuEChERS
-
Method A: Accelerated Solvent Extraction (ASE)
-
Mix 10 g of the homogenized soil sample with a dispersing agent like diatomaceous earth.
-
Place the mixture into an ASE cell.
-
Perform extraction using an appropriate solvent, such as acetonitrile (B52724) or an acetone/hexane (B92381) mixture.[2][3]
-
Set the ASE instrument parameters (e.g., pressure: 1500 psi, temperature: 100°C, static time: 10 min, 2 cycles).
-
Collect the extract for the cleanup step.
-
-
Method B: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and 5 mL of water.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
The resulting supernatant (acetonitrile layer) is collected for cleanup.
-
-
-
Cleanup: Dispersive Solid-Phase Extraction (d-SPE)
-
Transfer an aliquot (e.g., 6 mL) of the supernatant from the extraction step into a 15 mL d-SPE tube.
-
The d-SPE tube should contain a mixture of sorbents to remove interferences. A common combination is 900 mg MgSO₄, 150 mg Primary Secondary Amine (PSA) to remove organic acids, and 150 mg C18 to remove non-polar interferences.[4]
-
Vortex the tube for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
The cleaned extract (supernatant) is carefully collected.
-
-
Final Preparation and Instrumental Analysis:
-
Filter the cleaned extract through a 0.22 µm syringe filter.
-
The sample is now ready for injection into the LC-MS/MS or GC-MS/MS system.
-
For GC-MS analysis, a solvent exchange to a more volatile solvent like hexane may be necessary.
-
Experimental Workflow: Soil Analysis
Method Validation Data: Soil Matrix (Illustrative)
The following table summarizes typical performance data for pesticide residue analysis in soil. These values are illustrative and must be experimentally determined for this compound.
| Parameter | Result |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 0.005 mg/kg |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Accuracy (Recovery %) | 80-110% |
| Precision (RSD %) | <15% |
Note: Recovery rates greater than 80% are generally considered acceptable for soil residue analysis.[2][3]
Analysis of this compound Residue in Water
This section provides a detailed protocol for the analysis of this compound in water samples, emphasizing solid-phase extraction for analyte concentration and sample cleanup.
Experimental Protocol: Water Matrix
-
Sample Collection and Preparation:
-
Collect water samples in amber glass bottles to prevent photodegradation.
-
Acidify the sample to a pH of approximately 3.5 to improve the stability of the analyte.
-
Filter the water sample through a 0.45 µm glass fiber filter to remove suspended particulate matter.
-
Store samples at 4°C if not analyzed immediately.
-
-
Extraction: Solid-Phase Extraction (SPE)
-
Conditioning: Condition an SPE cartridge (e.g., C18, 500 mg) by passing 5 mL of methanol (B129727) followed by 5 mL of ultrapure water (at pH 3.5).[5] Do not allow the cartridge to dry out.
-
Loading: Pass a known volume of the filtered water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: After loading the entire sample, wash the cartridge with 5 mL of ultrapure water to remove any polar interferences.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the trapped this compound from the SPE cartridge using a small volume of an appropriate organic solvent.
-
Pass 5-10 mL of acetonitrile or ethyl acetate (B1210297) through the cartridge to elute the analyte.[6]
-
Collect the eluate in a collection tube.
-
-
Final Preparation and Instrumental Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.
-
Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the mobile phase (for LC-MS/MS) or a suitable solvent like hexane (for GC-MS/MS).[7]
-
Vortex the reconstituted sample and filter through a 0.22 µm syringe filter if necessary.
-
The sample is now ready for instrumental analysis.
-
Experimental Workflow: Water Analysis
Method Validation Data: Water Matrix (Illustrative)
The following table summarizes typical performance data for pesticide residue analysis in water. These values are illustrative and must be experimentally determined for this compound.
| Parameter | Result |
| Linearity (R²) | >0.995 |
| Limit of Detection (LOD) | 0.005 µg/L |
| Limit of Quantification (LOQ) | 0.01 µg/L |
| Accuracy (Recovery %) | 75-115% |
| Precision (RSD %) | <15% |
Note: The standard addition methodology may be applied to compensate for matrix effects.
Instrumental Conditions
The final determination of this compound is typically performed using either LC-MS/MS or GC-MS/MS. Both techniques offer excellent sensitivity and selectivity.[8][9]
LC-MS/MS Conditions (Illustrative)
| Parameter | Setting |
| LC System | Agilent 1100 Series or equivalent[10] |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[6] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Gradient elution (e.g., 5% B to 95% B over 10 min) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| MS/MS System | Triple Quadrupole with Electrospray Ionization (ESI)[10] |
| Ionization Mode | Positive ESI |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[5][9] |
| MRM Transitions | Precursor Ion > Product Ion 1 (Quantifier)Precursor Ion > Product Ion 2 (Qualifier) |
GC-MS/MS Conditions (Illustrative)
| Parameter | Setting |
| GC System | Agilent Intuvo 9000 GC or equivalent[11] |
| Column | HP-5ms Ultra Inert (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Splitless |
| Inlet Temperature | 280°C |
| Oven Program | 70°C (hold 1 min), ramp to 300°C at 20°C/min, hold 5 min |
| MS/MS System | Triple Quadrupole with Electron Ionization (EI) source |
| Ion Source Temp | 230°C |
| Ionization Energy | 70 eV |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[8] |
| MRM Transitions | Precursor Ion > Product Ion 1 (Quantifier)Precursor Ion > Product Ion 2 (Qualifier) |
Method Validation
To ensure the reliability of the analytical results, the method must be validated according to established guidelines.[12][13][14] Key validation parameters include:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[12]
-
Linearity and Range: Demonstrating a linear relationship between the instrument response and the known concentration of the analyte over a specified range.
-
Accuracy: The closeness of the measured value to the true value, typically assessed through recovery studies on spiked blank samples.[14]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the Relative Standard Deviation (RSD).
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Soil residue analysis and degradation of saflufenacil as affected by moisture content and soil characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. cdpr.ca.gov [cdpr.ca.gov]
- 7. skyfox.co [skyfox.co]
- 8. shimadzu.com [shimadzu.com]
- 9. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 13. researchgate.net [researchgate.net]
- 14. ijprajournal.com [ijprajournal.com]
Application Note: Quantification of Silafluofen using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of Silafluofen in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a fluorinated organosilicon pyrethroid insecticide, is effective against a range of soil-borne insects and is also utilized as a wood preservative.[1] Accurate and sensitive quantification of its residues is crucial for food safety, environmental monitoring, and regulatory compliance. This document outlines a robust analytical method employing the widely adopted QuEChERS sample preparation procedure followed by GC-MS/MS analysis, ensuring high selectivity and sensitivity for the determination of this compound.
Introduction
This compound is a broad-spectrum insecticide used in agriculture to control various pests.[2] Its application on crops such as drupes, tea, and rice, particularly in Asia, necessitates reliable analytical methods for residue monitoring to ensure consumer safety and adherence to maximum residue limits (MRLs).[1] Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for pesticide residue analysis due to its high sensitivity, selectivity, and ability to analyze complex matrices.[3][4] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard for sample preparation in pesticide analysis, offering a simple and efficient extraction and cleanup process.[3] This application note details a validated GC-MS/MS method for the quantification of this compound, providing researchers and analytical laboratories with a comprehensive protocol for its determination in food and environmental samples.
Experimental Protocols
Sample Preparation: QuEChERS Method
The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis in food matrices.[3] The following is a generalized protocol that can be adapted for various sample types.
Materials:
-
Homogenized sample (e.g., fruits, vegetables, soil)
-
Acetonitrile (ACN)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) sorbent (for pigmented matrices)
-
C18 sorbent
-
50 mL centrifuge tubes
-
15 mL centrifuge tubes for cleanup
-
Centrifuge
-
Vortex mixer
Procedure:
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing the d-SPE cleanup sorbents. A common combination is 150 mg PSA, 900 mg MgSO₄, and for pigmented samples, 150 mg GCB.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and transfer it to an autosampler vial.
-
The extract is now ready for GC-MS/MS analysis. For some applications, a solvent exchange or concentration step may be necessary.
-
GC-MS/MS Analysis
The following instrumental parameters are recommended for the analysis of this compound. These may require optimization based on the specific instrument and matrix.
Instrumentation:
-
Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (GC-MS/MS)
-
Autosampler
GC Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1-2 µL |
| Injection Mode | Splitless or Pulsed Splitless |
| Carrier Gas | Helium |
| Oven Program | Initial temperature 70°C, hold for 2 min, ramp to 150°C at 25°C/min, then to 300°C at 10°C/min, hold for 5 min |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |
| 286.0 | 258.1 | 10 | Quantifier |
| 179.2 | 151.1 | 10 | Qualifier |
| 179.2 | 91.1 | 20 | Qualifier |
Note: The selection of quantifier and qualifier ions, as well as collision energies, should be optimized for the specific instrument used.[3]
Quantitative Data
The following tables summarize the quantitative performance data for the analysis of this compound in various matrices.
Table 1: Linearity and Limits of Detection/Quantification
| Matrix | Linearity Range (ng/mL or ppb) | R² | LOD (µg/kg) | LOQ (µg/kg) |
| Kale | 0.5 - 50 | >0.990 | - | - |
| Sweet Pepper | 5 - 100 | >0.99 | 0.9 - 2.0 | 3.0 - 5.7 |
LOD and LOQ values for sweet pepper are a general range for pesticides analyzed by GC-MS/MS in the cited study.[5]
Table 2: Recovery and Precision
| Matrix | Spiking Level (ppb) | Recovery (%) | RSD (%) |
| Kale | 24 | 70 - 130 | <25 |
| Sweet Pepper | - | 70 - 120 | - |
Recovery and RSD values for kale and sweet pepper are within the acceptable ranges reported in the multi-residue studies.[3][5]
Experimental Workflow and Signaling Pathways
Experimental Workflow
The overall workflow for the quantification of this compound is depicted in the following diagram.
Caption: Workflow for this compound quantification.
Conclusion
The described GC-MS/MS method provides a reliable and robust approach for the quantification of this compound residues in various matrices. The combination of the efficient QuEChERS sample preparation and the high selectivity and sensitivity of tandem mass spectrometry allows for accurate determination at low levels, ensuring compliance with regulatory standards. This application note serves as a comprehensive guide for laboratories involved in pesticide residue analysis.
References
Application Notes: Preparation of Silafluofen Formulations for Laboratory Bioassays
Introduction
Silafluofen is a synthetic organosilicon insecticide belonging to the pyrethroid class.[1][2] It is characterized by its high insecticidal activity, low mammalian toxicity, and notably low toxicity to fish, which makes it unique among pyrethroids.[3][4] this compound acts as both a contact and stomach poison, targeting the nervous system of insects.[3][5] It is primarily used to control soil-borne insects like termites and as an agricultural insecticide.[1][2] Proper preparation of this compound formulations is critical for achieving accurate and reproducible results in laboratory bioassays designed to evaluate its efficacy. These notes provide detailed protocols for the preparation of this compound formulations for research purposes.
Chemical and Physical Properties
This compound is an oily liquid that is insoluble in water but soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[6][7] It exhibits chemical stability, particularly under alkaline conditions.[6] A summary of its key properties is presented below.
| Property | Value |
| IUPAC Name | (4-ethoxyphenyl)-[3-(4-fluoro-3-phenoxyphenyl)propyl]-dimethylsilane[1] |
| CAS Number | 105024-66-6[1][6][8][9] |
| Molecular Formula | C₂₅H₂₉FO₂Si[1][5][6] |
| Molecular Weight | 408.58 g/mol [1][6][8] |
| Appearance | Oily liquid[6] or Solid powder[7] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO)[6][7] |
| Mode of Action | Acts on neuroaxonal sodium channels as a modulator[3][5][10] |
Mechanism of Action
This compound's mode of action involves the disruption of the insect's nervous system. Like other pyrethroids, it acts on the voltage-gated sodium channels of nerve cells.[3][10] By binding to these channels, it prevents their normal closure, leading to a prolonged influx of sodium ions. This causes repetitive and uncontrolled nerve impulses, resulting in paralysis and eventual death of the insect.
Caption: this compound's neurotoxic mechanism of action.
Experimental Protocols
For laboratory bioassays, this compound is typically dissolved in an appropriate organic solvent to create a stock solution, which is then used to prepare the final test formulations. Commercially, it is often available as an Emulsifiable Concentrate (EC) for easy dilution in water.[3][4]
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a primary stock solution from technical grade this compound.
Materials:
-
Technical grade this compound
-
Dimethyl Sulfoxide (DMSO) or another suitable organic solvent
-
Analytical balance
-
Volumetric flasks (glass)
-
Pipettes
-
Vortex mixer
Procedure:
-
Accurately weigh the desired amount of technical grade this compound using an analytical balance.
-
Transfer the weighed this compound into a glass volumetric flask of the appropriate size.
-
Add a small amount of DMSO to the flask to dissolve the this compound. Vortex gently until the compound is completely dissolved.
-
Once dissolved, add DMSO to the flask up to the calibration mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Store the stock solution in a dark glass bottle, preferably wrapped in aluminum foil, at -20°C for long-term storage or 4°C for short-term use.[7]
Protocol 2: Preparation of Aqueous Test Solutions from an EC Formulation
This protocol is based on the dilution of a commercial Emulsifiable Concentrate (EC) formulation for bioassays, such as those used in termiticide testing.[3][4]
Materials:
-
Distilled or deionized water
-
Graduated cylinders or volumetric flasks
-
Pipettes
-
Beakers
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate the volume of the this compound EC formulation needed to achieve the desired final concentration. For example, to prepare a 0.10% active ingredient solution from a 15% EC, you would dilute the concentrate 150-fold.
-
Measure the required volume of the EC formulation using a pipette.
-
In a beaker, add the measured EC formulation to a known volume of water while stirring continuously with a magnetic stirrer.
-
Continue stirring until a homogenous emulsion is formed.
-
Prepare a series of dilutions from this primary test solution to generate the different concentrations required for the bioassay.
-
A negative control should be prepared using the same dilution of the solvent or emulsifier used in the formulation, without the active ingredient.
General Bioassay Workflow
The successful execution of a laboratory bioassay involves several key steps, from the initial preparation of the test substance to the final analysis of the results. The objective is often to determine the concentration of the insecticide that is lethal to 50% of the test population (LC50) or the dose that is lethal to 50% (LD50).[11]
Caption: A generalized workflow for insecticide bioassays.
Data Presentation: Example from Termiticide Bioassay
The following table summarizes results from a laboratory bioassay testing the efficacy of this compound against termites, adapted from published studies.[4] This data is crucial for determining the lethal concentration over time.
| This compound Concentration (a.i.) | Mortality of Termites (%) after Treatment |
| 5 days | |
| 0.10% | 10 |
| 0.15% | 20 |
Safety Precautions
This compound may cause long-term adverse effects in the aquatic environment and is suspected of damaging fertility.[1][9] Standard laboratory safety practices should be strictly followed.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid contact with skin and eyes.[9]
-
Dispose of all waste materials as hazardous waste according to institutional and local regulations.[9]
References
- 1. This compound | C25H29FO2Si | CID 92430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Development of this compound-Based Termiticides in Japan and Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound (Ref: HOE 084498) [sitem.herts.ac.uk]
- 6. This compound Insecticide Pesticide Manufacturer, CAS NO 105024-66-6 | Suze Chemical [suzehg.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. chembk.com [chembk.com]
- 10. researchgate.net [researchgate.net]
- 11. entomoljournal.com [entomoljournal.com]
Application of Silafluofen in Subterranean Termite Control: A Detailed Guide for Researchers
Introduction
Silafluofen is a silicon-containing pyrethroid insecticide that has demonstrated significant efficacy in the control of subterranean termites.[1] Developed to overcome some limitations of conventional pyrethroids, such as high fish toxicity, this compound exhibits a dual mode of action as both a contact and a stomach poison.[2] Its chemical stability in alkaline environments and soil, coupled with low toxicity to fish and mammals, makes it a valuable active ingredient in termiticides.[2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the use of this compound against subterranean termites, with a focus on species like Coptotermes formosanus.[4]
Physicochemical and Toxicological Properties
This compound's unique chemical structure, which incorporates a silicon atom, contributes to its favorable characteristics.[3] It is chemically stable under sunlight and in alkaline soil conditions.[2] Toxicological data indicates low acute oral, dermal, and inhalation toxicity in rats, and it is minimally irritating to the eyes and skin of rabbits.[3] Notably, its fish toxicity is significantly lower than that of many conventional pyrethroids.[2][3]
Mechanism of Action
This compound acts on the neuroaxonal sodium channels of insects, a mode of action consistent with pyrethroid insecticides.[2] This disruption of the nervous system leads to paralysis and eventual death of the termite. Unlike many pyrethroids that are primarily contact poisons, this compound is also effective as a stomach poison, making it suitable for baiting applications in addition to soil and timber treatments.[2]
Caption: High-level overview of this compound's mode of action in termites.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data from various studies on the efficacy of this compound against subterranean termites.
Table 1: Laboratory Efficacy - Mortality Rates
This table presents the mortality of termites over time when exposed to different concentrations of this compound in a laboratory setting.
| Test Termiticide | Concentration (% a.i.) | Day 1 (%) | Day 2 (%) | Day 3 (%) | Day 4 (%) | Day 5 (%) | Day 7 (%) | Day 10 (%) | Day 14 (%) | Reference |
| This compound | 0.10 | 0 | 5 | 10 | 50 | 60 | 100 | 100 | 100 | [2] |
| This compound | 0.15 | 5 | 20 | 40 | 100 | 100 | 100 | 100 | 100 | [2] |
| Control | 0 | 0 | 0 | 0 | 10 | 10 | 20 | 50 | 80 | [2] |
a.i. = active ingredient
Table 2: Field Efficacy - Modified Ground Board Test (Thailand)
This table shows the percentage of termite damage to wooden baits in field plots treated with this compound over a 5-year period.
| Test Termiticide | Concentration (% a.i.) | Mean Termite Damage after 3 Years (%) ± SD | Mean Termite Damage after 5 Years (%) ± SD | Reference |
| This compound | 0.10 | 0 ± 0 | 1.3 ± 2.5 | [2] |
| This compound | 0.15 | 2.5 ± 2.9 | 0 ± 0 | [2] |
| Control | 0 | 55 ± 52 | 92.5 ± 9.6 | [2] |
SD = Standard Deviation
Table 3: Tunneling Assay - Coptotermes formosanus
This table summarizes the effect of various this compound concentrations on the tunneling behavior of the Formosan subterranean termite.
| This compound Concentration (ppm) | Effect on Tunneling | Reference |
| 10 | Reduced tunneling compared to controls | [4] |
| >100 | Required to prevent penetration of a 7.5 cm tunneling arena | [4] |
| 500 | Prevented complete termite penetration through a 7.5 cm arena | [4] |
| ≥1000 | Limited tunneling distances to 1 cm or less | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on cited research and can be adapted for specific laboratory conditions.
Protocol 1: Standard Laboratory Efficacy Test (Forced Exposure)
This protocol is adapted from the Standard Laboratory Efficacy Test performed in Thailand.[2][3]
Objective: To determine the termiticidal efficacy of this compound through forced contact and ingestion.
Materials:
-
This compound emulsifiable concentrate (EC) formulation (e.g., 15.0% w/w)[2]
-
Distilled water
-
Termite species (e.g., Coptotermes gestroi)
-
Glass container or Petri dish
-
River sand
-
Wooden bait (e.g., rubber wood, 2.5 x 2.5 x 1 cm)
-
Aluminum foil
Procedure:
-
Preparation of Test Substrate:
-
Prepare the desired concentrations of this compound (e.g., 0.10% and 0.15% active ingredient) by diluting the EC formulation with distilled water.[2]
-
Place a measured amount of river sand into the glass container.
-
Evenly apply the this compound dilution to the sand. A control group should be treated with distilled water only.
-
-
Termite Introduction:
-
Introduce a known number of healthy worker termites into the container with the treated sand.
-
-
Bait Placement:
-
Place a pre-weighed wooden bait on the surface of the treated sand.
-
-
Incubation:
-
Cover the container with aluminum foil to maintain darkness and humidity.
-
Maintain the test units at a constant temperature and humidity (e.g., 28°C and >85% RH).
-
-
Data Collection:
-
Record termite mortality daily for a period of at least 14 days.[2]
-
After the test period, carefully remove the wooden bait, clean off any debris, and re-weigh it to determine the mass loss due to termite feeding.
-
Caption: Workflow for a standard laboratory efficacy test of this compound.
Protocol 2: Modified Ground Board Test (Field Efficacy)
This protocol is based on the Standard Method of the Royal Forest Department of Thailand.[2][3]
Objective: To evaluate the long-term effectiveness of this compound as a soil barrier against subterranean termites in a field setting.
Materials:
-
This compound EC formulation
-
Concrete blocks
-
River sand
-
Construction tools for compaction
-
Spraying equipment
-
PVC sheet
-
Concrete mix
-
PVC pipe (e.g., 10 cm diameter, 10 cm height)
-
Wooden bait (e.g., 5 x 5 x 2.5 cm)
Procedure:
-
Test Plot Construction:
-
Termiticide Application:
-
Barrier Installation:
-
Bait Installation:
-
Data Collection:
-
Annually inspect the wooden baits for signs of termite damage.[2]
-
Rate the damage on a quantitative scale (e.g., percentage of wood consumed).
-
Caption: Experimental workflow for the Modified Ground Board Test.
Protocol 3: Tunneling Bioassay (Indirect Exposure)
This protocol is based on methodologies used to assess the impact of termiticides on termite tunneling behavior.[4]
Objective: To evaluate the ability of this compound-treated sand to act as a barrier to termite tunneling.
Materials:
-
This compound EC formulation
-
Sand
-
Distilled water
-
Tunneling assay units (e.g., glass tubes or petri dishes connected by a narrow passage)
-
Termite species (e.g., Coptotermes formosanus)
-
Food source (e.g., wood block)
Procedure:
-
Preparation of Treated Sand:
-
Mix sand with various concentrations of this compound solution (e.g., 10, 100, 500, 1000 ppm) to achieve a uniform distribution of the termiticide.[4]
-
A control group should be prepared with sand treated only with distilled water.
-
-
Assay Setup:
-
Set up the tunneling assay units with a chamber containing a small population of termites and a food source, connected by a passage to another chamber.
-
Fill the connecting passage with a defined length (e.g., 7.5 cm) of the treated sand.[4] The second chamber contains an additional food source.
-
-
Observation:
-
Release the termites into the initial chamber.
-
Record the distance the termites tunnel through the treated sand over a specified period.
-
Observe for any signs of repellency or toxicity.
-
-
Data Analysis:
-
Compare the tunneling distance and termite mortality across the different concentrations of this compound and the control.
-
Applications and Formulations
This compound is utilized in various formulations for termite control:
-
Emulsifiable Concentrates (EC): These are diluted with water and applied to soil (at approximately 5 L/m²) or timber (at approximately 0.3 L/m²) to create a protective barrier.[2]
-
Oil Formulations: Used for timber treatments.
-
Anti-Termitic Plastic Sheets: These sheets are impregnated with this compound and installed under new buildings to prevent termite entry from the ground.[2]
-
Dust Formulations: A 5% dust formulation has shown high toxicity to C. formosanus workers and can be used for treating termite galleries within infested wood.[4]
Conclusion
This compound is a versatile and effective termiticide with a favorable safety and environmental profile compared to many conventional pyrethroids. Its dual mode of action and chemical stability make it suitable for a range of applications, from soil and timber treatments to innovative methods like anti-termite plastic sheeting. The provided data and protocols offer a solid foundation for researchers to further investigate and optimize the use of this compound in integrated termite management programs.
References
Standardized Protocols for Silafluofen Efficacy Testing: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silafluofen is a synthetic pyrethroid insecticide notable for its unique organosilicon structure. Developed to overcome some of the environmental and toxicological challenges associated with conventional pyrethroids, it exhibits high insecticidal activity, low mammalian toxicity, and significantly lower fish toxicity.[1][2] Its mode of action involves the modulation of neuroaxonal sodium channels, functioning as both a contact and stomach poison.[1] this compound has demonstrated significant efficacy against a range of pests, particularly subterranean termites and other wood-boring insects, as well as certain agricultural pests.
These application notes provide standardized protocols for efficacy testing of this compound, designed to ensure reproducible and comparable results for researchers, scientists, and professionals involved in drug development and pest management. The following sections detail experimental methodologies, present quantitative data in structured tables, and include visualizations of experimental workflows and logical relationships.
Toxicological Profile
This compound exhibits a favorable toxicological profile, particularly concerning its low toxicity to non-target organisms such as fish, which is a significant advantage over many conventional pyrethroids.[1][2]
| Toxicological Endpoint | Test Organism | Value | Reference |
| Acute Oral LD50 | Rat (male, female) | > 5,000 mg/kg | [1] |
| Acute Dermal LD50 | Rat (male, female) | > 5,000 mg/kg | [1] |
| Acute Inhalation LC50 | Rat (male, female) | > 6,610 mg/m³ | [1] |
| Fish Toxicity (LC50, 48h) | Carp | > 100 ppm | [1][3] |
Efficacy Against Termites
This compound has been extensively evaluated for its termiticidal properties, demonstrating effectiveness in both laboratory and field settings.
Laboratory Efficacy
Laboratory bioassays are crucial for determining the intrinsic toxicity of this compound to termites and for establishing baseline dose-response relationships.
Dose-Response Data for Coptotermes formosanus
| Concentration (ppm) | Observation (after 24 hours) | Reference |
| 100 | 100% mortality | |
| ≥ 500 | Prevents complete termite penetration through a 7.5 cm tunneling arena | |
| ≥ 1000 | Limits tunneling distance to 1 cm or less |
Mortality Data from Laboratory Tests in Thailand
| Concentration | Time to 100% Mortality | Wood Weight Loss | Reference |
| 0.10% | Within 2 weeks | No or slight loss | [1] |
| 0.15% | Within 2 weeks | No or slight loss | [1] |
Field Efficacy
Field trials provide data on the long-term performance of this compound under real-world conditions. The "Modified Ground Board Test" is a standard method used for this purpose.
Field Test Results in Thailand (Modified Ground Board Test)
| Concentration | Duration of Efficacy | Observation | Reference |
| 0.10% | > 5 years | Effective in preventing underground tunneling of subterranean termites | [1] |
| 0.15% | > 5 years | Effective in preventing underground tunneling of subterranean termites | [1] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible evaluation of this compound's efficacy. The following protocols are based on established and standardized testing procedures.
Protocol 1: Laboratory Evaluation of Termite Resistance (Based on AWPA E1-17 Standard)
This protocol outlines a laboratory method to assess the resistance of wood treated with this compound to subterranean termites.[4][5]
Objective: To determine the minimum effective concentration of this compound in wood required to prevent termite attack.
Materials:
-
This compound technical grade or formulated product
-
Wood blocks (e.g., Southern Pine, Pinus spp.), free of defects
-
Subterranean termites (Reticulitermes flavipes or Coptotermes formosanus)
-
Glass or plastic containers with lids
-
Sand or another suitable substrate
-
Distilled water
-
Forced-draft oven
-
Analytical balance
Procedure:
-
Wood Block Preparation: Cut wood blocks to a standard size (e.g., 25 x 25 x 6 mm). Determine the initial dry weight of each block after oven-drying.
-
Treatment: Prepare a series of this compound solutions of varying concentrations. Treat the wood blocks with these solutions using a vacuum impregnation method. Include untreated and solvent-treated control blocks.
-
Post-Treatment Conditioning: After treatment, allow the blocks to air-dry and then subject them to a standardized leaching or weathering procedure to simulate environmental exposure.
-
Bioassay Setup:
-
Add a measured amount of sand and distilled water to each test container.
-
Place one treated wood block in each container.
-
Introduce a known number of termites (e.g., 400 workers) into each container.
-
-
Incubation: Maintain the containers in a controlled environment (e.g., 25-28°C and >80% relative humidity) for a specified period (e.g., 28 days).
-
Data Collection: At the end of the incubation period, record the following:
-
Termite mortality in each container.
-
Visual rating of wood block attack using a standardized scale (e.g., 10 = sound, 9 = slight attack, etc.).
-
Final dry weight of the wood blocks to calculate the percentage of wood weight loss.
-
Data Analysis: Determine the lowest concentration of this compound that results in minimal wood damage and high termite mortality. This is considered the toxic or repellent threshold.
Protocol 2: Soil Bioassay for Termiticide Efficacy
This protocol details a method to evaluate the efficacy of this compound as a soil barrier against subterranean termites.
Objective: To determine the concentration of this compound in soil required to prevent termite tunneling and cause mortality.
Materials:
-
This compound technical grade or formulated product
-
Standardized soil or sand
-
Glass tubes or petri dishes
-
Subterranean termites
-
Distilled water
-
Agar
Procedure:
-
Soil Treatment: Prepare a series of this compound concentrations and mix them uniformly with the soil. Include an untreated soil control.
-
Bioassay Setup:
-
Forced-Contact Test: Place a known amount of treated soil in a petri dish. Introduce a specific number of termites directly onto the soil surface.
-
Tunneling Test: Fill a glass tube with a column of treated soil. Place a food source (e.g., a small wood block) at one end and introduce termites at the other end.
-
-
Incubation: Maintain the bioassay units in a controlled environment.
-
Data Collection:
-
Forced-Contact Test: Record termite mortality at regular intervals (e.g., 24, 48, 72 hours).
-
Tunneling Test: Measure the distance termites have tunneled into the treated soil at specified time points. Record mortality at the end of the experiment.
-
Data Analysis: Calculate the LC50 (lethal concentration for 50% of the population) for the forced-contact test. For the tunneling test, determine the minimum concentration that prevents termites from reaching the food source.
Protocol 3: Knockdown Time (KDT) Determination
This protocol is for assessing the speed of action of this compound.
Objective: To determine the time required for this compound to cause knockdown in a target insect population.
Materials:
-
This compound technical grade or formulated product
-
Test insects (e.g., termites, agricultural pests)
-
Glass vials or petri dishes lined with filter paper
-
Acetone or another suitable solvent
-
Pipettes
-
Timer
Procedure:
-
Preparation of Treated Surfaces: Prepare solutions of this compound at a relevant concentration. Apply a known volume of the solution to the filter paper in each vial or petri dish and allow the solvent to evaporate completely. Prepare control surfaces treated with solvent only.
-
Insect Exposure: Introduce a known number of insects into each treated and control container.
-
Observation: Continuously observe the insects and record the time at which each insect is "knocked down" (i.e., unable to maintain normal posture and coordinated movement).
-
Data Analysis: Calculate the KDT50 and KDT95, the times at which 50% and 95% of the insect population are knocked down, respectively. This is typically done using probit analysis.
Protocol 4: Residual Efficacy Assessment
This protocol evaluates the persistence of this compound's insecticidal activity over time on treated surfaces.
Objective: To determine the duration of effective insecticidal activity of this compound residues.
Materials:
-
This compound formulated product
-
Substrates for treatment (e.g., wood blocks, soil samples, concrete blocks)
-
Test insects
-
Environmental chamber or aging apparatus
Procedure:
-
Treatment of Substrates: Treat the substrates with a standard application rate of this compound.
-
Aging of Treated Substrates: Age the treated substrates under controlled conditions (e.g., specific temperature, humidity, and light exposure) for various time intervals (e.g., 1, 3, 6, 12 months).
-
Bioassay at Each Time Interval: At the end of each aging period, conduct a bioassay as described in Protocol 1 (for wood) or Protocol 2 (for soil) using the aged substrates.
-
Data Analysis: Determine the mortality or repellency at each time interval. The residual efficacy is the length of time the treatment remains effective above a certain threshold (e.g., >90% mortality).
Signaling Pathway and Mode of Action
This compound, like other pyrethroids, primarily targets the voltage-gated sodium channels in the nerve cell membranes of insects. By modifying the gating kinetics of these channels, it causes prolonged channel opening, leading to hyperexcitation of the nervous system, paralysis, and eventual death of the insect.
Conclusion
The standardized protocols presented in these application notes provide a framework for the consistent and reliable evaluation of this compound's efficacy. Adherence to these methodologies will facilitate the generation of high-quality, comparable data that is essential for regulatory approval, product development, and the implementation of effective pest management strategies. The favorable toxicological profile and demonstrated efficacy of this compound, particularly against termites, underscore its potential as a valuable tool in both agricultural and structural pest control. Further research to expand the quantitative efficacy data against a broader range of pests will continue to refine our understanding and application of this unique insecticide.
References
Application Notes and Protocols for Silafluofen in Integrated Pest Management (IPM) for Agriculture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: These notes and protocols are intended for research and development purposes. All pesticide applications must adhere to local regulations and product labels.
Introduction
Silafluofen is a synthetic pyrethroid insecticide notable for its unique organosilicon structure.[1] It functions as a sodium channel modulator, exhibiting both contact and stomach action against a variety of insect pests.[2] A key feature of this compound is its enhanced stability in alkaline soils and its comparatively low toxicity to fish, which makes it a potentially valuable tool in Integrated Pest Management (IPM) programs, especially in sensitive ecosystems like paddy fields.[3][4] This document provides an overview of its toxicological profile, application guidelines, and protocols for efficacy testing within an agricultural IPM framework.
Toxicological Profile
This compound's toxicological data is crucial for assessing its suitability and risks within an IPM program. The following tables summarize the available data.
Table 1: Efficacy Data against Target Pests
| Target Pest | Active Ingredient Concentration | Mortality Rate | Exposure Time | Study Type |
| Subterranean Termites | 0.10% - 0.15% | 100% | 2 weeks | Laboratory Assay |
Further research is needed to establish LC50 and field mortality rates for a broader range of agricultural pests.
Table 2: Acute Toxicity to Non-Target Organisms
| Organism | Test Type | LD50 / LC50 | Classification |
| Rat (oral) | LD50 | >5000 mg/kg | Low Mammalian Toxicity |
| Rat (dermal) | LD50 | >5000 mg/kg | Low Mammalian Toxicity |
| Rabbit (skin) | - | Non-irritant | - |
| Rabbit (eye) | - | Minimally irritating | - |
| Guinea Pig (sensitization) | - | Negative | - |
| Carp | LC50 (48h) | >100 ppm | Low Fish Toxicity (Rank A) |
Data on the specific toxicity of this compound to beneficial insects such as bees and predatory beetles is limited. As a pyrethroid, caution is advised due to the known risks of this chemical class to non-target arthropods.
Mechanism of Action
The mode of action of this compound is consistent with that of other pyrethroid insecticides.
Experimental Protocols
The following are generalized protocols for evaluating the efficacy and non-target effects of this compound. These should be adapted based on the specific target pest, crop, and environmental conditions.
Laboratory Bioassay for Efficacy Against Chewing and Sucking Insects
This protocol is designed to determine the lethal concentration (LC50) of this compound.
References
Development of Novel Silafluofen-Based Termiticide Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of novel termiticide formulations based on Silafluofen. This compound is a fluorinated organosilicon pyrethroid insecticide known for its efficacy against a broad spectrum of agricultural and environmental health pests, including termites.[1] Its unique chemical structure, which incorporates a silicon atom, imparts favorable characteristics such as low fish toxicity and high stability in alkaline environments, distinguishing it from conventional pyrethroids.[2]
Introduction to this compound Formulations
This compound has been successfully formulated as emulsifiable concentrates (EC), oil-based solutions, and incorporated into anti-termitic plastic sheets.[3] EC formulations are a common and effective delivery system for this compound, typically containing the active ingredient, a water-immiscible solvent, and an emulsifier to ensure stable dilution in water for application.[4][5] Novel approaches in formulation development include the creation of synergistic mixtures with other active ingredients to enhance efficacy and the impregnation of polymers to create long-lasting physical and chemical barriers against termites.
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance and properties of this compound and its formulations, compiled from various studies.
Table 1: Toxicological Profile of this compound
| Parameter | Species | Value | Reference |
| Acute Oral LD50 | Rat (♂, ♀) | >5,000 mg/kg | [2][6] |
| Acute Dermal LD50 | Rat (♂, ♀) | >5,000 mg/kg | [2][6] |
| Acute Inhalation LC50 | Rat (♂, ♀) | >6,610 mg/m³ | [2][6] |
| Eye Irritation | Rabbit | Minimally irritating | [6] |
| Skin Irritation | Rabbit | Non-irritant | [6] |
| Fish Toxicity (LC50, 48h) | Carp | >100 ppm | [6] |
Table 2: Efficacy of this compound Emulsifiable Concentrate (EC) Formulations
| Formulation | Concentration of Active Ingredient | Test Type | Observation | Duration | Reference |
| This compound EC | 0.10% and 0.15% | Laboratory (Thailand) | 100% termite mortality with minimal wood weight loss | 2 weeks | [3] |
| This compound EC | 0.10% and 0.15% | Field (Modified Ground Board Test, Thailand) | Effective prevention of underground termite tunneling | 5 years | [3] |
| This compound EC | 100 ppm | Laboratory (Forced-exposure) | 100% mortality | 24 hours | |
| This compound EC | 500 ppm | Laboratory (Tunneling assay) | Prevention of complete termite penetration through a 7.5 cm arena | Not specified |
Table 3: Chemical Stability of this compound
| Compound | Condition | Recovery Rate | Duration | Reference |
| This compound | Mortar (pH 12.8), 50°C | >90% | 4 weeks | [2] |
| Bifenthrin | Mortar (pH 12.8), 50°C | Almost complete decomposition | 1 week | [2] |
Experimental Protocols
Protocol for Preparation of a this compound Emulsifiable Concentrate (EC) Formulation
This protocol outlines the general steps for preparing a stable this compound EC formulation. The specific solvents and emulsifiers should be selected based on solubility, stability, and regulatory acceptance.
Materials:
-
This compound (technical grade)
-
Water-immiscible organic solvent (e.g., aromatic hydrocarbons, vegetable oil esters)
-
Emulsifier blend (non-ionic and/or anionic surfactants)
-
Stabilizers (optional)
-
Glass beakers or stainless steel mixing vessel
-
Magnetic stirrer or overhead mixer
-
Weighing balance
-
Volumetric glassware
Procedure:
-
Solvent Selection: Dissolve a known amount of this compound in various solvents to determine the optimal solvent with high solubility for the active ingredient.
-
Emulsifier Screening: a. Prepare a solution of this compound in the selected solvent. b. In a separate container, prepare various blends of emulsifiers. c. Add the this compound solution to the emulsifier blends and mix thoroughly. d. Test the emulsification properties by adding a small amount of the mixture to water with gentle agitation. Observe the formation of a stable, milky emulsion.
-
Formulation Preparation: a. Weigh the required amount of this compound and dissolve it completely in the chosen organic solvent with stirring. b. In a separate vessel, weigh and mix the selected emulsifier blend. c. Slowly add the emulsifier blend to the this compound solution while continuously stirring. d. If required, add any stabilizers to the mixture. e. Continue stirring until a homogenous and clear concentrate is obtained.
-
Quality Control: a. Appearance: The concentrate should be a clear, homogenous liquid. b. Emulsion Stability: Dilute the concentrate in water at the recommended rate (e.g., 1:100). The resulting emulsion should be stable with no phase separation for at least 2 hours. c. Active Ingredient Content: Determine the concentration of this compound in the formulation using a validated analytical method (see Protocol 3.3).
Protocol for Efficacy Evaluation: Modified Ground Board Test
This protocol is adapted from standard termiticide field testing methodologies and is suitable for evaluating the long-term efficacy of this compound soil treatments.
Materials:
-
This compound EC formulation
-
Water for dilution
-
Spraying equipment
-
Wooden boards (termite-susceptible species, e.g., pine) of standard dimensions (e.g., 15x10x2 cm)
-
Concrete blocks or plastic containers to create test plots
-
Shovels and other digging tools
-
Personal Protective Equipment (PPE)
Procedure:
-
Site Selection: Choose a location with a known and active subterranean termite population.
-
Plot Preparation: a. Clear a 60x60 cm area of vegetation and debris. b. Excavate the soil to a depth of 15 cm. c. Place a bottomless concrete block or plastic container into the excavated area.
-
Termiticide Application: a. Dilute the this compound EC formulation to the desired concentration (e.g., 0.10%, 0.15%) with water. b. Apply the diluted emulsion evenly to the soil surface within the test plot at a specified rate (e.g., 5 L/m²).[3] c. Prepare control plots treated with water only.
-
Test Assembly: a. Place a wooden board on the surface of the treated soil within each plot. b. Cover the plot with a suitable lid to protect it from excessive rain and direct sunlight while allowing for ventilation.
-
Inspection and Evaluation: a. Inspect the wooden boards annually for signs of termite attack. b. Rate the damage to the boards using a standardized rating scale (e.g., 10 = no damage, 0 = complete destruction). c. The treatment is considered effective if it provides complete resistance to termite attack for a minimum of 5 years.[7][8]
Protocol for Analytical Quantification of this compound in Formulations (HPLC Method)
This protocol provides a general framework for the High-Performance Liquid Chromatography (HPLC) analysis of this compound. The method should be validated for linearity, precision, accuracy, and specificity.
Equipment and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
This compound analytical standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: a. Prepare a stock solution of this compound analytical standard in acetonitrile (e.g., 1000 µg/mL). b. Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentration.
-
Sample Preparation: a. Accurately weigh a portion of the this compound EC formulation into a volumetric flask. b. Dissolve and dilute the sample with acetonitrile to a known volume. c. Filter an aliquot of the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: a. Inject the standard solutions to generate a calibration curve. b. Inject the prepared sample solutions. c. Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.
Visualizations
This compound Formulation Development Workflow
References
- 1. JPS62236937A - Construction method of termite prevention material - Google Patents [patents.google.com]
- 2. icup.org.uk [icup.org.uk]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. AU2016200561B2 - Termiticide Composition - Google Patents [patents.google.com]
- 7. awpacommenting.edaptivedocs.org [awpacommenting.edaptivedocs.org]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Application Notes and Protocols for Silafluofen in Timber Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Silafluofen for the protection of timber against termites and other wood-boring insects. The information is intended to guide research and development professionals in designing and conducting experiments to evaluate the efficacy and application parameters of this compound-based wood preservatives.
Introduction
This compound is a silicon-containing pyrethroid insecticide known for its efficacy against a broad spectrum of pests, including subterranean and drywood termites.[1] Its unique chemical structure, which incorporates a silicon atom, confers properties such as high chemical stability, particularly in alkaline environments, and a favorable toxicological profile.[2] this compound acts as both a contact and stomach poison, targeting the neuroaxonal sodium channels of insects.[2][3] Formulations for timber treatment are typically available as emulsifiable concentrates (EC) or oil-based solutions.[2][4]
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on the application of this compound for timber treatment.
| Parameter | Value/Range | Wood Species | Target Pest | Efficacy | Source |
| Application Concentration | 0.10% and 0.15% (as active ingredient) | Not Specified | Subterranean termites | 100% termite mortality within 2 weeks.[2][5] | [2][5] |
| Application Rate (Timber) | 0.3 L/m² | Not Specified | Subterranean termites | Not directly correlated with mortality in the study. | [2][5] |
| Treatment Method | Multi-Phase Carbon Dioxide (MPCO₂) Impregnation | Agathis sp., Palaquium sp., Heritiera sp. | Not specified (termites) | 100% termite mortality in less than 5 days.[6] | [6] |
| Field Efficacy (Modified Ground Board Test) | 0.10% and 0.15% (soil treatment) | Wooden baits | Subterranean termites | Performed well over 5 years.[2][5] | [2][5] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the application and evaluation of this compound in timber treatment.
Preparation of this compound Treatment Solutions
Objective: To prepare stable and accurate concentrations of this compound for timber treatment experiments.
Materials:
-
This compound technical grade or Emulsifiable Concentrate (EC) of known concentration
-
Appropriate solvent (e.g., water for EC, ethanol (B145695) for technical grade)[6][7][8]
-
Volumetric flasks
-
Pipettes
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
Determine the required concentration: Based on experimental design, determine the target concentration of this compound (e.g., 0.10%, 0.15%).[2][5]
-
Calculate the required amount of this compound:
-
For EC formulations: Calculate the volume of EC needed based on its concentration of the active ingredient.
-
For technical grade this compound: Calculate the mass of the solid required.
-
-
Dissolution:
-
For EC: Add the calculated volume of the EC formulation to a volumetric flask partially filled with water. Bring to volume with water and mix thoroughly using a magnetic stirrer.
-
For technical grade: Dissolve the weighed this compound in a small amount of a suitable solvent like ethanol before adding it to the main solvent in the volumetric flask.[6][7][8] Ensure complete dissolution.
-
-
Final Mixing: Once the this compound is added, continue to stir the solution for a uniform mixture.
-
Storage: Store the prepared solution in a labeled, sealed container, protected from light, until use.
Timber Treatment Application Methods
Several methods can be employed to treat timber with this compound. The choice of method depends on the research objectives, the type of wood, and the desired penetration depth.
Objective: To apply a protective layer of this compound to the surface of the timber. This method is suitable for evaluating surface protection and is a common practical application.[9][10][11][12][13]
Materials:
-
Prepared this compound solution
-
Wood specimens of defined dimensions
-
Brushes or a spray application system
-
Personal Protective Equipment (PPE): gloves, goggles, lab coat
-
Fume hood or well-ventilated area
Procedure:
-
Wood Preparation: Ensure the wood specimens are clean, dry, and free of any surface coatings.
-
Application:
-
Brushing: Apply the this compound solution evenly to all surfaces of the wood specimen using a brush. Apply a second coat after the first one has been absorbed.[9]
-
Spraying: Use a calibrated spray nozzle to apply a uniform coating of the this compound solution. Maintain a consistent distance and speed to ensure even coverage.
-
-
Drying: Allow the treated wood specimens to air-dry in a well-ventilated area or a fume hood until the solvent has completely evaporated.
Objective: To achieve a deeper penetration of this compound into the wood compared to surface application.
Materials:
-
Prepared this compound solution
-
Dipping tank or container
-
Wood specimens
-
Weights to keep the wood submerged
-
PPE
Procedure:
-
Wood Preparation: As per the surface application method.
-
Immersion:
-
Drying: Remove the specimens from the solution, allow excess solution to drip off, and then air-dry as described above.
Objective: To achieve maximum penetration and retention of this compound within the wood structure, providing long-lasting protection.
Materials:
-
Prepared this compound solution
-
Laboratory-scale pressure/vacuum impregnation chamber
-
Wood specimens
-
PPE
Procedure:
-
Wood Preparation: As per the surface application method.
-
Impregnation Cycle:
-
Place the wood specimens in the impregnation chamber.
-
Apply an initial vacuum to remove air from the wood cells.
-
Introduce the this compound solution into the chamber while maintaining the vacuum.
-
Release the vacuum and apply pressure to force the preservative into the wood.
-
Release the pressure and remove the treated specimens.
-
-
Drying: Air-dry the specimens as described above. A final vacuum can be applied to remove excess preservative.[12]
Efficacy Evaluation against Termites (Laboratory Test)
Objective: To assess the termiticidal efficacy of this compound-treated timber in a controlled laboratory setting. This protocol is based on general termiticide testing standards.
Materials:
-
This compound-treated and untreated (control) wood blocks
-
Termites (e.g., Coptotermes formosanus, Reticulitermes flavipes)
-
Test containers (e.g., Petri dishes or glass jars) with a substrate (e.g., sand or vermiculite)
-
Distilled water
-
Incubator or controlled environment chamber
Procedure:
-
Test Setup: Place a known number of termites into each test container with a moistened substrate.
-
Exposure: Introduce a pre-weighed, treated or untreated wood block into each container.
-
Incubation: Maintain the containers in an incubator at a suitable temperature and humidity for the termite species being tested for a specified period (e.g., 28 days).
-
Data Collection: At the end of the test period, record the following:
-
Termite mortality (%)
-
Wood weight loss (mg)
-
Visual rating of wood damage according to a standardized scale (e.g., ASTM D3345).
-
Visualizations
The following diagrams illustrate key workflows and relationships in the application of this compound for timber treatment.
Caption: Experimental workflow for timber treatment with this compound.
Caption: Simplified signaling pathway of this compound's mode of action in insects.
References
- 1. mypmp.net [mypmp.net]
- 2. bioone.org [bioone.org]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of this compound-Based Termiticides in Japan and Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.neliti.com [media.neliti.com]
- 7. researchgate.net [researchgate.net]
- 8. Retention of this compound in wood-based composites after supercritical carbon dioxide impregnation [agris.fao.org]
- 9. Wood preservation - Wikipedia [en.wikipedia.org]
- 10. Preservation of Wood Material by Chemical Techniques [ktb.gov.tr]
- 11. bennykuriakose.com [bennykuriakose.com]
- 12. bppwood.weebly.com [bppwood.weebly.com]
- 13. Request Rejected [agri.nv.gov]
Application Notes: Preparation and Evaluation of Silafluofen Emulsifiable Concentrate (EC) for Research
Introduction
Silafluofen is an organosilicon insecticide belonging to the pyrethroid ether group, effective against a range of soil-borne and wood-boring insects.[1] Its unique chemical structure, which incorporates a silicon atom, confers several advantageous properties, including high insecticidal activity, low mammalian toxicity, low toxicity to fish, and notable chemical stability, particularly in alkaline conditions.[2][3] this compound functions as both a contact and stomach poison by acting on the neuroaxonal sodium channels of insects.[2][4]
For research and application purposes, this compound is often formulated as an emulsifiable concentrate (EC). An EC is a liquid formulation where the active ingredient is dissolved in a solvent system with the aid of emulsifiers.[5][6] This concentrate readily forms a stable emulsion when diluted with water for application, ensuring uniform distribution of the active ingredient.[6][7] These notes provide detailed protocols for the laboratory-scale preparation of a this compound EC and its subsequent quality evaluation.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 105024-66-6 | [8][9] |
| Molecular Formula | C₂₅H₂₉FO₂Si | [1][8] |
| Molecular Weight | 408.58 g/mol | [1][8] |
| Appearance | Oily liquid, almost colorless and odorless | [10] |
| Solubility | Insoluble in water; Soluble in organic solvents | [10] |
| Mode of Action | Contact and stomach poison; Sodium channel modulator | [2][4] |
| Stability | Stable in nature, including under alkaline conditions | [2][10] |
Mechanism of Action
This compound is classified as a pyrethroid insecticide that modulates sodium channels in the insect's nervous system.[4][11] This action disrupts normal nerve impulse transmission, leading to paralysis and death of the target pest.
Caption: this compound's insecticidal mechanism of action.
Experimental Protocols
Protocol 1: Preparation of a 15% (w/w) this compound Emulsifiable Concentrate
This protocol details the preparation of a 100 g batch of a 15% (w/w) this compound EC, a concentration that has been noted in termiticidal formulations.[2][12]
Materials and Equipment:
-
This compound (Technical Grade, ≥95% purity)
-
Aromatic solvent (e.g., Solvesso™ 150 or equivalent)
-
Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants like calcium dodecylbenzene (B1670861) sulfonate and fatty alcohol ethoxylate)
-
250 mL glass beaker
-
Magnetic stirrer and stir bar
-
Analytical balance (± 0.01 g)
-
Glass storage bottle with a screw cap
Formulation Components:
| Component | Role | Weight (g) for 100 g Batch |
| This compound (Technical, 95%) | Active Ingredient | 15.80 (provides 15.0 g active) |
| Solvent (Aromatic 150) | Solvent | 74.20 |
| Emulsifier Blend | Emulsifying Agent | 10.00 |
| Total | 100.00 |
Procedure:
-
Solvent Preparation: Weigh 74.20 g of the aromatic solvent into the 250 mL glass beaker.
-
Dissolution of Active Ingredient: Place the beaker on a magnetic stirrer and add a stir bar. While stirring, slowly add 15.80 g of this compound technical grade powder to the solvent. Continue stirring at room temperature (20-25°C) until the active ingredient is completely dissolved, resulting in a clear solution.
-
Addition of Emulsifier: Slowly add 10.00 g of the emulsifier blend to the solution.
-
Homogenization: Continue stirring the mixture for an additional 15-20 minutes to ensure complete homogenization. The final product should be a clear, stable concentrate.
-
Storage: Transfer the prepared this compound EC into a labeled glass storage bottle and seal it tightly. Store in a cool, dark, and well-ventilated area.
Caption: Workflow for the preparation of this compound EC.
Protocol 2: Quality Control - Emulsion Stability Test
This protocol assesses the stability of the emulsion formed when the EC is diluted with water.
Materials and Equipment:
-
Prepared this compound EC
-
Standard hard water (e.g., 342 ppm)
-
100 mL graduated mixing cylinders with stoppers
-
Pipette or syringe for measuring EC
-
Timer
Procedure:
-
Preparation of Dilution: Add 95 mL of standard hard water to a 100 mL graduated cylinder.
-
EC Addition: Pipette 5 mL of the prepared this compound EC into the cylinder.
-
Mixing: Stopper the cylinder and invert it 30 times to ensure thorough mixing.
-
Initial Observation: Place the cylinder on a flat surface and immediately observe the appearance of the emulsion. It should be a homogeneous, milky-white liquid.[5]
-
Stability Assessment: Let the cylinder stand undisturbed. Record the volume of any free cream (top layer) or sediment (bottom layer) that separates from the emulsion at 30 minutes, 1 hour, and 2 hours. A stable emulsion will show minimal to no separation.
Protocol 3: Accelerated Stability Study of the Concentrate
This protocol is designed to evaluate the chemical stability of the this compound EC under accelerated storage conditions, which helps predict its long-term shelf life.[13]
Materials and Equipment:
-
Sealed glass bottles containing the prepared this compound EC
-
Stability chamber or oven capable of maintaining 54 ± 2°C
-
Analytical instrumentation for quantifying this compound (e.g., HPLC or GC)
Study Design:
| Parameter | Condition |
| Storage Temperature | 54 ± 2°C (Standard for accelerated pesticide testing) |
| Batch Size | 3 independently prepared batches |
| Container | Glass bottles, same as proposed for long-term storage |
| Testing Intervals | Day 0, Day 7, and Day 14 |
| Tests to be Performed | 1. Visual appearance (color, clarity, phase separation) 2. Assay of this compound content (% w/w) |
Procedure:
-
Initial Analysis (Day 0): Before placing samples in the stability chamber, take an initial sample from each of the three batches. Perform a quantitative analysis to determine the initial concentration of this compound and record the visual appearance.
-
Storage: Place the sealed sample bottles from each batch into the stability chamber set at 54°C.
-
Interim and Final Analysis: After 7 and 14 days, remove the samples from the chamber. Allow them to cool to room temperature.
-
Evaluation: For each time point, record the visual appearance and perform a quantitative analysis for this compound content.
-
Data Analysis: Compare the this compound assay results at Day 7 and Day 14 to the initial Day 0 results. A "significant change" is generally defined as a failure to meet the specification, such as a >5% drop in the active ingredient concentration.[13] The results will indicate the chemical stability of the formulation under heat stress.
References
- 1. This compound | C25H29FO2Si | CID 92430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of this compound-Based Termiticides in Japan and Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (Ref: HOE 084498) [sitem.herts.ac.uk]
- 5. PI231/PI231: Pesticide Formulations [edis.ifas.ufl.edu]
- 6. youtube.com [youtube.com]
- 7. products.pcc.eu [products.pcc.eu]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. This compound [chembk.com]
- 10. This compound Insecticide Pesticide Manufacturer, CAS NO 105024-66-6 | Suze Chemical [suzehg.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Silafluofen Stability in Organic Solvents: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and testing the stability of silafluofen in various organic solvents. The information is presented in a clear question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in organic solvents?
This compound, a synthetic pyrethroid-like insecticide, is generally considered to be chemically stable.[1][2] Unlike many pyrethroids that are ester compounds and susceptible to hydrolysis, this compound's carbon-silicon bond contributes to its enhanced stability, particularly in alkaline conditions.[1] However, stability in organic solvents can vary depending on the solvent type, storage conditions (temperature and light), and the presence of contaminants.
Q2: In which common organic solvents has the stability of this compound been evaluated?
While extensive public data on this compound's stability in a wide range of organic solvents is limited, stability is a critical parameter assessed during the development of pesticide formulations. The most common solvents used for analytical standards and formulations include acetonitrile, acetone, and methanol. It is crucial to perform stability studies in the specific solvent used for your experimental work.
Q3: What are the typical degradation products of this compound in organic solvents?
Specific degradation products of this compound in organic solvents are not extensively documented in publicly available literature. However, based on its chemical structure, potential degradation pathways could involve cleavage of the ether linkage or modifications to the phenoxyphenyl group, particularly under stressful conditions like exposure to UV light or extreme temperatures. Identifying degradation products typically requires techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantitative Data Summary
The following table summarizes illustrative stability data for this compound in three common organic solvents at a concentration of 10 µg/mL when stored at 25°C in the dark. Note: This data is representative and intended for guidance. Actual stability will depend on specific experimental conditions.
| Solvent | Half-life (t½) in Days | Percent Degradation after 30 Days | Percent Degradation after 90 Days |
| Acetonitrile | > 180 | < 5% | < 10% |
| Acetone | ~ 120 | ~ 10% | ~ 25% |
| Methanol | ~ 90 | ~ 15% | ~ 35% |
Experimental Protocol: this compound Stability Testing
This protocol outlines a general procedure for assessing the stability of this compound in an organic solvent using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound analytical standard (≥98% purity)
-
HPLC-grade organic solvents (e.g., acetonitrile, acetone, methanol)
-
Volumetric flasks and pipettes
-
Amber glass vials with screw caps
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen organic solvent.
-
From the stock solution, prepare a working solution at the desired concentration (e.g., 10 µg/mL) in the same solvent.
3. Stability Study Setup:
-
Dispense aliquots of the working solution into several amber glass vials.
-
Store the vials under controlled conditions (e.g., 25°C, protected from light).
-
Prepare a control sample stored at a low temperature (e.g., -20°C) where degradation is assumed to be minimal.
4. Sample Analysis:
-
At specified time intervals (e.g., 0, 7, 14, 30, 60, and 90 days), retrieve a vial from the storage condition.
-
Analyze the sample by HPLC to determine the concentration of this compound.
-
The HPLC method should be validated for specificity, linearity, accuracy, and precision.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
The degradation percentage can be calculated as: ( (Initial Concentration - Concentration at time t) / Initial Concentration ) * 100.
-
Determine the half-life (t½), which is the time it takes for the concentration of this compound to decrease by 50%.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of this compound observed | Contaminated solvent (e.g., presence of acid or base). | Use fresh, high-purity HPLC-grade solvents. |
| Exposure to light or elevated temperatures. | Store solutions in amber vials and in a temperature-controlled environment. | |
| Inconsistent results between replicates | Improper sample preparation or dilution errors. | Ensure accurate and consistent pipetting techniques. Use calibrated volumetric flasks. |
| Inhomogeneous solution. | Thoroughly vortex or sonicate the solution before taking an aliquot for analysis. | |
| Appearance of unknown peaks in the chromatogram | Formation of degradation products. | Use a mass spectrometer (LC-MS or GC-MS) to identify the unknown peaks. |
| Contamination from vials or caps. | Use high-quality, inert vials and caps. | |
| Peak tailing or splitting in HPLC analysis | Column degradation. | Replace the HPLC column. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to be within the optimal range for the column and analyte. | |
| Sample solvent mismatch with the mobile phase. | Ensure the sample solvent is compatible with the mobile phase. |
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Logical troubleshooting flow for stability studies.
References
Technical Support Center: Silafluofen Degradation in Alkaline Soil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of silafluofen under alkaline soil conditions.
Troubleshooting Guide
This guide addresses common issues encountered during experimental studies on this compound degradation in alkaline soil.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable degradation of this compound. | This compound is known to be chemically stable in alkaline environments due to its carbon-silicon bond.[1] | - Confirm the analytical method is sensitive enough to detect small changes in concentration.- Extend the duration of the incubation study.- Consider that under specific alkaline soil conditions, the degradation rate may be extremely slow. |
| Inconsistent results between replicate samples. | - Non-homogeneous spiking of this compound in the soil.- Variations in soil moisture, temperature, or pH between replicates.- Inconsistent extraction efficiency. | - Ensure thorough mixing of this compound with the soil for uniform distribution.- Precisely control and monitor environmental conditions for all replicates.- Validate the extraction method for consistency and recovery. |
| Difficulty in extracting this compound from soil. | - Strong adsorption of this compound to soil organic matter or clay particles. | - Optimize the extraction solvent system. A combination of polar and non-polar solvents may be necessary.- Increase the extraction time and/or use techniques like sonication or accelerated solvent extraction (ASE). |
| Identification of unknown peaks in chromatograms. | - Presence of degradation products or metabolites.- Contamination from laboratory equipment or solvents. | - Use mass spectrometry (e.g., GC-MS or LC-MS/MS) to identify the chemical structure of the unknown compounds.- Run blank samples (soil without this compound and solvents alone) to rule out contamination. |
| Microbial activity appears to be inhibited. | - High concentrations of this compound may have toxic effects on soil microorganisms.- Sub-optimal conditions for microbial growth (e.g., moisture, temperature). | - Conduct experiments with a range of this compound concentrations to assess dose-dependent effects.- Ensure soil moisture and temperature are maintained at levels optimal for microbial activity in the specific soil type. |
Frequently Asked Questions (FAQs)
Q1: What is the expected degradation rate of this compound in alkaline soil?
A1: Currently, there is limited publicly available quantitative data on the specific degradation kinetics (e.g., half-life) of this compound in alkaline soil. However, studies have shown that this compound is chemically stable under alkaline conditions. This stability is attributed to the strong carbon-silicon bond in its molecular structure, which is not easily hydrolyzed like the ester linkages in many other pyrethroid insecticides.[1] For example, a stability test in alkaline mortar (pH 12.8) showed a recovery rate of over 90% for this compound after four weeks at 50°C, while the pyrethroid bifenthrin (B131952) almost completely decomposed within a week under the same conditions.[1] Therefore, a very slow degradation rate is expected in alkaline soils.
Q2: What are the primary factors influencing the degradation of this compound in soil?
A2: While this compound is stable against chemical hydrolysis in alkaline conditions, its degradation in soil will be influenced by a combination of abiotic and biotic factors, including:
-
Soil pH: Although stable at high pH, very extreme pH values could potentially influence other degradation pathways.
-
Soil Organic Matter and Clay Content: These components can adsorb this compound, affecting its bioavailability for microbial degradation.
-
Microbial Activity: The presence and activity of soil microorganisms capable of metabolizing this compound are crucial for its biotic degradation.
-
Temperature and Moisture: These environmental factors significantly impact microbial activity and the rate of chemical reactions.
-
Sunlight: Photodegradation can be a relevant degradation pathway for pesticides applied to the soil surface.
Q3: What are the potential degradation products of this compound?
A3: While specific degradation pathways for this compound in alkaline soil are not well-documented in the available literature, hypothetical degradation could involve the cleavage of the ether bond or hydroxylation of the aromatic rings, which are common metabolic routes for pyrethroid-like compounds. The silicon-carbon bond is expected to be relatively stable.
Q4: What analytical methods are suitable for studying this compound degradation?
A4: The analysis of this compound and its potential degradation products in soil typically involves the following steps:
-
Extraction: Using an organic solvent or a mixture of solvents to extract the compounds from the soil matrix.
-
Clean-up: Removing interfering substances from the extract using techniques like solid-phase extraction (SPE).
-
Analysis: Quantifying the concentration of this compound and identifying degradation products using chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (MS) for sensitive and specific detection.[2][3]
Experimental Protocols
Protocol: Aerobic Soil Degradation Study of this compound
This protocol is a representative example based on OECD Guideline 307 for determining the rate of aerobic degradation of pesticides in soil.
1. Soil Selection and Preparation:
-
Select a well-characterized soil with a known alkaline pH (e.g., pH 7.5-9.0).
-
Air-dry the soil and sieve it through a 2 mm mesh.
-
Adjust the moisture content to 40-60% of the maximum water holding capacity.
-
Pre-incubate the soil in the dark at the desired temperature for 7-14 days to allow microbial populations to stabilize.
2. Application of this compound:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Apply the this compound solution to the soil to achieve the desired final concentration. Ensure even distribution by thorough mixing.
-
Allow the solvent to evaporate in a fume hood.
3. Incubation:
-
Transfer the treated soil into incubation vessels (e.g., glass flasks).
-
Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2°C).
-
Maintain aerobic conditions by ensuring adequate air exchange.
-
Include control samples (sterile soil and untreated soil) to differentiate between biotic and abiotic degradation.
4. Sampling and Analysis:
-
Collect soil samples at pre-determined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).
-
Extract this compound and its potential metabolites from the soil samples using an appropriate solvent extraction method.
-
Analyze the extracts using a validated analytical method (e.g., HPLC-MS/MS or GC-MS) to determine the concentration of the parent compound and identify any major degradation products.
5. Data Analysis:
-
Plot the concentration of this compound against time.
-
Determine the degradation kinetics (e.g., first-order kinetics) and calculate the degradation rate constant (k) and the time for 50% dissipation (DT50).
Visualizations
Caption: Workflow for a this compound Soil Degradation Study.
Caption: Hypothetical Degradation Pathways for this compound.
References
Optimizing Silafluofen Solid-Phase Extraction: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solid-phase extraction (SPE) of Silafluofen from environmental samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase extraction of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery of this compound | Incomplete Elution: The elution solvent may not be strong enough to desorb this compound completely from the SPE sorbent. | - Increase the polarity of the elution solvent. A mixture of dichloromethane (B109758) and methanol (B129727) (e.g., 90:10, v/v) can be effective.- Increase the volume of the elution solvent. Perform the elution in multiple, smaller volumes (e.g., 2 x 1 mL instead of 1 x 2 mL). |
| Breakthrough during Sample Loading: The flow rate during sample loading might be too high, or the sorbent capacity may be exceeded. | - Decrease the flow rate during sample loading to allow for adequate interaction between this compound and the sorbent.- Ensure the sample volume is appropriate for the sorbent mass of the SPE cartridge. If necessary, use a larger cartridge or dilute the sample. | |
| Inappropriate pH of the Sample: The pH of the water sample can influence the interaction of this compound with the sorbent. | - Adjust the pH of the water sample to a neutral range (pH 6-8) before loading onto the SPE cartridge. | |
| Analyte Loss During Drying Step: Excessive drying time or high nitrogen flow can lead to the loss of the volatile this compound. | - Optimize the drying time. A gentle stream of nitrogen for a shorter duration is recommended.- Ensure the drying step is necessary. For water-miscible elution solvents, this step might be omitted. | |
| High Background Noise in Chromatograms | Matrix Interferences: Co-elution of interfering compounds from the sample matrix (e.g., humic acids in soil and water). | - Incorporate a wash step with a solvent of intermediate polarity (e.g., a mixture of hexane (B92381) and dichloromethane) to remove less polar interferences before eluting this compound.- Consider using a different type of SPE sorbent with higher selectivity, such as a polymeric reversed-phase sorbent. |
| Contamination from Labware or Solvents: Impurities from glassware, solvents, or the SPE cartridge itself. | - Use high-purity solvents and pre-cleaned glassware.- Pre-wash the SPE cartridge with the elution solvent before conditioning to remove any potential contaminants.[1] | |
| Inconsistent Results Between Samples | Variable Sample Matrix: Differences in the composition of environmental samples (e.g., organic matter content in soil). | - Homogenize solid samples thoroughly before extraction.- For soil and sediment samples, perform a matrix-matched calibration to compensate for matrix effects. |
| Inconsistent SPE Procedure: Variations in flow rates, solvent volumes, or drying times between samples. | - Use an automated or semi-automated SPE system for better reproducibility.[2]- Maintain consistent parameters for all samples and standards throughout the SPE process. |
Frequently Asked Questions (FAQs)
Q1: What type of SPE cartridge is most suitable for this compound extraction?
A1: Given that this compound is a nonpolar, organosilicon compound insoluble in water, a reversed-phase sorbent is the most appropriate choice.[3][4] C18 (octadecylsilane) cartridges are a common and effective option for extracting nonpolar pesticides from aqueous matrices. For more complex matrices like soil, polymeric sorbents may offer better cleanup by retaining more interfering compounds.
Q2: What are the key physicochemical properties of this compound to consider for SPE method development?
A2: The key properties are its low water solubility and high solubility in organic solvents.[3] this compound is an oily liquid with a molecular weight of 408.58 g/mol .[5][6] Its nonpolar nature dictates the use of reversed-phase SPE.
Q3: How can I remove interferences from complex matrices like soil and sediment?
A3: For soil and sediment, a pre-extraction step is necessary before SPE. This typically involves solvent extraction of the solid sample. The resulting extract is then concentrated and reconstituted in a solvent compatible with the SPE loading step. Additionally, a clean-up step using different sorbents like aminopropyl or silica (B1680970) gel can be employed after the initial extraction to remove polar interferences.[7]
Q4: Is a solvent exchange step necessary after elution?
A4: This depends on the analytical technique used for detection. If the elution solvent is not compatible with your analytical system (e.g., GC-MS), a solvent exchange to a more suitable solvent like hexane or iso-octane will be necessary. This is done by evaporating the eluate to near dryness under a gentle stream of nitrogen and reconstituting it in the desired solvent.
Experimental Protocols
Protocol 1: this compound Extraction from Water Samples
This protocol details the solid-phase extraction of this compound from water samples using a C18 cartridge.
1. Materials:
-
SPE Cartridge: C18, 500 mg, 6 mL
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Deionized water
-
Nitrogen gas
2. Procedure:
-
Cartridge Conditioning: Condition the C18 cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 5 mL of deionized water. Ensure the sorbent bed does not run dry.
-
Sample Loading: Load 100 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes to remove residual water.
-
Elution: Elute the this compound from the cartridge with 2 x 2 mL of dichloromethane into a collection vial.
-
Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for analysis.
Protocol 2: this compound Extraction from Soil/Sediment Samples
This protocol describes a method for extracting this compound from soil or sediment samples, including a pre-extraction step.
1. Materials:
-
Soil/Sediment sample (air-dried and sieved)
-
Acetone (B3395972) (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
SPE Cartridge: C18, 500 mg, 6 mL
-
Methanol (HPLC grade)
-
Deionized water
-
Nitrogen gas
2. Procedure:
-
Sample Pre-extraction:
-
Weigh 10 g of the homogenized soil/sediment sample into a beaker.
-
Add 20 mL of a 1:1 (v/v) mixture of acetone and dichloromethane.
-
Sonicate the mixture for 15 minutes.
-
Decant the solvent into a separate flask.
-
Repeat the extraction twice more with fresh solvent.
-
Combine the extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to approximately 1 mL.
-
Reconstitute the extract in 100 mL of deionized water containing 1% methanol.
-
-
Solid-Phase Extraction:
-
Follow steps 1-6 as described in Protocol 1 for water samples.
-
Quantitative Data Summary
The following tables summarize expected recovery data for this compound using the described SPE protocols. These are representative values and may vary depending on the specific sample matrix and laboratory conditions.
Table 1: Recovery of this compound from Spiked Water Samples
| Spiking Level (ng/L) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| 10 | 92.5 | 5.8 |
| 50 | 95.1 | 4.2 |
| 100 | 97.3 | 3.5 |
Table 2: Recovery of this compound from Spiked Soil Samples
| Spiking Level (ng/g) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| 1 | 85.7 | 8.2 |
| 10 | 89.4 | 6.5 |
| 50 | 91.2 | 5.1 |
Visualizations
Caption: Workflow for this compound Solid-Phase Extraction.
References
- 1. silicycle.com [silicycle.com]
- 2. cdpr.ca.gov [cdpr.ca.gov]
- 3. This compound Insecticide Pesticide Manufacturer, CAS NO 105024-66-6 | Suze Chemical [suzehg.com]
- 4. This compound | C25H29FO2Si | CID 92430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. epa.gov [epa.gov]
Troubleshooting peak tailing in Silafluofen gas chromatography analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the gas chromatography (GC) analysis of Silafluofen, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in gas chromatography?
A1: Peak tailing is a common chromatographic issue where the peak shape is asymmetrical, featuring a trailing edge that extends from the peak maximum.[1][2] This distortion can compromise the accuracy of peak integration, leading to imprecise quantification, diminished resolution between adjacent peaks, and reduced analytical sensitivity.
Q2: What are the primary causes of peak tailing in the GC analysis of this compound?
A2: Peak tailing in this compound GC analysis can stem from several factors, which can be broadly categorized as:
-
System Activity: this compound, as an organosilicon and organofluorine compound, may be susceptible to interactions with active sites within the GC system. These active sites, often silanol (B1196071) groups (Si-OH) on the surfaces of the inlet liner, glass wool, or the column itself, can lead to undesirable secondary interactions, causing peak tailing.[3][4]
-
Physical or Mechanical Issues: Problems within the GC system's flow path can cause turbulence and unswept volumes, leading to tailing for all compounds, including this compound.[5][6] Common issues include improper column installation (incorrect insertion depth, poor column cut), leaks at fittings, and the use of inappropriate or contaminated inlet liners.[6][7]
-
Suboptimal Method Parameters: Incorrectly set GC parameters can significantly impact peak shape. This includes the inlet temperature, carrier gas flow rate, and the temperature program.[8][9]
-
Sample Matrix Effects: Complex sample matrices can introduce non-volatile residues that contaminate the GC system, creating active sites and leading to peak tailing.[10][11]
Q3: How can I determine the likely cause of peak tailing for this compound?
A3: A systematic approach can help identify the root cause:
-
Inject an inert compound: Analyze a non-polar, inert compound like a hydrocarbon (e.g., hexane (B92381) or methane). If this peak also tails, the issue is likely a physical problem within the system (e.g., a bad column cut or installation).[3] If the inert compound produces a symmetrical peak while this compound tails, the problem is more likely due to chemical interactions (active sites).
-
Examine the chromatogram: If all peaks in your chromatogram are tailing, it generally points to a physical issue or a problem with the overall system setup.[5] If only this compound or other polar analytes are tailing, it suggests specific chemical interactions with active sites.[1]
Troubleshooting Guides
This section provides detailed troubleshooting guides in a question-and-answer format to address specific issues that may lead to peak tailing in your this compound analysis.
Guide 1: Addressing System Activity
Problem: My this compound peak is tailing, but a hydrocarbon standard shows a symmetrical peak.
This strongly suggests that this compound is interacting with active sites in your GC system. Here’s how to troubleshoot:
-
Q: What is the first component I should check for activity?
-
A: The inlet liner is the most common source of activity.[3] Over time, the deactivation layer on the liner can degrade, exposing silanol groups. Replace the inlet liner with a new, highly inert liner. For pesticide analysis, liners with glass wool are often used to aid vaporization and trap non-volatile matrix components.[10] Consider using a Siltek-treated liner for enhanced inertness, especially for active compounds like pesticides.[12]
-
-
Q: I've replaced the liner, but the peak is still tailing. What's next?
-
A: The contamination might be at the front of your GC column. Non-volatile matrix components can accumulate at the column inlet, creating active sites. To remedy this, you can perform column maintenance by trimming the first 15-30 cm from the inlet of the column.[7] After trimming, reinstall the column, ensuring a clean, square cut.
-
-
Q: Could other parts of the inlet be causing the problem?
-
A: Yes, the septum and inlet seals can also be sources of activity or contamination. Replace the septum regularly to prevent pieces from falling into the liner.[13] Ensure the inlet seal is clean and properly installed.
-
-
Q: How can I prevent the buildup of activity in my system?
-
A: Proper sample preparation is crucial to minimize the introduction of non-volatile matrix components.[14] Employing a sample cleanup technique like Solid Phase Extraction (SPE) can significantly reduce matrix effects.[10][11] Additionally, using a guard column can help protect the analytical column from contamination.[14]
-
Guide 2: Optimizing GC Method Parameters
Problem: All peaks in my chromatogram, including this compound, are showing some degree of tailing or are broad.
This may indicate that your GC method parameters are not optimized.
-
Q: What are the recommended GC column and parameters for this compound analysis?
-
A: A common column choice for multi-residue pesticide analysis, including this compound, is a 5% phenyl-methylpolysiloxane stationary phase, such as an SH-Rxi-5Sil MS or a VF-5ms column.[6] A typical column dimension is 30 m x 0.25 mm ID with a 0.25 µm film thickness.[15]
Table 1: Recommended GC Method Parameters for this compound Analysis
-
| Parameter | Recommended Value | Notes |
| Column | 5% Phenyl-methylpolysiloxane (e.g., SH-Rxi-5Sil MS, VF-5ms) | Provides good selectivity for a wide range of pesticides. |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | A standard dimension for good resolution and efficiency.[15] |
| Carrier Gas | Helium | At a constant flow rate of approximately 1.0 mL/min.[15] |
| Inlet Temperature | 250 °C | A good starting point for pesticide analysis.[15] |
| Injection Mode | Splitless | For trace-level analysis. |
| Oven Program | Initial: 50°C (hold 3 min) -> Ramp 20°C/min to 150°C -> Ramp 2°C/min to 280°C (hold 5 min) | This is an example program; optimization may be required based on your specific separation needs.[15] |
-
Q: How does the carrier gas flow rate affect peak shape?
-
A: An incorrect carrier gas flow rate can lead to band broadening and peak tailing.[16] It is crucial to set the optimal flow rate for your column dimensions. Using the constant flow mode is generally recommended over constant pressure to maintain a consistent linear velocity throughout the temperature program.
-
-
Q: Can the temperature program influence peak tailing?
-
A: Yes, an unoptimized temperature program can result in poor peak shape.[8] If the initial temperature is too high, it can cause poor focusing of the analytes on the column. For splitless injections, the initial oven temperature should typically be about 20°C below the boiling point of the sample solvent.[17] The ramp rate also affects the separation and peak shape. A good starting point for the ramp rate is approximately 10°C per column dead volume time.[18]
-
Experimental Protocols
Protocol 1: GC Column Conditioning
Proper column conditioning is essential to remove contaminants and ensure a stable baseline and inert surface.
-
Installation: Install the new column in the GC inlet but do not connect it to the detector.
-
Purge: Set the oven temperature to 40°C and purge the column with carrier gas for 15-30 minutes to remove oxygen.[5]
-
Heating Program:
-
Detector Connection: Cool down the oven, then connect the column to the detector.
-
Final Bake-out: Heat the oven to the final temperature of your method and hold until the baseline is stable.
Protocol 2: Inlet Maintenance for this compound Analysis
Regular inlet maintenance is critical for preventing peak tailing caused by active sites and contamination.
-
Cool Down: Ensure the GC inlet and oven are cool before performing any maintenance.
-
Remove Column: Carefully remove the analytical column from the inlet.
-
Replace Septum and O-ring: Remove the old septum and O-ring and replace them with new, high-quality consumables.
-
Replace Inlet Liner:
-
Remove the current inlet liner.
-
Inspect the liner for any visible contamination or degradation.
-
Install a new, deactivated liner. For this compound analysis, a single taper liner with glass wool is a good starting point for splitless injections.[19]
-
-
Reinstall Column:
-
Trim 5-10 cm from the front of the column to remove any accumulated non-volatile residues.
-
Reinstall the column to the correct depth in the inlet as specified by the instrument manufacturer.
-
-
Leak Check: After reassembly, perform a leak check to ensure all connections are secure.
Visual Troubleshooting Guides
Below are diagrams created using Graphviz to illustrate the logical workflows for troubleshooting peak tailing in this compound GC analysis.
Caption: A flowchart for diagnosing the root cause of peak tailing.
Caption: A workflow for optimizing GC method parameters to improve peak shape.
References
- 1. youtube.com [youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. GC Tech Tip: GC Column Conditioning and Testing | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. How to Condition a New Capillary GC Column [restek.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. GC Inlet Liner Selection An Introduction [restek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. trajanscimed.com [trajanscimed.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 13. GC column conditioning | Analytical Consumables & Spare Parts Singapore | Shimadzu Asia Pacific [shopshimadzu.com]
- 14. agilent.com [agilent.com]
- 15. biolmolchem.com [biolmolchem.com]
- 16. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. How to Choose a GC Inlet Liner [restek.com]
Technical Support Center: Silafluofen and In-Vitro Toxicological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter potential interference of Silafluofen in in-vitro toxicological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic pyrethroid insecticide.[1] Its unique chemical structure includes a silicon atom, which contributes to its chemical stability, particularly in alkaline conditions.[1] The primary mode of action for this compound involves its effect on neuroaxonal sodium channels, which is characteristic of pyrethroid insecticides. It functions as both a contact and a stomach poison for target insects.
Q2: Has direct interference of this compound in common in-vitro toxicology assays been reported?
Currently, there is a lack of specific studies in publicly available literature that definitively document direct interference of this compound in common in-vitro toxicological assays such as MTT, MTS, LDH, and reporter gene assays. However, the potential for interference should not be disregarded. The physicochemical properties of any test compound can potentially interact with assay components.
Q3: What are the potential mechanisms by which a compound like this compound could interfere with in-vitro assays?
Potential interference mechanisms for any test compound, including this compound, can be broadly categorized as:
-
Optical Interference: The compound may absorb light or fluoresce at the same wavelengths used for measurement in colorimetric or fluorometric assays, leading to artificially high or low readings.
-
Chemical Reactivity: The compound could directly react with assay reagents. For example, it might reduce a tetrazolium salt (like in the MTT assay) non-enzymatically, or it could inhibit or stabilize a reporter enzyme (like luciferase).
-
Biological Effects Unrelated to the Endpoint: The compound might have unexpected biological effects on the cells, such as altering metabolism in a way that affects viability assays without directly causing cytotoxicity.
-
Metabolite Interference: In-vitro metabolism of this compound by cultured cells could produce metabolites that have different interference properties than the parent compound.
Troubleshooting Guides
Issue 1: Unexpected Results in Cell Viability Assays (MTT, MTS, XTT)
Symptoms:
-
Inconsistent readings between replicate wells.
-
Higher than expected cell viability, even at high concentrations of this compound.
-
A color change in the media upon addition of this compound, before the addition of the assay reagent.
Troubleshooting Steps:
-
Perform a Cell-Free Control:
-
Add this compound at the same concentrations used in your experiment to cell-free media.
-
Add the MTT, MTS, or XTT reagent and incubate for the same duration as your cellular experiment.
-
Measure the absorbance. A significant change in absorbance in the absence of cells indicates direct chemical interference with the assay reagent.
-
-
Visual Inspection:
-
Before adding the solubilization buffer (for MTT), visually inspect the wells under a microscope. Note any precipitation of this compound or changes in the color of the media.
-
-
Use an Orthogonal Assay:
-
Confirm your results with a different type of viability assay that relies on a different principle, such as a lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity.
-
Issue 2: Discrepancies in Cytotoxicity Measurement with the LDH Assay
Symptoms:
-
Lower than expected cytotoxicity, even when cell death is observed microscopically.
-
High background LDH levels in control wells.
Troubleshooting Steps:
-
Check for Enzyme Inhibition:
-
Perform a control experiment by adding a known amount of purified LDH (positive control) to the cell culture media with and without this compound.
-
A decrease in the measured LDH activity in the presence of this compound suggests inhibition of the LDH enzyme.
-
-
Assess for Protein Binding:
-
Some compounds can bind to proteins like LDH, potentially masking their detection. While less common, this can be a confounding factor.
-
-
Verify Spontaneous and Maximum LDH Release:
-
Ensure your controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis agent) are providing the expected results.
-
Issue 3: Atypical Results in Luciferase-Based Reporter Gene Assays
Symptoms:
-
Unusually high or low luciferase activity that does not correlate with the expected biological response.
-
Rapid decay or unexpected stability of the luminescent signal.
Troubleshooting Steps:
-
Perform a Cell-Free Luciferase Inhibition/Stabilization Assay:
-
Add this compound to a solution containing purified luciferase enzyme and its substrate.
-
Measure the light output. A decrease in luminescence indicates enzyme inhibition, while an unexpected increase or prolonged signal may suggest enzyme stabilization.
-
-
Use a Different Reporter Gene:
-
If possible, use a reporter system with a different enzyme, such as beta-galactosidase, to confirm the biological effect.
-
-
Run a Promoterless Control:
-
Transfect cells with a vector containing the luciferase gene but lacking a promoter. Treatment with this compound should not result in a signal. An increase in signal in this control would strongly suggest a direct effect on the luciferase enzyme or the assay chemistry.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C25H29FO2Si | --INVALID-LINK-- |
| Molar Mass | 408.6 g/mol | --INVALID-LINK-- |
| Appearance | Information not readily available | - |
| Water Solubility | Information not readily available | - |
| Log P | Information not readily available | - |
| Chemical Stability | Stable, especially under alkaline conditions, due to the carbon-silicon bond. | [1] |
Table 2: Summary of Potential Interferences and Recommended Controls
| Assay Type | Potential Interference by Test Compound | Recommended Control Experiment |
| MTT/MTS/XTT | Direct reduction of the tetrazolium salt. | Cell-free assay with compound and reagent. |
| Light absorption at measurement wavelength. | Spectrophotometric scan of the compound in media. | |
| LDH Release | Inhibition of LDH enzyme activity. | Assay with purified LDH and compound. |
| Binding to LDH, preventing detection. | Difficult to assess directly; use orthogonal assay. | |
| Luciferase Reporter | Inhibition or stabilization of luciferase. | Cell-free assay with purified luciferase and compound. |
| Quenching of the luminescent signal. | Compare signal with and without compound in a known light-emitting system. | |
| Autofluorescence (for fluorescent reporters). | Measure fluorescence of the compound alone. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the media and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Mix gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided with the assay kit).
-
Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH assay reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Absorbance Measurement: Add the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (commonly 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous release, and maximum release wells.
Protocol 3: Luciferase Reporter Gene Assay
-
Cell Transfection and Seeding: Co-transfect cells with a reporter plasmid containing the firefly luciferase gene under the control of a promoter of interest and a control plasmid (e.g., Renilla luciferase for normalization). Seed the transfected cells in a 96-well plate.
-
Compound Treatment: After allowing the cells to recover and express the reporters, treat them with this compound and appropriate controls.
-
Cell Lysis: After the treatment period, wash the cells with PBS and add a passive lysis buffer. Incubate for a short period to ensure complete cell lysis.
-
Luciferase Activity Measurement: Transfer the cell lysate to an opaque 96-well plate. Use a luminometer to inject the firefly luciferase substrate and measure the resulting luminescence. Subsequently, inject the Renilla luciferase substrate and measure its luminescence.
-
Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
Visualizations
References
Technical Support Center: Enhancing the Residual Efficacy of Silafluofen Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and evaluation of Silafluofen. Our goal is to help you improve the residual efficacy of your this compound formulations for optimal performance in your experiments.
Troubleshooting Guide
This guide addresses common issues that can lead to decreased residual efficacy of this compound formulations. Each problem is followed by potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Rapid degradation of this compound on treated surfaces. | Photodegradation: this compound, like many pyrethroids, can be susceptible to degradation upon exposure to UV radiation from sunlight.[1][2] | Incorporate Photostabilizers: Add UV absorbers such as benzophenones or hindered amine light stabilizers (HALS) to the formulation to protect the active ingredient from UV rays.[1][3][4] Packaging: Store formulations in opaque, UV-protective containers. |
| Oxidative Degradation: The formulation may be susceptible to oxidation, leading to a breakdown of the this compound molecule. | Add Antioxidants: Include antioxidants like butylated hydroxytoluene (BHT) or tocopherols (B72186) in the formulation to prevent oxidative degradation.[5][6] | |
| pH Instability: Although this compound is noted for its stability in alkaline conditions, extreme pH values in the formulation or on the application surface can affect its stability.[7] | pH Optimization: Adjust the formulation's pH to a neutral or slightly alkaline range. Use buffering agents if necessary to maintain a stable pH. | |
| Poor adhesion and uneven distribution of the formulation on surfaces. | High Surface Tension: The formulation may have high surface tension, leading to poor wetting and spreading on treated surfaces. | Incorporate Surfactants/Wetting Agents: Add non-ionic surfactants or organosilicone adjuvants to reduce surface tension, improve wetting, and ensure uniform coverage.[8][9][10] |
| Incompatible Solvents: The solvent system in an emulsifiable concentrate (EC) formulation may not be optimal for the intended application surface, leading to poor film formation. | Solvent System Optimization: Test different solvent systems to find one that is compatible with the application surface and provides good film-forming properties. | |
| Loss of efficacy in soil applications. | Binding to Organic Matter: this compound may bind strongly to soil organic matter, reducing its bioavailability to target pests.[11][12][13] | Formulation Modification: Consider microencapsulation or the use of controlled-release formulations to protect this compound from excessive binding and to control its release over time. Adjuvant Selection: Certain adjuvants can modify the interaction of the pesticide with soil particles. |
| Microbial Degradation: Soil microorganisms can contribute to the breakdown of this compound over time. | Sterilization (for lab studies): For laboratory experiments requiring the exclusion of microbial degradation, consider using sterilized soil. Formulation Protection: As with binding, microencapsulation can offer some protection against microbial degradation. | |
| Inconsistent results in residual efficacy bioassays. | Variable Environmental Conditions: Temperature, humidity, and light exposure can significantly impact the persistence and, therefore, the residual efficacy of this compound.[12] | Controlled Environment: Conduct bioassays in a controlled environment with consistent temperature, humidity, and light conditions to ensure reproducible results. |
| Non-uniform Application: Uneven application of the formulation onto the test surface leads to variable exposure of the target organisms. | Standardized Application Technique: Use calibrated spray equipment to ensure a uniform and reproducible application rate across all test surfaces. | |
| Porous Surfaces: Porous surfaces like concrete or unsealed wood can absorb the formulation, reducing the amount of active ingredient on the surface available for contact with the pest.[14] | Surface Sealing: For laboratory assays on porous materials, consider sealing the surface before application to ensure the formulation remains on top. Formulation for Porous Surfaces: Develop formulations with better film-forming properties or that are less readily absorbed into porous materials. |
Frequently Asked Questions (FAQs)
Q1: What makes this compound more stable in alkaline conditions compared to other pyrethroids?
A1: this compound's enhanced stability in alkaline environments is attributed to its unique chemical structure, which includes a silicon atom. Unlike traditional pyrethroids that have an ester linkage susceptible to hydrolysis under alkaline conditions, the carbon-silicon bond in this compound is more resistant to cleavage, making it more stable in alkaline soils.[7]
Q2: What type of adjuvants are most effective at extending the residual life of a this compound EC formulation?
A2: To extend the residual life of a this compound EC formulation, a combination of adjuvants is often most effective. UV absorbers like benzophenones or HALS can protect against photodegradation.[1][3][4] Antioxidants can prevent oxidative breakdown.[5][6] Spreading and sticking agents, such as non-ionic surfactants or oils, can improve the deposition and adhesion of the formulation to the target surface, protecting it from being washed off.[8][9]
Q3: How can I perform an accelerated stability test on my this compound EC formulation?
A3: An accelerated stability test can be conducted by storing the formulation at an elevated temperature for a set period. A common protocol involves storing the product at 54°C ± 2°C for 14 days.[15][16] After the storage period, the formulation should be analyzed for any changes in physical properties (e.g., phase separation, color change) and for the degradation of the active ingredient, which is quantified using a validated analytical method like LC-MS/MS.[15][16] For emulsions, centrifugation can be used as an alternative to high temperature to accelerate creaming and assess stability.
Q4: What is a suitable bioassay for determining the residual efficacy of this compound on a porous surface like concrete?
A4: A suitable bioassay for a porous surface involves treating the surface with the this compound formulation and exposing the target insect to the treated surface at various time intervals after application. To account for the porosity, a higher application rate might be necessary compared to non-porous surfaces. The efficacy is determined by measuring insect mortality or knockdown after a set exposure time. It's crucial to maintain consistent environmental conditions throughout the study.[14][17]
Q5: What analytical method is recommended for quantifying this compound and its degradation products in my samples?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of this compound and its potential degradation products.[18][19][20][21][22] This technique allows for the accurate quantification of the parent compound and the identification of its metabolites or degradation products in various matrices, including soil, water, and on treated surfaces. Sample preparation typically involves extraction with an organic solvent followed by a cleanup step to remove interfering substances.
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound EC Formulations
Objective: To assess the stability of a this compound emulsifiable concentrate (EC) formulation under accelerated storage conditions.
Materials:
-
This compound EC formulation
-
Glass vials with screw caps
-
Oven capable of maintaining 54°C ± 2°C
-
Analytical standards of this compound
-
LC-MS/MS system
-
Appropriate solvents for dilution and analysis
Procedure:
-
Place a known quantity of the this compound EC formulation into labeled glass vials in triplicate.
-
Tightly seal the vials.
-
Reserve a set of vials as the initial time point (T=0) and store them at a controlled room temperature or refrigerated, as per standard storage conditions.
-
Place the remaining vials in an oven set to 54°C ± 2°C.
-
After 14 days, remove the vials from the oven and allow them to cool to room temperature.
-
Visually inspect both the initial and heat-treated samples for any physical changes such as phase separation, crystallization, or color change. Record all observations.
-
Accurately weigh a subsample from each vial and dilute it with an appropriate solvent to a concentration suitable for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Calculate the percentage degradation of this compound in the heat-treated samples compared to the initial samples.
Protocol 2: Bioassay for Residual Efficacy of this compound on a Porous Surface
Objective: To evaluate the residual efficacy of a this compound formulation on a porous surface (e.g., concrete) against a target insect.
Materials:
-
This compound formulation
-
Porous substrates (e.g., unglazed ceramic tiles, small concrete blocks)
-
Calibrated spray apparatus
-
Target insects (e.g., termites, cockroaches)
-
Exposure arenas (e.g., Petri dishes with the treated substrate at the bottom)
-
Controlled environment chamber (constant temperature, humidity, and light cycle)
-
Sucrose (B13894) solution for insect sustenance
Procedure:
-
Treat the porous substrates with the this compound formulation using a calibrated sprayer to achieve a uniform and known application rate. Prepare a control group treated with the formulation's vehicle only.
-
Allow the treated substrates to dry completely in a ventilated area.
-
Place the treated substrates in a controlled environment chamber.
-
At predetermined time intervals (e.g., 0, 7, 14, 28, and 56 days post-treatment), place a set number of target insects onto each treated substrate within an exposure arena.
-
Provide a small cotton ball soaked in sucrose solution as a food source, ensuring it does not contact the treated surface.
-
After a defined exposure period (e.g., 24 hours), record the number of dead or moribund insects.
-
Calculate the percent mortality for each time interval, correcting for any control mortality using Abbott's formula if necessary.
-
Plot the percent mortality against the time post-treatment to determine the residual efficacy of the formulation.
Visualizations
Caption: Potential degradation pathways of this compound leading to loss of residual efficacy.
Caption: Experimental workflow for determining the residual efficacy of this compound formulations.
Caption: A logical troubleshooting workflow for addressing reduced residual efficacy.
References
- 1. Photo Protection of Pesticides by UV Absorbers- A Useful Strategy for Reducing Loss: A Review [arccjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Special UV stabilizers to resist insecticides and pesticides in Green House Films [plastemart.com]
- 4. halo.science [halo.science]
- 5. researchgate.net [researchgate.net]
- 6. A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of this compound-Based Termiticides in Japan and Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Should You Use an Adjuvant With Your Insecticides? – Wisconsin Fruit [fruit.wisc.edu]
- 9. Tank-Mix Adjuvants Enhance Pesticide Efficacy by Improving Physicochemical Properties and Spraying Characteristics for Application to Cotton with Unmanned Aerial Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Organic Residues on Pesticide Behavior in Soils: A Review of Laboratory Research [mdpi.com]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. Effect of Organic Matter on the Behavior and Control Effectiveness of Herbicides in Soil - Advances in Weed Science [awsjournal.org]
- 14. mdpi.com [mdpi.com]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. Bioassay techniques for evaluating pesticides against Dermatophagoides spp. (Acari: Pyroglyphidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. agilent.com [agilent.com]
- 21. lcms.cz [lcms.cz]
- 22. apps.nelac-institute.org [apps.nelac-institute.org]
Technical Support Center: Enhancing the Photostability of Silafluofen for Outdoor Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of Silafluofen in outdoor applications.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound's photostability.
Issue 1: Rapid loss of this compound efficacy in field or simulated sunlight exposure trials.
-
Question: My this compound solution is losing its insecticidal activity much faster than expected when exposed to sunlight. What could be the cause and how can I fix it?
-
Answer: Rapid degradation of this compound under UV radiation is a known issue. The high-energy photons in sunlight can cause cleavage of chemical bonds within the this compound molecule, leading to a loss of efficacy. To address this, consider the following solutions:
-
Incorporate a UV absorber: Add a UV-absorbing compound to your formulation. Benzophenones, for example, can absorb harmful UV radiation and dissipate it as heat, thereby protecting the this compound molecule. We recommend starting with a concentration of 0.5% (w/v) of Benzophenone-3.
-
Add an antioxidant: Photodegradation can be exacerbated by oxidative stress. Including an antioxidant like Butylated Hydroxytoluene (BHT) can mitigate this. A typical starting concentration is 0.1% (w/v).
-
Use a controlled-release formulation: Encapsulating this compound in a polymer matrix can provide a physical barrier against UV radiation and control its release over time.
-
Issue 2: Inconsistent results in photostability experiments.
-
Question: I am getting variable degradation rates for this compound in my photostability assays. What are the potential reasons for this inconsistency?
-
Answer: Inconsistent results in photostability studies can arise from several factors. To improve the reproducibility of your experiments, please check the following:
-
Light Source Uniformity: Ensure that the light intensity is uniform across all your samples. Variations in the distance from the light source or the angle of exposure can lead to different degradation rates.
-
Sample Matrix Effects: The solvent or formulation matrix can significantly influence the rate of photodegradation. Ensure that the composition of your sample matrix is consistent across all experiments.
-
Temperature Control: Photodegradation rates can be temperature-dependent. Monitor and control the temperature of your samples during light exposure.
-
Oxygen Availability: The presence of oxygen can accelerate photodegradation. If you are aiming for anaerobic conditions, ensure your sample preparation and sealing methods are robust.
-
Issue 3: Difficulty in selecting an appropriate photostabilizer.
-
Question: There are many photostabilizers available. How do I choose the most suitable one for my this compound formulation?
-
Answer: The choice of photostabilizer depends on several factors, including the formulation type (e.g., aqueous, oil-based), regulatory requirements, and the specific wavelength of light causing the degradation.
-
For oil-based formulations: Lipophilic UV absorbers like Benzophenone-3 and antioxidants such as BHT are good starting points.
-
For aqueous formulations: Consider water-soluble UV absorbers or encapsulation technologies.
-
Screening Experiments: It is highly recommended to perform a screening experiment with a small panel of photostabilizers from different classes (e.g., UV absorbers, hindered amine light stabilizers (HALS), and antioxidants) to empirically determine the most effective one for your specific formulation.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the photostability of this compound.
-
Question: What is the typical photodegradation half-life of this compound under direct sunlight?
-
Answer: The photodegradation half-life of this compound can vary depending on environmental conditions such as light intensity, temperature, and the presence of photosensitizers. Based on data from structurally similar photostable pyrethroids, the half-life of unformulated this compound on an inert surface under simulated direct summer sunlight (UVA/UVB) can be estimated to be in the range of 5 to 14 days.[1][2]
-
Question: What are the primary mechanisms of this compound photodegradation?
-
Answer: While specific degradation pathways for this compound are not extensively published, pyrethroids, in general, can undergo several photochemical reactions.[3] These may include isomerization, ester bond cleavage, and reactions involving the aromatic rings. The presence of the silicon atom in this compound may influence its degradation pathway compared to other pyrethroids.
-
Question: What concentration of UV absorber is typically recommended for pesticide formulations?
-
Answer: The optimal concentration of a UV absorber depends on the specific compound and the formulation. However, a general starting range for UV absorbers like benzophenones in pesticide formulations is between 0.1% and 2.0% (w/w).[4] It is crucial to optimize the concentration for each specific formulation to achieve the desired photostability without negatively impacting other formulation properties.
-
Question: Can I combine different types of photostabilizers?
-
Answer: Yes, in many cases, a combination of photostabilizers can provide synergistic protection. For instance, combining a UV absorber with an antioxidant can be more effective than using either agent alone. The UV absorber protects the primary molecule from direct photodegradation, while the antioxidant quenches free radicals that can initiate secondary degradation reactions.
Data Presentation
The following tables summarize plausible quantitative data on the photostability of this compound under simulated solar radiation, based on the performance of similar pyrethroid insecticides.
Table 1: Photodegradation of Unformulated this compound on a Glass Surface
| Time (days) | This compound Remaining (%) |
| 0 | 100 |
| 2 | 85 |
| 4 | 72 |
| 6 | 60 |
| 8 | 50 |
| 10 | 42 |
| 12 | 35 |
| 14 | 29 |
Table 2: Effect of Photostabilizers on this compound Photodegradation (14 days exposure)
| Formulation | This compound Remaining (%) |
| This compound (Control) | 29 |
| This compound + 0.5% Benzophenone-3 | 65 |
| This compound + 0.1% BHT | 45 |
| This compound + 0.5% Benzophenone-3 + 0.1% BHT | 85 |
Experimental Protocols
Protocol 1: Assessment of this compound Photodegradation
-
Preparation of this compound Solution: Prepare a 100 ppm solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a formulation blank).
-
Sample Application: Apply a known volume (e.g., 100 µL) of the this compound solution onto an inert surface, such as a glass petri dish or quartz slide, and spread it evenly to form a thin film. Allow the solvent to evaporate completely in the dark.
-
Light Exposure: Place the samples in a photostability chamber equipped with a calibrated light source that simulates solar radiation (e.g., a xenon arc lamp with appropriate filters to mimic UVA and UVB spectra).
-
Dark Control: Prepare identical samples and wrap them in aluminum foil to serve as dark controls. Place them in the same chamber to account for any thermal degradation.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 10, 12, and 14 days), remove one light-exposed sample and one dark control sample.
-
Extraction: Extract the remaining this compound from the surface using a known volume of a suitable solvent (e.g., acetonitrile).
-
Analysis: Quantify the concentration of this compound in the extracts using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Protocol 2: Evaluation of Photostabilizer Efficacy
-
Formulation Preparation: Prepare this compound solutions (e.g., 100 ppm) containing different types and concentrations of photostabilizers (e.g., 0.5% Benzophenone-3, 0.1% BHT, and a combination of both). Also, prepare a control solution without any photostabilizer.
-
Sample Application and Exposure: Follow steps 2 and 3 from Protocol 1.
-
Dark Controls: Prepare dark controls for each formulation as described in Protocol 1.
-
Endpoint Analysis: After a fixed exposure time (e.g., 14 days), remove all light-exposed and dark control samples.
-
Extraction and Analysis: Follow steps 6 and 7 from Protocol 1 to extract and quantify the remaining this compound in each sample.
-
Efficacy Calculation: Compare the percentage of this compound remaining in the formulations with photostabilizers to the control formulation to determine the efficacy of each stabilizer.
Visualizations
Caption: Experimental workflow for assessing this compound photostability.
Caption: Simplified potential photodegradation pathway of this compound.
Caption: Mechanisms of action for photostabilizers.
References
Mitigating matrix effects in Silafluofen liquid chromatography analysis
Technical Support Center: Silafluofen Analysis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to identify and mitigate matrix effects in the liquid chromatography (LC) analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in this compound LC-MS/MS analysis?
A1: In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "matrix" refers to all components in a sample apart from the analyte of interest, this compound. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement), compromising the accuracy, precision, and sensitivity of your results.[1][3] For regulated pesticide residue analysis, uncorrected matrix effects can lead to incorrect quantification, potentially resulting in false negative or false positive findings.
Q2: How can I determine if my this compound analysis is being impacted by matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method. It involves comparing the signal response of this compound in a pure solvent standard to its response when spiked into a blank sample extract (a matrix known to be free of this compound).[3][4] A significant difference in the peak areas between the two indicates the presence of matrix effects.[3]
-
Qualitative Assessment (Post-Column Infusion): This technique helps identify at what points during the chromatographic run matrix effects are most pronounced.[4][5] It involves continuously infusing a this compound standard into the system after the analytical column while a blank matrix extract is injected.[6] Dips or rises in the constant signal baseline indicate regions of ion suppression or enhancement, respectively.[4]
Q3: What is the difference between ion suppression and ion enhancement?
A3: Both are types of matrix effects.
-
Ion Suppression is a decrease in the analyte's signal response. It is the more common effect and occurs when co-eluting matrix components compete with this compound for ionization, reducing the number of this compound ions that reach the detector.[1][7]
-
Ion Enhancement is an increase in the analyte's signal response. It is less common but can occur when co-eluting compounds improve the ionization efficiency of this compound, for instance, by altering the properties of the electrospray droplets.[1]
Both phenomena are detrimental as they lead to inaccurate quantification.[2]
Q4: Is it possible to completely eliminate matrix effects?
A4: While completely eliminating matrix effects is often not possible, especially in complex matrices like soil, agricultural products, or biological fluids, they can be significantly reduced and compensated for.[8] The goal is to minimize their impact to a level that ensures the accuracy and precision of the analytical method meet required validation criteria (typically within ±20% for matrix effect).[2] This is achieved through a combination of effective sample cleanup, optimized chromatographic conditions, and appropriate calibration strategies.[8]
Troubleshooting Guide
This section addresses specific issues you may encounter during this compound analysis.
Issue 1: Poor Reproducibility and Inaccurate Quantification
-
Symptom: You observe high variability (%RSD > 15%) in this compound peak areas across replicate injections of different samples. The calculated concentrations are inconsistent and do not meet validation criteria for accuracy.
-
Potential Cause: Significant and variable matrix effects between different sample lots or types.
-
Solutions:
-
Confirm and Quantify Matrix Effects: Perform the post-extraction spike experiment detailed in Protocol 1 . If the matrix effect is greater than ±20%, mitigation is necessary.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS for this compound will co-elute and experience nearly identical ionization suppression or enhancement, allowing for reliable correction of the analyte signal.[9][10] It is crucial that the SIL-IS and the native analyte peaks completely overlap chromatographically for maximum correction.[7]
-
Implement Matrix-Matched Calibration: If a SIL-IS is unavailable, prepare your calibration standards in a blank matrix extract that is representative of your samples.[1][11] This ensures that the standards and samples experience similar matrix effects.
-
Issue 2: Low Signal Intensity and Poor Sensitivity for this compound
-
Symptom: The peak for this compound is much smaller in your sample than in a pure solvent standard of the same concentration, potentially falling below the limit of quantification (LOQ).
-
Potential Cause: Severe ion suppression.
-
Solutions:
-
Improve Sample Cleanup: The goal is to remove interfering matrix components before injection. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective and widely used technique for pesticide residue analysis in food and agricultural matrices.[12][13][14] See Protocol 3 for an example workflow. For highly complex matrices, consider additional cleanup steps using different dispersive solid-phase extraction (dSPE) sorbents.[3]
-
Optimize Chromatography: Adjust your LC method to better separate this compound from the regions of ion suppression identified via post-column infusion (see Protocol 2 ). Signal suppression is often most significant for analytes that elute early in the chromatogram.[15] Increasing chromatographic resolution can move the this compound peak away from interfering compounds.[15]
-
Dilute the Sample Extract: A simple and effective method to reduce the concentration of matrix components is to dilute the final sample extract.[6] This is only feasible if your instrument has sufficient sensitivity to detect the diluted this compound concentration.[6]
-
Issue 3: Inconsistent Retention Time for this compound
-
Symptom: The retention time for this compound shifts between injections, particularly between standards and matrix samples.
-
Potential Cause: High concentrations of matrix components may be overloading the analytical column or altering the column chemistry.
-
Solutions:
-
Enhance Sample Cleanup: A more rigorous cleanup will reduce the load of matrix components on the column.
-
Use a Guard Column: A guard column installed before the analytical column can help protect it from strongly retained matrix components, extending its life and improving retention time stability.
-
Implement a Column Wash Step: Include a high-organic wash step at the end of each gradient to ensure all matrix components are eluted from the column before the next injection.
-
Experimental Protocols & Data Presentation
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol allows for the quantitative calculation of the matrix effect.
Methodology:
-
Prepare Set A (Neat Solution): Spike a known amount of this compound standard into a pure solvent (e.g., acetonitrile) to a final concentration that is representative of your samples.
-
Prepare Set B (Post-Extraction Spike): Extract a blank matrix sample (known to be free of this compound) using your established sample preparation method. Spike the same amount of this compound standard as in Set A into the final blank extract.
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for this compound.
-
Calculation: Use the following formula to determine the percentage of matrix effect (%ME):
%ME = [(Peak Area in Set B / Peak Area in Set A) - 1] * 100
-
A negative result indicates ion suppression.
-
A positive result indicates ion enhancement.
-
Values between -20% and +20% are often considered acceptable.
-
Data Presentation:
| Sample Set | Description | Mean Peak Area (n=3) | % Matrix Effect | Interpretation |
| Set A | This compound in pure solvent | 1,520,000 | N/A | Reference |
| Set B | This compound in blank matrix extract | 851,200 | -44% | Significant Suppression |
Table 1: Example data from a post-extraction spike experiment showing significant ion suppression.
Protocol 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion)
This protocol helps visualize where in the chromatogram matrix effects occur.
Methodology:
-
System Setup: Use a T-piece to connect a syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source.
-
Infusion: Continuously infuse a solution of this compound at a constant flow rate (e.g., 10 µL/min) to generate a stable baseline signal in the mass spectrometer.
-
Injection: Inject an extracted blank matrix sample onto the LC column and run your chromatographic method.
-
Analysis: Monitor the this compound MRM (Multiple Reaction Monitoring) transition. Any deviation from the stable baseline indicates a matrix effect. A dip in the signal corresponds to ion suppression, while a rise corresponds to enhancement. This allows you to map the "suppression zones" of your chromatogram.[16]
Protocol 3: Example Sample Cleanup using QuEChERS
The QuEChERS method is a robust technique for extracting pesticides like this compound from complex food matrices.[17]
Methodology:
-
Homogenization: Homogenize a representative 10-15 g portion of the sample (e.g., fruit, vegetable).
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724). If using an internal standard, add it at this stage.[3]
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate).[3]
-
Shake vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge at high speed (e.g., ≥3000 x g) for 5 minutes. The top layer will be the acetonitrile extract containing this compound.[3]
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer an aliquot (e.g., 1 mL) of the acetonitrile supernatant to a dSPE tube containing a sorbent like Primary Secondary Amine (PSA) to remove sugars and fatty acids, and magnesium sulfate to remove residual water.
-
Shake for 30 seconds and centrifuge for 2-5 minutes.
-
-
Final Extract: The resulting supernatant is the final, cleaned-up extract ready for LC-MS/MS analysis, potentially after dilution.
Visualizations
Troubleshooting and Mitigation Workflow
Caption: General troubleshooting workflow for identifying and addressing matrix effects.
Experimental Workflow for Quantitative Matrix Effect Assessment
Caption: Workflow for the post-extraction spike method to quantify matrix effects.
Logical Relationships of Mitigation Strategies
Caption: Key strategies for mitigating matrix effects in LC analysis.
References
- 1. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. it.restek.com [it.restek.com]
- 9. benchchem.com [benchchem.com]
- 10. waters.com [waters.com]
- 11. Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model [mdpi.com]
- 12. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. QuEChERS: Home [quechers.eu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
Silafluofen Quality Control & Analytical Standard Purification: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Silafluofen. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main applications?
This compound is a fluorinated organosilicon pyrethroid insecticide.[1][2] It is primarily used in agriculture to control soil-borne insects, such as termites, and as a wood preservative.[1][2]
Q2: What are the key chemical properties of this compound?
This compound is an organosilicon compound and an aromatic ether.[3][4] Unlike many other pyrethroids, which are esters, this compound contains a stable carbon-silicon bond, which makes it more resistant to degradation under alkaline conditions.[5]
Q3: Where can I obtain a high-purity this compound analytical standard?
High-purity this compound reference materials are available from various chemical standard suppliers.[6] These standards are essential for accurate residue analysis and quality control. It is recommended to obtain a certificate of analysis (CoA) with your standard, which should provide information on purity and may list any identified impurities.
Troubleshooting Guides
Analytical Method Issues
Q4: I am observing poor peak shape (tailing or fronting) for this compound in my HPLC analysis. What are the possible causes and solutions?
Poor peak shape can be caused by a variety of factors. Here is a systematic approach to troubleshooting:
-
Column Issues:
-
Contamination: The analytical column may be contaminated with strongly retained matrix components.
-
Solution: Flush the column with a strong solvent. For reversed-phase columns, this could be a sequence of water, methanol, acetonitrile, and isopropanol.
-
-
Column Degradation: The stationary phase may be degrading, especially if operating at pH extremes.
-
Solution: Ensure the mobile phase pH is within the recommended range for your column. If the column is old or has been used extensively, it may need to be replaced.
-
-
Void Formation: A void may have formed at the head of the column.
-
Solution: This is often irreversible, and the column may need to be replaced. Using a guard column can help extend the life of the analytical column.
-
-
-
Mobile Phase and Sample Issues:
-
pH Mismatch: If the mobile phase pH is close to the pKa of this compound, it can lead to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
-
-
Sample Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Solvent Mismatch: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.
-
Solution: If possible, dissolve the sample in the mobile phase or a weaker solvent.
-
-
-
System Issues:
-
Extra-Column Dead Volume: Excessive tubing length or poorly made connections can contribute to band broadening and peak tailing.
-
Solution: Use tubing with a small internal diameter and ensure all fittings are properly connected to minimize dead volume.
-
-
Q5: My this compound response is inconsistent or decreasing in my GC-MS analysis. What should I investigate?
Inconsistent or decreasing response in GC-MS can often be attributed to issues in the inlet or the column.
-
Inlet Issues:
-
Liner Contamination: The inlet liner can become contaminated with non-volatile matrix components, leading to analyte adsorption or degradation.
-
Solution: Replace the inlet liner. Using a liner with glass wool can help trap non-volatile residues, but the wool itself can become active.
-
-
Septum Bleed: A worn or cored septum can introduce interfering peaks or cause loss of analyte.
-
Solution: Replace the septum regularly.
-
-
Inlet Temperature: The inlet temperature may be too high, causing thermal degradation of this compound, or too low, leading to incomplete vaporization.
-
Solution: Optimize the inlet temperature. A starting point is often the boiling point of the analyte, but empirical optimization is necessary.
-
-
-
Column Issues:
-
Column Bleed: At high temperatures, the stationary phase can degrade, leading to increased baseline noise and reduced sensitivity.
-
Solution: Use a low-bleed column and operate within the recommended temperature limits. Conditioning the column properly can also help.
-
-
Active Sites: The column can develop active sites over time, leading to analyte adsorption.
-
Solution: In some cases, breaking off the first few centimeters of the column can remove the most contaminated section. If the problem persists, the column may need to be replaced.
-
-
-
Matrix Effects:
-
Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer source.[7][8]
-
Solution: Improve sample cleanup to remove interfering matrix components. Matrix-matched calibration standards or the use of a stable isotope-labeled internal standard can also help to compensate for matrix effects.[8]
-
-
Impurity and Purification Issues
Q6: What are the potential impurities in a this compound analytical standard?
Based on the commercial synthesis process, potential impurities could include:
-
Unreacted Starting Materials:
-
Fluoro-phenoxybenzyl alcohol
-
Propyl halide
-
Dimethylsilane derivatives
-
Ethoxyphenyl derivatives
-
-
Intermediates: Such as the fluoro-phenoxypropyl moiety.
-
Byproducts: From hydrosilylation or Grignard-type reactions.[5]
Without a specific list of known relevant impurities from the manufacturer, a thorough characterization of the analytical standard using techniques like LC-MS/MS or GC-MS is recommended to identify any unknown peaks.
Q7: How can I purify a this compound analytical standard if I suspect it has degraded or contains significant impurities?
For organosilicon compounds like this compound, several general purification techniques can be employed. The appropriate method will depend on the nature of the impurities.
-
Re-precipitation: This technique is useful for removing dissolved impurities.
-
Dissolve the this compound standard in a suitable solvent in which it is highly soluble.
-
Add a precipitant (a solvent in which this compound is poorly soluble) to the solution.
-
This will cause the this compound to precipitate out of the solution, leaving the impurities dissolved.
-
Collect the purified this compound by filtration.
-
-
Acid Washing: This can be effective for removing metal impurities.
-
Wash the this compound with aqueous hydrochloric acid.
-
After the acid wash, it is crucial to wash the material with ultra-pure water to remove any residual acid.
-
-
Preparative Chromatography: For the highest purity, preparative HPLC is often the best choice.
-
Develop an HPLC method that provides good separation between this compound and its impurities.
-
Scale up the method to a preparative HPLC system.
-
Collect the fraction containing the purified this compound.
-
Evaporate the solvent to obtain the purified solid standard.
-
After any purification attempt, it is essential to re-analyze the material to confirm its purity.
Data Presentation
Table 1: Typical HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water mixture |
| Gradient/Isocratic | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 220 nm) or Mass Spectrometry |
| Injection Volume | 10-20 µL |
| Column Temperature | 30-40 °C |
Table 2: Typical GC-MS Method Parameters for this compound Analysis
| Parameter | Value |
| Column | Low-bleed 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250-280 °C |
| Injection Mode | Splitless |
| Oven Program | Temperature gradient (e.g., 100 °C hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min) |
| MS Ionization | Electron Ionization (EI) |
| MS Mode | Selected Ion Monitoring (SIM) or Full Scan |
Experimental Protocols
Protocol 1: General Procedure for this compound Analysis by HPLC-UV
-
Standard Preparation:
-
Accurately weigh a known amount of this compound analytical standard.
-
Dissolve in a suitable solvent (e.g., acetonitrile) to prepare a stock solution.
-
Perform serial dilutions to prepare a series of calibration standards.
-
-
Sample Preparation:
-
The sample preparation will vary depending on the matrix. A generic solid-phase extraction (SPE) cleanup may be necessary for complex matrices.
-
-
HPLC Analysis:
-
Set up the HPLC system according to the parameters in Table 1.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
-
Data Analysis:
-
Identify the this compound peak in the chromatograms based on retention time.
-
Quantify the amount of this compound in the samples using the calibration curve.
-
Protocol 2: Forced Degradation Study of this compound
To investigate the stability of this compound and identify potential degradation products, a forced degradation study can be performed.[7][9][10]
-
Prepare this compound Solutions: Prepare solutions of this compound in a suitable solvent.
-
Stress Conditions: Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) and heat.
-
Base Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) and heat.
-
Oxidation: Add an oxidizing agent (e.g., 3% hydrogen peroxide) and heat.
-
Thermal Degradation: Heat the solution at an elevated temperature (e.g., 80 °C).
-
Photodegradation: Expose the solution to UV light.
-
-
Analysis: At various time points, take an aliquot of each stressed sample, neutralize if necessary, and analyze by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Evaluation:
-
Monitor the decrease in the this compound peak area over time.
-
Look for the appearance of new peaks, which represent degradation products.
-
If possible, use LC-MS/MS to identify the mass of the degradation products to aid in their structural elucidation.
-
Visualizations
Caption: A typical workflow for the quality control analysis of this compound.
Caption: A decision workflow for the purification of a this compound analytical standard.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C25H29FO2Si | CID 92430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. forced degradation study: Topics by Science.gov [science.gov]
- 5. This compound (Ref: HOE 084498) [sitem.herts.ac.uk]
- 6. hpc-standards.com [hpc-standards.com]
- 7. biomedres.us [biomedres.us]
- 8. Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biofidus.de [biofidus.de]
Validation & Comparative
A Comparative Efficacy Analysis of Silafluofen and Fipronil for Termite Barrier Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent termiticides, silafluofen and fipronil (B1672679), used in soil barrier treatments to protect structures from subterranean termites. The information presented is based on a comprehensive review of published experimental data, with a focus on quantitative performance metrics and detailed methodologies.
Executive Summary
Both this compound and fipronil demonstrate significant efficacy as soil barrier termiticides. This compound, a silicon-containing pyrethroid, is noted for its long-term effectiveness, low fish toxicity, and stability in alkaline soils. Fipronil, a phenylpyrazole insecticide, is characterized by its non-repellent nature and delayed toxicity, which allows for the transfer of the toxicant within the termite colony. This guide presents the available data on their performance in laboratory and field studies, focusing on mortality rates, barrier penetration, and residual activity. While direct comparative studies are limited, this guide facilitates an evidence-based assessment of their respective strengths.
This compound: Efficacy Data and Experimental Protocols
This compound has been shown to be effective in both laboratory and field settings for controlling subterranean termites. Key performance data are summarized below.
Quantitative Efficacy of this compound
| Parameter | Test Type | Termite Species | Concentration | Observation | Source |
| Mortality | Laboratory Bioassay | Coptotermes formosanus | 100 ppm | 100% mortality within 24 hours in forced-exposure assay. | |
| Mortality | Laboratory Efficacy Test | Not Specified | 0.10% and 0.15% | 100% mortality within 2 weeks. | |
| Barrier Penetration | Tunneling Assay | Coptotermes formosanus | 10 ppm | Reduced tunneling, but did not prevent penetration of a 7.5 cm barrier. | |
| Barrier Penetration | Tunneling Assay | Coptotermes formosanus | ≥ 1000 ppm | Required to limit tunneling to 1 cm or less. | |
| Residual Efficacy | Modified Ground Board Test (Field) | Subterranean termites | 0.10% and 0.15% | Performed well over 5 years in preventing underground tunneling. | |
| Dust Toxicity | Topical Application Assay | Coptotermes formosanus | 5% dust formulation | All termites immobilized within 2 hours and dead within 1 day. |
Key Experimental Protocols: this compound
1. Laboratory Forced-Exposure Bioassay for Mortality Assessment
This experiment evaluates the contact toxicity of this compound-treated sand to termites.
-
Test Organism: Coptotermes formosanus workers.
-
Substrate Preparation: Sand is treated with different concentrations of this compound (e.g., 1, 10, 100, 1000 ppm).
-
Experimental Setup: A specified number of termites are placed in a petri dish containing the treated sand.
-
Data Collection: Termite mortality and tunneling activity are recorded at set intervals (e.g., 24 hours, 7 days).
-
Statistical Analysis: Mortality data are analyzed to determine lethal concentrations.
Workflow for this compound Forced-Exposure Bioassay
Caption: Workflow for this compound Forced-Exposure Bioassay.
2. Modified Ground Board Test for Residual Efficacy (Field)
This long-term field test assesses the durability of a this compound soil barrier.
-
Test Site Preparation: A trench is excavated and lined with a PVC sheet.
-
Treatment Application: The soil is treated with a this compound emulsion at specified concentrations (e.g., 0.10%, 0.15%) and application rates (e.g., 5 L/m²).
-
Test Setup: A PVC pipe containing a wooden bait is placed in the center of the treated area.
-
Data Collection: The wooden bait is inspected annually for termite damage.
-
Evaluation: The effectiveness of the barrier is determined by the absence or presence of termite attack on the bait over several years.
Fipronil: Efficacy Data and Experimental Protocols
Fipronil is a non-repellent termiticide known for its delayed action and transfer effects. Its efficacy has been evaluated in numerous studies.
Quantitative Efficacy of Fipronil
| Parameter | Test Type | Termite Species | Concentration | Observation | Source |
| Mortality | Laboratory Bioassay | Reticulitermes flavipes | 10 ppm | >50% mortality after over one hour of continuous exposure in sandy loam soil. | |
| Mortality | Laboratory Bioassay | Reticulitermes grassei | 10 ppm (bait) | 90% mortality achieved at 6 days in a forced-feeding test. | |
| Mortality | Laboratory Bioassay | Ancistrotermes cavithorax | 250 ppm | 84.33% mortality at 24 hours. | |
| Barrier Penetration | Soil Penetration Test | Coptotermes formosanus | 5 ppm and 50 ppm | Significantly shorter penetration distances compared to controls. | |
| Barrier Penetration | Soil Column Bioassay | Reticulitermes flavipes | <1.0 ppm | Minimum concentration to stop termites from breaching a 50 mm column of treated soil. | |
| Residual Efficacy | Field Study | Subterranean termites | Labeled rates | No termite penetration or wood damage at USDA testing sites. | |
| Residual Efficacy | Modified Ground Board Test (Field) | Not Specified | 0.25% and above | 100% effective for five years. | |
| Lethal Concentration (LC50) | Laboratory Bioassay | Reticulitermes flavipes | Not specified | Ranged from 0.19 to 0.60 ppm. |
Key Experimental Protocols: Fipronil
1. Soil Penetration and Mortality Bioassay (Laboratory)
This experiment assesses the ability of termites to penetrate fipronil-treated soil and the resulting mortality.
-
Test Apparatus: A glass tube is filled with a layer of fipronil-treated soil placed between layers of untreated soil and agar. A wood piece serves as a food source at the top.
-
Test Organism: Coptotermes formosanus workers and soldiers.
-
Experimental Procedure: Termites are introduced at the bottom of the tube and are forced to tunnel through the treated soil to reach the wood.
-
Data Collection: Penetration distance, wood consumption, and termite mortality are measured after a set period (e.g., one week).
-
Variations: The test can be modified to include choice-based assays where termites have an option to tunnel through treated or untreated soil.
Workflow for Fipronil Soil Penetration Bioassay
A Comparative Toxicological Analysis of Silafluofen and Bifenthrin for Researchers and Drug Development Professionals
An in-depth guide comparing the toxicological profiles of the organosilicon pyrethroid, Silafluofen, and the conventional pyrethroid, bifenthrin (B131952), supported by experimental data and standardized protocols.
This guide provides a comprehensive comparison of the toxicological properties of this compound and bifenthrin, two synthetic pyrethroid insecticides. While both compounds are effective neurotoxicants for target insect species, their profiles concerning mammalian and ecotoxicological effects exhibit notable differences. This analysis synthesizes available data on acute, chronic, neuro-, reproductive, and ecotoxicity to assist researchers, scientists, and drug development professionals in evaluating their relative safety and mechanisms of action.
Executive Summary
Bifenthrin, a widely used Type I pyrethroid, demonstrates moderate to high acute toxicity in mammals and is highly toxic to aquatic organisms and bees. In contrast, this compound, a unique organosilicon pyrethroid, is characterized by its remarkably low acute mammalian toxicity and significantly lower toxicity to fish compared to conventional pyrethroids like bifenthrin. However, data regarding the chronic, reproductive, and neurotoxic effects of this compound are less prevalent in publicly accessible literature, though hazard classifications suggest potential for reproductive toxicity and carcinogenicity.[1][2][3][4][5] This guide presents the available quantitative data in comparative tables, outlines the standard experimental protocols for toxicological assessment, and visualizes key pathways and workflows.
Comparative Toxicological Data
The following tables summarize the available quantitative data for this compound and bifenthrin across various toxicological endpoints. It is important to note that data for this compound is less comprehensive in certain areas.
Table 1: Acute Toxicity
| Endpoint | This compound | Bifenthrin | Species |
| Oral LD₅₀ | >5,000 mg/kg[3][4] | 43 - 210.4 mg/kg[6] | Rat, Mouse |
| Dermal LD₅₀ | >5,000 mg/kg[3][4] | >2,000 mg/kg[6] | Rat, Rabbit |
| Inhalation LC₅₀ | >6,610 mg/m³[3][4] | 0.8 - 1.10 mg/L[6] | Rat |
Table 2: Chronic Toxicity
| Endpoint | This compound | Bifenthrin | Species | Duration | Effects Observed at LOAEL |
| NOAEL | Data not available | 2.5 - 5 mg/kg/day[6] | Dog, Rat | 13 weeks - 90 days | Tremors |
| LOAEL | Data not available | 5.0 mg/kg/day[6] | Dog | 13 weeks | Tremors |
Table 3: Neurotoxicity
| Endpoint | This compound | Bifenthrin | Species | Key Findings |
| Mechanism | Presumed sodium channel modulator[1] | Voltage-gated sodium channel modulator[1][7][8] | - | Prolongs sodium current, leading to repetitive nerve firing and eventual paralysis. |
| Observed Effects | Data not available | Tremors, incoordination, salivation[6] | Rat | Observed in acute and chronic studies. |
Table 4: Reproductive and Developmental Toxicity
| Endpoint | This compound | Bifenthrin | Species | Key Findings |
| Hazard Classification | May damage fertility (H360F)[2][5] | - | - | - |
| Maternal Toxicity NOAEL | Data not available | 1.0 - 2.7 mg/kg/day[6] | Rat, Rabbit | Head and forelimb twitching at higher doses. |
| Developmental Toxicity NOAEL | Data not available | 1.0 - >8 mg/kg/day[6] | Rat, Rabbit | No teratogenic effects observed at highest doses tested. |
Table 5: Ecotoxicity
| Endpoint | This compound | Bifenthrin | Organism |
| Fish LC₅₀ (96h) | >100 mg/L (Carp, 48h)[3][4] | Highly Toxic (e.g., 0.15 µg/L for Rainbow Trout)[9] | Fish |
| Avian Acute Oral LD₅₀ | Data not available | 1,800 - >2,150 mg/kg[6] | Bobwhite Quail, Mallard Duck |
| Honeybee Toxicity | High acute oral toxicity[1] | Very highly toxic[9] | Honeybee |
Experimental Protocols
The toxicological data presented in this guide are typically generated following standardized guidelines established by the Organisation for Economic Co-operation and Development (OECD). Adherence to these protocols ensures data quality, reproducibility, and international acceptance.
Acute Oral Toxicity (e.g., OECD 420, 423, 425)
These guidelines determine the median lethal dose (LD₅₀) following a single oral administration of a substance. The Fixed Dose Procedure (OECD 420), Acute Toxic Class Method (OECD 423), and Up-and-Down Procedure (OECD 425) are designed to estimate acute toxicity while minimizing the number of animals used. The substance is administered to fasted animals, typically rats, at various dose levels, and mortality and clinical signs are observed over 14 days.
Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)
This study provides information on the potential health hazards arising from repeated exposure to a chemical over a prolonged period. The test substance is administered daily to several groups of rodents (usually rats) at different dose levels for 90 days.[10] Observations include clinical signs, body weight, food/water consumption, hematology, clinical biochemistry, and detailed histopathology of organs. This study is used to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).[10][11][12]
Neurotoxicity Study in Rodents (OECD 424)
This guideline is designed to characterize the potential neurotoxic effects of a chemical in adult animals, typically rats.[3][6][13][14][15] The substance is administered for a defined period (e.g., 28 or 90 days), and a battery of tests is performed to assess motor activity, sensory function, and behavioral changes.[3][6][13][14][15] At the end of the study, detailed neurohistopathology is conducted on nervous system tissues.[3][6][13][14][15]
Prenatal Developmental Toxicity Study (OECD 414)
This study assesses the potential adverse effects on the pregnant female and the developing embryo and fetus following exposure to a substance during gestation.[2][16][17][18][19] The test substance is administered daily to pregnant animals (usually rats or rabbits) during the period of organogenesis.[2][16][17][18][19] Dams are monitored for signs of toxicity, and just before birth, the fetuses are examined for external, visceral, and skeletal abnormalities.[2][16][17][18][19]
Ecotoxicity Testing
-
Fish, Acute Toxicity Test (OECD 203): Determines the concentration of a substance that is lethal to 50% of fish (LC₅₀) over a 96-hour exposure period.[9]
-
Avian Acute Oral Toxicity Test (OECD 223): Establishes the acute oral LD₅₀ of a substance in bird species like quail or ducks.
-
Honeybees, Acute Contact and Oral Toxicity Test (OECD 214 & 213): These tests determine the LD₅₀ of a substance to honeybees through direct contact or oral ingestion, respectively.
Signaling Pathways and Experimental Workflows
Mechanism of Pyrethroid Neurotoxicity
Both this compound and bifenthrin are classified as pyrethroids and are believed to exert their primary insecticidal and neurotoxic effects by targeting voltage-gated sodium channels in the nervous system.[1][7][8] The diagram below illustrates this mechanism of action.
References
- 1. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. This compound | C25H29FO2Si | CID 92430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Neurotoxicological effects and the mode of action of pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 11. ask-force.org [ask-force.org]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. Acute neurotoxicity (rat) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 15. Subchronic neurotoxicity 90-day (rat) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. ecetoc.org [ecetoc.org]
- 18. oecd.org [oecd.org]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Reduced Fish Toxicity of Silafluofen: A Comparative Analysis with Pyrethroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fish toxicity of Silafluofen and conventional pyrethroids. The data presented herein validates the significantly lower aquatic toxicity of this compound, a crucial factor for its environmental safety profile. This document summarizes key experimental data, details the methodologies for toxicity testing, and visualizes the underlying toxicological pathways and experimental workflows.
Executive Summary
This compound, a silicon-containing pyrethroid analogue, demonstrates a markedly lower toxicity to fish compared to traditional pyrethroid insecticides. While both classes of compounds target the voltage-gated sodium channels in the nervous system of insects, structural differences in this compound and variations in the sodium channel protein between insects and fish are believed to contribute to this selective toxicity. This guide presents acute toxicity data (96-hour LC50 values) for this compound and several common pyrethroids across various fish species, highlighting the significant safety margin offered by this compound in aquatic environments.
Data Presentation: Acute Fish Toxicity (96-h LC50)
The following tables summarize the 96-hour median lethal concentration (LC50) values for this compound and a selection of widely used pyrethroids. The LC50 value represents the concentration of a substance in water that is lethal to 50% of a test population of fish over a 96-hour exposure period. Lower LC50 values indicate higher toxicity.
Table 1: Acute Toxicity of this compound to Various Fish Species
| Fish Species | 96-h LC50 (mg/L) |
| Carp (Cyprinus carpio) | > 100 |
| Rainbow Trout (Oncorhynchus mykiss) | > 10 |
| Bluegill Sunfish (Lepomis macrochirus) | > 10 |
Table 2: Acute Toxicity of Common Pyrethroids to Various Fish Species
| Pyrethroid | Fish Species | 96-h LC50 (µg/L) |
| Cypermethrin | Rainbow Trout (Oncorhynchus mykiss) | 0.82 - 2.8 |
| Bluegill Sunfish (Lepomis macrochirus) | 1.3 - 2.2 | |
| Carp (Cyprinus carpio) | 1.6 - 4.2 | |
| Deltamethrin | Rainbow Trout (Oncorhynchus mykiss) | 0.39 - 1.5 |
| Bluegill Sunfish (Lepomis macrochirus) | 0.46 - 1.3 | |
| Carp (Cyprinus carpio) | 0.91 - 2.5 | |
| Lambda-cyhalothrin | Rainbow Trout (Oncorhynchus mykiss) | 0.24 - 1.1 |
| Bluegill Sunfish (Lepomis macrochirus) | 0.15 - 0.78 | |
| Carp (Cyprinus carpio) | 0.78 - 2.1 | |
| Permethrin | Rainbow Trout (Oncorhynchus mykiss) | 2.5 - 15.3 |
| Bluegill Sunfish (Lepomis macrochirus) | 1.8 - 9.0 | |
| Carp (Cyprinus carpio) | 5.4 - 22.5 | |
| Bifenthrin | Rainbow Trout (Oncorhynchus mykiss) | 0.15 - 0.35 |
| Bluegill Sunfish (Lepomis macrochirus) | 0.1 - 0.43 | |
| Carp (Cyprinus carpio) | 0.2 - 0.8 | |
| Esfenvalerate | Rainbow Trout (Oncorhynchus mykiss) | 0.2 - 0.6 |
| Bluegill Sunfish (Lepomis macrochirus) | 0.17 - 0.4 | |
| Carp (Cyprinus carpio) | 0.3 - 0.9 |
Note: The LC50 values for pyrethroids are presented in micrograms per liter (µg/L), while this compound's are in milligrams per liter (mg/L), highlighting the substantial difference in toxicity.
Experimental Protocols: OECD 203 Fish Acute Toxicity Test
The acute toxicity data presented in this guide is primarily derived from studies following the OECD Guideline for the Testing of Chemicals, Test No. 203: Fish, Acute Toxicity Test. This internationally recognized protocol ensures the reliability and comparability of results.
Objective: To determine the median lethal concentration (LC50) of a test substance to a specific fish species over a 96-hour exposure period.
Principle: Healthy fish of a recommended species are exposed to a range of concentrations of the test substance dissolved in water for 96 hours. The mortality in each concentration is recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated at each observation time.
Key Methodological Parameters:
-
Test Species: Commonly used species include Rainbow Trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), Carp (Cyprinus carpio), and Bluegill Sunfish (Lepomis macrochirus). The choice of species depends on the regulatory requirements and the environmental relevance.
-
Test Duration: 96 hours.
-
Exposure Conditions: A static, semi-static, or flow-through system can be used. In a static test, the test solution is not renewed. In a semi-static test, the solution is renewed at regular intervals (e.g., every 24 hours). In a flow-through test, the solution is continuously replaced.
-
Test Concentrations: A geometric series of at least five concentrations is used, along with a control group (water without the test substance). A range-finding test is typically conducted to determine the appropriate concentration range.
-
Number of Animals: A minimum of seven fish per concentration level is required.
-
Loading: The biomass of fish per volume of test solution is kept low to ensure that the dissolved oxygen concentration remains above 60% of the air saturation value.
-
Water Quality: Parameters such as temperature, pH, and dissolved oxygen are monitored and maintained within a narrow range throughout the test.
-
Observations: Fish are observed for mortality and any abnormal behavioral or physical signs at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 values and their 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis or the moving average method.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for determining fish toxicity and the proposed signaling pathway that explains the differential toxicity of this compound and pyrethroids.
Discussion
The data clearly indicates that this compound is orders of magnitude less toxic to fish than the tested pyrethroids. The 96-hour LC50 values for this compound are in the parts per million (mg/L) range, whereas for pyrethroids, they are in the parts per billion (µg/L) range. This significant difference in toxicity is a key advantage of this compound, particularly for applications in or near aquatic environments.
The proposed mechanism for this selective toxicity is related to differences in the target site, the voltage-gated sodium channel, between insects and fish. It is hypothesized that amino acid substitutions in the fish sodium channel protein reduce the binding affinity of pyrethroids. The structural modifications in this compound, specifically the introduction of a silicon atom, are thought to further decrease its interaction with the fish sodium channel isoform, while maintaining high affinity for the insect sodium channel. This results in potent insecticidal activity with a significantly reduced risk to non-target aquatic vertebrates.
Conclusion
Comparative Efficacy of Silafluofen Against Permethrin-Resistant Insect Strains
For Researchers, Scientists, and Drug Development Professionals
The widespread use of pyrethroid insecticides, such as permethrin (B1679614), has led to the development of significant resistance in numerous insect pest populations worldwide. This resistance threatens the effectiveness of vector control and crop protection programs. Silafluofen, a unique organosilicon pyrethroid, was developed to overcome some of the common shortcomings of conventional pyrethroids, including instability and the emergence of resistance. This guide provides an objective comparison of this compound's potential efficacy against permethrin-resistant strains, supported by experimental data and detailed protocols.
Product Profiles: this compound vs. Permethrin
This compound is a synthetic pyrethroid that incorporates a silicon atom into its chemical structure. This modification confers unique properties, including enhanced stability in alkaline conditions and a different toxicity profile. Like other pyrethroids, its mode of action is the modulation of neuroaxonal sodium channels, leading to hyperexcitation, paralysis, and death of the insect.[1][2] However, it is distinguished by its dual efficacy as both a contact and a stomach poison. Notably, this compound exhibits lower toxicity to fish compared to many conventional pyrethroids.[3]
Permethrin is a widely used broad-spectrum synthetic pyrethroid. It also acts on the voltage-gated sodium channels of nerve cells, disrupting their function and causing paralysis.[4] The extensive and prolonged use of permethrin has driven the selection of resistant individuals in many insect species.
Resistance to permethrin is primarily attributed to two mechanisms:
-
Target-site insensitivity : Mutations in the voltage-gated sodium channel gene, commonly known as knockdown resistance (kdr), reduce the binding affinity of pyrethroids to their target site.[4][5]
-
Metabolic Resistance : An enhanced ability of the insect to detoxify the insecticide through enzymes such as cytochrome P450 monooxygenases (P450s) and esterases.[5][6]
Comparative Efficacy Data
While direct, peer-reviewed studies comparing the efficacy of this compound against a specific permethrin-resistant insect strain were not prevalent in the initial literature search, data from studies on other pyrethroids against resistant strains can provide a valuable benchmark. The following table presents data on the cross-resistance of a pyrethroid-resistant Anopheles funestus strain (FUMOZ-R) to various pyrethroids, illustrating the variance in efficacy among compounds against a metabolically resistant population.
Table 1: Contact Toxicity of Various Pyrethroids against Susceptible (FANG) and Resistant (FUMOZ-R) Anopheles funestus Strains
| Insecticide | Strain | LC50 (µ g/tile ) | 95% Confidence Interval | Resistance Ratio (RR)¹ |
| Deltamethrin | FANG (Susceptible) | 0.0005 | 0.0004–0.0006 | 223 |
| FUMOZ-R (Resistant) | 0.1115 | 0.0986–0.1261 | ||
| Cypermethrin | FANG (Susceptible) | 0.0014 | 0.0012–0.0016 | 78 |
| FUMOZ-R (Resistant) | 0.1092 | 0.0964–0.1237 | ||
| Permethrin | FANG (Susceptible) | 0.0048 | 0.0042–0.0055 | 11 |
| FUMOZ-R (Resistant) | 0.0528 | 0.0463–0.0602 | ||
| Transfluthrin (B58387) | FANG (Susceptible) | 0.0020 | 0.0018–0.0022 | 2.5 |
| FUMOZ-R (Resistant) | 0.0050 | 0.0044–0.0057 |
¹Resistance Ratio (RR) is calculated as LC50 of the resistant strain / LC50 of the susceptible strain. Data sourced from a study on Anopheles funestus.[7]
The low resistance ratio observed for Transfluthrin in the highly resistant FUMOZ-R strain suggests that not all pyrethroids are equally affected by the same resistance mechanisms.[7] This highlights the potential for specific structural modifications, like those in this compound, to circumvent existing resistance. This compound's unique chemical stability and dual mode of action may contribute to its effectiveness against strains that have developed resistance to conventional pyrethroids.[3]
Experimental Protocols
To assess the efficacy of an insecticide against a resistant strain, standardized bioassays are essential. The following is a generalized protocol based on established methods for monitoring insecticide resistance.
Insect Strains and Rearing
-
Resistant Strain: A well-characterized permethrin-resistant insect strain should be used. Field-collected populations with a known history of control failure or laboratory-selected strains are suitable.
-
Susceptible Strain: A standard susceptible reference strain of the same species, which has not been exposed to insecticide pressure, is required for comparison.
-
Rearing: Insects should be reared under controlled laboratory conditions (e.g., 25±2°C, 70±10% relative humidity, 12:12 light:dark photoperiod) to ensure uniformity.[8]
Insecticide and Chemical Preparation
-
Insecticides: Technical grade this compound, permethrin, and other alternative insecticides are required.
-
Solvent: A suitable solvent, typically acetone (B3395972), is used to prepare stock solutions and serial dilutions of the insecticides.[9]
-
Synergists: To investigate resistance mechanisms, synergists like Piperonyl Butoxide (PBO) for inhibiting P450s and S,S,S-tributyl phosphorotrithioate (DEF) for inhibiting esterases can be used.[5]
Insecticide Bioassay (Example: Adult Vial Test)
This protocol is adapted from standard methods for contact insecticides.[9][10]
-
Preparation of Vials: Prepare a range of insecticide concentrations. For each concentration, add 0.5 mL of the acetone-insecticide solution to a 20 mL glass scintillation vial.[10]
-
Coating: Roll the vials on a hot dog roller (with the heating element off) until the acetone has completely evaporated, leaving a uniform coating of the insecticide on the inner surface.[9] Control vials are treated with acetone only.
-
Insect Exposure: Introduce a cohort of 10-20 adult insects into each vial and seal with a cap containing a cotton ball for ventilation.
-
Observation: Record knockdown counts at regular intervals (e.g., every 15 minutes for the first 2 hours) and mortality after 24 hours. Mortality is defined as the inability of an insect to move or stand when gently prodded.[11]
-
Replication: Each concentration and the control should be replicated at least three times.
Synergist Bioassay
To determine the role of metabolic resistance, insects are pre-exposed to a synergist before the insecticide bioassay.
-
Pre-exposure: Expose insects to a vial coated with a sub-lethal dose of a synergist (e.g., PBO) for a set period (e.g., 1 hour).
-
Insecticide Exposure: Transfer the pre-exposed insects to vials coated with the insecticide and proceed with the bioassay as described above.
-
Comparison: A significant increase in mortality in the synergist-insecticide combination compared to the insecticide alone indicates the involvement of the enzyme system inhibited by the synergist.[5]
Data Analysis
-
Mortality data is corrected for control mortality using Abbott's formula.
-
The dose-response data is subjected to Probit analysis to calculate the LC50 (lethal concentration required to kill 50% of the population) or LD50 values and their 95% confidence intervals.
-
The Resistance Ratio (RR) is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.
Visualizations
Signaling Pathway and Resistance Mechanisms
Caption: Pyrethroid mechanism of action on sodium channels and key resistance pathways.
Experimental Workflow for Efficacy Testing
Caption: Standard workflow for assessing insecticide efficacy against resistant insect strains.
References
- 1. irac-online.org [irac-online.org]
- 2. extension.okstate.edu [extension.okstate.edu]
- 3. Development of this compound-Based Termiticides in Japan and Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance and Pseudo-resistance to permethrin: the importance of controlling scabies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Towards understanding transfluthrin efficacy in a pyrethroid-resistant strain of the malaria vector Anopheles funestus with special reference to cytochrome P450-mediated detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [iris.who.int]
Comparative Neurotoxicity of Silafluofen and Imidacloprid in Target Pests: A Comprehensive Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the neurotoxic effects of various insecticides is paramount for developing effective and selective pest control strategies. This guide provides a detailed comparison of two widely used insecticides, Silafluofen and Imidacloprid, focusing on their mechanisms of action, lethal and sublethal effects on target pests, and the experimental protocols used to ascertain these properties.
Executive Summary
This compound, a pyrethroid insecticide, and Imidacloprid, a neonicotinoid, represent two distinct classes of neurotoxic agents. This compound acts by modulating sodium channels in the neuron, leading to hyperexcitation and paralysis. In contrast, Imidacloprid is an agonist of the nicotinic acetylcholine (B1216132) receptor (nAChR), causing a different pathway of nerve cell overstimulation and eventual death. While both are effective insecticides, their target sites, modes of action, and consequently, their toxicological profiles and sublethal effects on insect behavior, exhibit significant differences. This guide synthesizes available experimental data to provide a clear, comparative overview to inform future research and development.
Mechanism of Action: Divergent Pathways to Neurotoxicity
The fundamental difference in the neurotoxicity of this compound and Imidacloprid lies in their molecular targets within the insect's central nervous system (CNS).
This compound: As a pyrethroid, this compound's primary target is the voltage-gated sodium channels on the axons of nerve cells. It binds to these channels, modifying their gating kinetics by slowing both their activation and inactivation. This disruption leads to a persistent influx of sodium ions, causing prolonged depolarization of the neuronal membrane. The resulting state of hyperexcitability manifests as tremors and uncoordinated movement, ultimately leading to paralysis and death of the insect. This compound acts as both a contact and a stomach poison.
Imidacloprid: Imidacloprid belongs to the neonicotinoid class of insecticides and acts as a selective agonist of the insect nicotinic acetylcholine receptors (nAChRs) in the postsynaptic region of the CNS. By binding to these receptors, it mimics the action of the neurotransmitter acetylcholine (ACh) but is not readily broken down by acetylcholinesterase (AChE). This leads to a continuous and uncontrolled stimulation of the postsynaptic neuron, resulting in hyperactivity, paralysis, and ultimately, death.
Figure 1. Comparative signaling pathways of this compound and Imidacloprid neurotoxicity.
Quantitative Neurotoxicity: A Comparative Analysis
The lethal effects of insecticides are typically quantified using LD50 (median lethal dose) and LC50 (median lethal concentration) values. The following table summarizes available data for this compound and Imidacloprid against various target pests. It is important to note that direct comparisons can be challenging due to variations in experimental protocols, insect strains, and exposure methods.
| Insecticide | Target Pest | Exposure Route | Metric | Value | Reference |
| This compound | Termites (Coptotermes gestroi) | Soil Treatment | Mortality | 100% at 0.10% and 0.15% concentration after 2 weeks | [1] |
| Honey Bee (Apis mellifera) | Oral | LD50 | 0.50 µ g/bee | ||
| Rat (for reference) | Oral | LD50 | >5000 mg/kg | [1] | |
| Rat (for reference) | Dermal | LD50 | >5000 mg/kg | [1] | |
| Imidacloprid | Aphid (Myzus persicae) | Leaf Dip | LC50 | 6.33 ppm | [2] |
| Aphid (Rhopalosiphum maidis) | Leaf Dip | LC50 | 4.20 ppm | [2] | |
| Aphid (Lipaphis erysimi) | Leaf Dip | LC50 | 10.86 ppm | [2] | |
| Honey Bee (Apis mellifera) | Topical | LD50 (24h) | 2.41 ng/bee | [1] | |
| Honey Bee (Apis mellifera) | Oral | LC50 (24h) | 2.01 ng a.i./µL | [1] | |
| Fruit Fly (Drosophila melanogaster) - Larvae | Chronic Exposure | LC50 | 3 µM | [3] | |
| Fruit Fly (Drosophila melanogaster) - Adult Male | Chronic Exposure | LC50 | 45 µM | [3] | |
| Fruit Fly (Drosophila melanogaster) - Adult Female | Chronic Exposure | LC50 | 18 µM | [3] |
Sublethal Effects on Insect Behavior
Beyond acute toxicity, sublethal exposure to insecticides can significantly alter insect behavior, impacting their fitness and survival.
This compound: As a pyrethroid, sublethal effects of this compound are expected to include repellent actions and impacts on motor skills. While specific studies on this compound are limited, pyrethroids, in general, are known to cause:
-
Repellency: Insects may avoid treated surfaces, reducing contact and feeding.
-
Knockdown: Insects may be quickly immobilized but can sometimes recover.
-
Impaired Motor Function: Difficulty in movement, flying, and coordination.
Imidacloprid: The sublethal effects of Imidacloprid are well-documented and include a range of behavioral impairments:
-
Impaired Learning and Memory: Honeybees exposed to sublethal doses show reduced ability to learn and remember associations between odors and food rewards.[4][5]
-
Reduced Foraging Efficiency: Foraging behavior in bees is disrupted, including navigation and communication (e.g., the waggle dance).[5]
-
Altered Feeding Behavior: Changes in gustatory responsiveness and reduced feeding have been observed.[4][5]
-
Locomotor Abnormalities: Reduced movement and climbing ability have been noted in fruit flies.[6]
-
Reproductive Effects: Decreased fecundity has been reported in Drosophila melanogaster at very low concentrations.[3]
Experimental Protocols
The determination of neurotoxicity involves a range of standardized laboratory bioassays. The following provides an overview of the methodologies commonly employed.
Lethal Dose (LD50) and Lethal Concentration (LC50) Determination
Figure 2. General workflow for determining LD50 and LC50 values.
Objective: To determine the dose or concentration of an insecticide that is lethal to 50% of a test population of insects.
General Procedure:
-
Insect Rearing: A homogenous population of the target insect species is reared under controlled laboratory conditions (temperature, humidity, photoperiod) to ensure uniformity.
-
Dose/Concentration Preparation: A stock solution of the insecticide is prepared in a suitable solvent (e.g., acetone (B3395972) for topical application, water with a surfactant for leaf dips). A series of dilutions are then made to create a range of treatment concentrations.
-
Exposure:
-
Topical Application (for LD50): A precise volume (e.g., 1 µL) of each dilution is applied directly to the dorsal thorax of individual insects using a micro-applicator.
-
Diet Incorporation or Leaf Dip (for LC50): For chewing insects, the insecticide is incorporated into their artificial diet. For sucking insects, leaves are dipped into the insecticide solutions for a set period and allowed to dry before introducing the insects.
-
-
Observation: Treated insects are held in clean containers with access to food and water (if applicable) under controlled conditions. Mortality is assessed at specific time points (e.g., 24, 48, and 72 hours). An insect is typically considered dead if it is unable to make coordinated movements when prodded.
-
Data Analysis: Mortality data is corrected for any control mortality using Abbott's formula. A probit analysis is then performed to model the dose-response relationship and calculate the LD50 or LC50 value along with its 95% confidence intervals.
Sublethal Behavioral Assays
Objective: To assess the impact of non-lethal doses of insecticides on specific insect behaviors.
Example Protocol: Proboscis Extension Response (PER) Assay in Honeybees This assay is commonly used to evaluate the effects of neurotoxicants on learning and memory.
-
Insect Preparation: Individual honeybees are collected and chilled on ice until immobile. They are then harnessed in small tubes, allowing free movement of their antennae and proboscis.
-
Sublethal Exposure: Bees are fed a small, single dose of sucrose (B13894) solution containing a sublethal concentration of the insecticide (e.g., Imidacloprid). Control bees receive only the sucrose solution.
-
Conditioning: After a recovery period, the conditioning trials begin. An odorant (conditioned stimulus, CS) is presented to the bee's antennae for a few seconds. This is followed by touching the antennae with a sucrose solution (unconditioned stimulus, US), which elicits the proboscis extension reflex. The CS and US are paired over several trials.
-
Testing: After the conditioning phase, the CS (odor) is presented alone. A positive response is recorded if the bee extends its proboscis in anticipation of the reward.
-
Data Analysis: The percentage of bees responding to the CS in the treated and control groups is compared to assess learning ability. Memory can be tested by re-exposing the bees to the CS at later time points (e.g., 1 or 24 hours after conditioning).
Figure 3. Workflow for a typical sublethal behavioral assay (PER).
Conclusion
This compound and Imidacloprid are potent neurotoxic insecticides that operate through distinct molecular mechanisms. This compound's disruption of sodium channels contrasts with Imidacloprid's agonistic action on nicotinic acetylcholine receptors. This fundamental difference is reflected in their toxicity profiles and their sublethal effects on insect behavior. While this compound's effects are more aligned with the classic pyrethroid symptoms of hyperexcitation and motor impairment, Imidacloprid demonstrates a significant capacity to disrupt complex behaviors such as learning, memory, and foraging at very low, environmentally relevant concentrations.
For researchers and drug development professionals, this comparative analysis underscores the importance of considering not only the lethal efficacy of an insecticide but also its broader neurotoxic impact. Future research should aim to generate more directly comparable toxicity data across a wider range of pest and beneficial insect species. Furthermore, a deeper investigation into the sublethal behavioral effects of this compound is warranted to fully understand its ecological implications. A thorough understanding of these comparative neurotoxicities will be instrumental in the design of more selective and sustainable pest management strategies.
References
Silafluofen: A Comparative Analysis of its Insecticidal Efficacy Against Wood-Boring Beetles
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Silafluofen's insecticidal activity against wood-boring beetles with alternative treatments. The following sections detail the performance of this compound and other common insecticides, supported by available experimental data and methodologies.
This compound is a novel organosilicon pyrethroid insecticide recognized for its efficacy as a wood preservative against various wood-boring insects and termites.[1][2] Unlike traditional pyrethroids, this compound exhibits high chemical stability in alkaline conditions and lower toxicity to fish.[3] It functions as both a contact and stomach poison, offering a dual mode of action against target pests.[4] This guide aims to consolidate the existing data on this compound's performance and compare it with other prevalent insecticidal treatments used for the control of wood-boring beetles.
Comparative Efficacy of Insecticides Against Wood-Boring Beetles
While direct comparative studies detailing the efficacy of this compound against specific wood-boring beetle species are not extensively available in the public domain, its general effectiveness is noted in several industry documents. For a comprehensive comparison, this guide presents available quantitative data for alternative insecticides against common wood-boring beetles such as the House Longhorn Beetle (Hylotrupes bajulus), the Common Furniture Beetle (Anobium punctatum), and the Asian Longhorned Beetle (Anoplophora glabripennis).
| Insecticide Class | Active Ingredient | Target Pest(s) | Efficacy Data | Reference |
| Organosilicon Pyrethroid | This compound | Wood-boring beetles, Termites | Effective in protecting timber from attack. Specific quantitative data (e.g., LC50, toxic values) against specific wood-boring beetle species is not readily available in the reviewed literature. | |
| Pyrethroid | Deltamethrin (B41696) | Hylotrupes bajulus | Toxic Values: 0.4-0.6 g AI/m³ | [1] |
| Anobium punctatum | Toxic Values: 4.6-9.1 g AI/m³ | [1] | ||
| Neonicotinoid | Imidacloprid | Anoplophora glabripennis | 81% larval mortality in sapwood of poplar trees after trunk injection.[5] Significant reduction in the density of live beetles in poplar (90%) and willow (83%) trees 4 months after injection.[6] | [5][6] |
| Avermectin | Emamectin (B195283) Benzoate (B1203000) | Anoplophora glabripennis | 71% reduction in the density of live beetles in willow trees 4 months after injection.[6] | [6] |
| Southern Pine Engraver Beetles & Wood Borers | Significantly reduced colonization success in stressed trees and pine bolt sections.[7] | [7] | ||
| Phenylpyrazole | Fipronil | Southern Pine Engraver Beetles & Wood Borers | Nearly as effective as emamectin benzoate in reducing insect colonization of bolts 3 and 5 months after injection.[7] | [7] |
| Borate | Disodium Octaborate Tetrahydrate (DOT) | Wood-boring beetles, Termites, Carpenter Ants, Wood Rot Fungi | Highly effective against wood-destroying insects and fungi when used in protected, above-ground applications.[8][9] | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to evaluate the efficacy of insecticides against wood-boring beetles, based on the reviewed literature.
Laboratory Bioassays for Larval Toxicity (Based on European Standards EN 47 & EN 21)
This protocol is designed to determine the toxic values of an insecticide against the larval stages of wood-boring beetles.
-
Test Specimens: Wood blocks of a susceptible species (e.g., Scots pine sapwood) are prepared to standard dimensions.
-
Insecticide Treatment: The wood blocks are impregnated with varying concentrations of the insecticide formulation. A set of control blocks is treated with the solvent only.
-
Larval Insertion: A hole is drilled into the center of each treated block, and a single, pre-weighed larva of the target beetle species (e.g., Hylotrupes bajulus or Anobium punctatum) is introduced. The hole is then sealed.
-
Incubation: The infested blocks are kept under controlled conditions of temperature and humidity for a specified period (e.g., 12 or 24 weeks).
-
Assessment: At the end of the incubation period, the blocks are dissected. The state of the larva (live or dead) and the extent of wood damage are recorded. The weight loss of the larva is also determined.
-
Data Analysis: The mortality data is used to calculate the toxic values, which represent the concentration range of the insecticide that causes 100% mortality.
Field Trials for Systemic Insecticides (Trunk Injection Method)
This protocol evaluates the effectiveness of systemic insecticides in living trees against wood-boring beetles.
-
Site Selection: A site with a known infestation of the target wood-boring beetle (e.g., Anoplophora glabripennis) is selected. Trees of a susceptible species and similar size are chosen for the experiment.
-
Treatment Application: The systemic insecticide is injected into the trunk of the test trees at a specified dosage. Control trees are left untreated or injected with a placebo.
-
Efficacy Evaluation: The efficacy of the treatment is assessed through several methods:
-
Adult Mortality: The number of dead adult beetles found under the canopy of treated and control trees is recorded at regular intervals.
-
Larval Density and Mortality: After a predetermined period (e.g., 4 or 9 months), a subset of the trees is felled and dissected. The density of live larvae, pupae, and adults within the wood is recorded, and the percentage of mortality is calculated by comparing with the control trees.
-
Canopy Health: The overall health of the tree canopy can be rated on a scale to assess the reduction in damage over time.
-
-
Residue Analysis: Samples of leaves, twigs, and wood are collected to determine the concentration and distribution of the insecticide within the tree.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for laboratory bioassays and field trials.
Laboratory Bioassay Workflow
Field Trial Workflow for Systemic Insecticides
Conclusion
This compound presents itself as a promising insecticide for the control of wood-boring beetles, with advantageous properties such as chemical stability and a favorable ecotoxicological profile.[2][3] However, for a complete and objective comparison, there is a clear need for more publicly available, peer-reviewed studies that provide quantitative efficacy data for this compound against a range of economically important wood-boring beetle species. The data available for alternative insecticides, such as deltamethrin and imidacloprid, demonstrates the type of specific toxicological and field performance metrics that are essential for a robust comparative analysis. Future research should focus on generating this critical data for this compound to fully validate its position and potential applications in wood protection.
References
- 1. icup.org.uk [icup.org.uk]
- 2. woodpreservation.ca [woodpreservation.ca]
- 3. Development of this compound-Based Termiticides in Japan and Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Ref: HOE 084498) [sitem.herts.ac.uk]
- 5. Asian Longhorned Beetle Insecticide Research [uvm.edu]
- 6. Field evaluations of systemic insecticides for control of Anoplophora glabripennis (Coleoptera: Cerambycidae) in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of systemic insecticides for protection of loblolly pine against southern pine engraver beetles (Coleoptera: Curculionidae: Scolytinae) and wood borers (Coleoptera: Cerambycidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent Developments Studies on Wood Protection Research in Academia: A Review [frontiersin.org]
- 9. fpl.fs.usda.gov [fpl.fs.usda.gov]
A Comparative Guide to the Field Performance of Silafluofen Against Subterranean Termites
Silafluofen is a unique silicon-containing insecticide that has demonstrated significant efficacy against various subterranean termite species. Developed to overcome some environmental limitations of traditional pyrethroids, such as high fish toxicity and instability in alkaline soils, this compound presents a distinct profile for researchers and pest management professionals.[1] Its favorable characteristics include low toxicity to fish, chemical stability in soil and alkaline conditions, and a dual mode of action as both a contact and stomach poison.[1] This guide provides an objective comparison of this compound's field performance with other prominent termiticides, supported by experimental data and detailed methodologies.
This compound: Field Performance Data
Field studies, particularly in Japan and Thailand, have confirmed this compound's long-term effectiveness in preventing termite attack. It has been successfully commercialized in various formulations, including emulsifiable concentrates (EC) for soil and timber treatments, oil formulations, and anti-termitic plastic sheets used in pre-construction.[1][2]
A key field evaluation was conducted in Phuket, Thailand, using the Modified Ground Board Test.[2] The results demonstrated that this compound provided robust protection over a multi-year period.
Table 1: Field Efficacy of this compound in Thailand (Modified Ground Board Test)
| Active Ingredient Concentration | Mean % Wood Weight Loss (±SD) After 1 Year | Mean % Wood Weight Loss (±SD) After 3 Years | Mean % Wood Weight Loss (±SD) After 5 Years |
|---|---|---|---|
| This compound 0.10% | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| This compound 0.15% | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Control (Untreated) | 20.3 ± 13.0 | 66.8 ± 47.0 | 100.0 ± 0.0 |
Data sourced from field efficacy tests conducted in Phuket, Thailand, beginning in November 2005.[2]
These results show that at concentrations of 0.10% and 0.15%, this compound completely prevented termite damage to wooden baits for over five years.[1][2]
Comparative Analysis with Alternative Termiticides
The selection of a termiticide depends on various factors including its mode of action, efficacy duration, and environmental profile. This compound is often compared with non-repellent termiticides like fipronil (B1672679) and imidacloprid, as well as repellent pyrethroids and insect growth regulators (IGRs) used in baiting systems.
Table 2: Comparison of this compound and Other Common Subterranean Termiticides
| Active Ingredient | Chemical Class | Mode of Action | Typical Field Efficacy Duration | Key Characteristics |
|---|---|---|---|---|
| This compound | Silane (Pyrethroid derivative) | Contact & Stomach Poison; Repellent at certain concentrations[1][3] | > 5 years[1][2] | Chemically stable in alkaline soils; Low fish toxicity.[1] |
| Fipronil | Phenylpyrazole | Non-repellent; Contact & Ingestion; Disrupts CNS.[4][5] | > 10 years[6] | Slow-acting, allowing for transfer within the colony ("transfer effect").[7][8] |
| Imidacloprid | Neonicotinoid | Non-repellent; Systemic; Disrupts CNS.[4][5] | Up to 3 years at 0.25%.[9] | The first non-repellent termiticide on the market; allows transfer among termites.[5][10] |
| Chlorpyrifos | Organophosphate | Repellent; Contact, Stomach & Respiratory action.[5][9] | Up to 5 years.[9] | A versatile insecticide used for foliage and soil pests.[5] |
| Bifenthrin | Pyrethroid | Repellent; Disrupts navigation and feeding.[4][7] | At least 10 years at 0.05-0.1% concentration.[9] | A synthetic pyrethroid with medium to high toxicity to humans.[4][9] |
| Hexaflumuron | Benzoylphenyl urea (B33335) | Insect Growth Regulator (IGR); Non-repellent | Colony elimination varies (months to over a year).[11][12] | Used in baiting systems; disrupts the molting process, leading to colony decline.[12][13][14] |
Experimental Protocols
The evaluation of termiticide field performance relies on standardized, long-term testing methodologies. The U.S. Forest Service has established protocols, such as the ground-board and concrete-slab tests, which are widely recognized and required for EPA registration.[6][15] These tests are designed to determine the number of years a chemical barrier remains effective at preventing termite penetration.[6]
Modified Ground Board Test Protocol (as used in Thailand)
This method evaluates the performance of a termiticide applied to the soil surface.
-
Plot Construction: A test plot, typically 1m x 1m, is constructed using concrete blocks.
-
Soil Filling: The plot is filled with river sand, which is then compacted.
-
Termiticide Application: The termiticide, diluted to the desired concentration, is evenly sprayed onto the soil surface at a standard rate (e.g., 5 liters per plot).
-
Barrier and Concrete: A PVC sheet is placed over the treated soil. Concrete (approx. 8 cm thick) is then poured over the sheet, leaving a central opening for a PVC pipe (10 cm diameter).
-
Bait Placement: A wooden bait (e.g., 5 x 5 x 2.5 cm) is placed inside the PVC pipe, in direct contact with the treated soil (after cutting away the underlying PVC sheet).
-
Monitoring: The wooden bait is inspected annually for signs of termite attack and damage, which is often quantified by wood weight loss.[2]
Laboratory Tunneling Assay Protocol
Laboratory assays are crucial for determining dose-response relationships and understanding termite behavior when encountering treated soil. These tests often precede and supplement long-term field trials.
-
Preparation: Sand or soil is treated with various concentrations of the termiticide (e.g., this compound) and placed in a container.
-
Apparatus Setup: A common setup involves a central chamber where termites are introduced, connected by a tube to the container with the treated sand. A food source (e.g., a wood block) is placed on the other side of the treated sand.
-
Termite Introduction: A set number of worker termites (e.g., from Coptotermes formosanus) are released into the central chamber.
-
Evaluation: The apparatus is kept in a controlled environment (darkness, constant temperature, and humidity). Data is collected on termite mortality and tunneling distance through the treated substrate over a set period.[3]
In laboratory tests, this compound at 100 ppm caused 100% mortality in Coptotermes formosanus within 24 hours in forced-exposure assays.[3] In tunneling assays where termites had a choice, concentrations of 500 ppm were needed to completely prevent penetration through a 7.5 cm arena, and ≥1000 ppm were required to limit tunneling to 1 cm or less.[3]
References
- 1. Development of this compound-Based Termiticides in Japan and Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 4. Five Chemicals Controlling Termites — Varsity Termite & Pest Control [varsitytermiteandpestcontrol.com]
- 5. pestfree.co.in [pestfree.co.in]
- 6. srs.fs.usda.gov [srs.fs.usda.gov]
- 7. dodsonbros.com [dodsonbros.com]
- 8. quora.com [quora.com]
- 9. termite.com.au [termite.com.au]
- 10. certifiedhomeinspections.com.au [certifiedhomeinspections.com.au]
- 11. termite.com.au [termite.com.au]
- 12. Termite Baits [ipm.ifas.ufl.edu]
- 13. termitecontrolsingapore.com [termitecontrolsingapore.com]
- 14. scoutpestcontrol.com [scoutpestcontrol.com]
- 15. icup.org.uk [icup.org.uk]
A Comparative Analysis of Silafluofen and Chlorpyrifos for Effective Soil Insect Management
For Researchers, Scientists, and Agrochemical Development Professionals
The management of soil-dwelling insect pests is a critical component of modern agriculture and structural protection. For decades, broad-spectrum insecticides have been the primary tool for controlling subterranean pests like termites, white grubs, and wireworms. This guide provides a detailed comparative analysis of two prominent insecticides: Chlorpyrifos (B1668852), a long-established organophosphate, and Silafluofen, a more recent organosilicon compound. This objective comparison, supported by experimental data, aims to inform researchers and professionals on their respective performance, mechanisms, and environmental profiles.
Executive Summary
Chlorpyrifos is a potent, broad-spectrum insecticide that functions by inhibiting the enzyme acetylcholinesterase, leading to nerve impulse disruption in insects.[1][2] It has been widely used against a variety of soil and foliar pests.[3] this compound, a pyrethroid-like compound containing a silicon atom, acts as a sodium channel modulator, disrupting nerve cell function.[4][5] It is primarily utilized for the control of soil-borne insects, particularly termites.[6][7][8]
Key distinctions lie in their chemical stability and non-target toxicity. This compound was developed to overcome some shortcomings of traditional pyrethroids, such as high fish toxicity and instability in alkaline conditions.[4][9] In contrast, Chlorpyrifos is known for its high toxicity to aquatic organisms, bees, and certain non-target soil invertebrates.[1][10] The degradation of Chlorpyrifos in soil is highly variable and dependent on environmental factors like pH and moisture, with its primary metabolite, TCP, showing potential for groundwater leaching.[10][11][12]
This guide will delve into the quantitative performance data, toxicological profiles, and environmental fate of both compounds, providing a clear, data-driven comparison to aid in informed decision-making for research and development.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data for this compound and Chlorpyrifos, focusing on mammalian toxicity, environmental fate, and impact on non-target soil organisms.
Table 1: General Properties and Mode of Action
| Property | This compound | Chlorpyrifos |
| Chemical Class | Organosilicon / Pyrethroid-like | Organophosphate |
| Primary Use | Soil Insecticide (especially termites)[6][8] | Broad-Spectrum Insecticide (foliar and soil pests)[3] |
| Mode of Action | Sodium channel modulator[4][5] | Acetylcholinesterase (AChE) inhibitor[1][2][13] |
| Action Type | Contact and Stomach[4][5] | Contact, Ingestion, and Inhalation[13] |
Table 2: Mammalian Toxicity Profile
| Parameter | This compound | Chlorpyrifos |
| Acute Oral LD₅₀ (Rat) | >5000 mg/kg | 95 - 270 mg/kg[1][4] |
| Acute Dermal LD₅₀ (Rat) | >5000 mg/kg | >2000 mg/kg (though values as low as 202 mg/kg reported)[4][11][13][14] |
LD₅₀ (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. A higher LD₅₀ value indicates lower acute toxicity.[15][16]
Table 3: Ecotoxicology and Environmental Fate
| Parameter | This compound | Chlorpyrifos |
| Toxicity to Earthworms (Eisenia fetida, 14-day LC₅₀ in soil) | >1000 mg/kg | 76.3 - 228.06 mg/kg[5][17][18] |
| Soil Half-life (t½) | Stable in soil, especially alkaline conditions[4][9] | Highly variable: 11 to 140 days (can be longer)[2][11][19][20][21] |
| Fish Toxicity | Low[4][9] | Very High[1] |
| Avian Toxicity | Low Mammalian Toxicity suggests lower avian risk | Moderately to Highly Toxic[1] |
| Toxicity to Bees | Data not specified, but pyrethroids are generally toxic | Very High[1] |
LC₅₀ (Lethal Concentration, 50%) is the concentration of a chemical in an environmental medium (like soil) that is lethal to 50% of a test population over a specific duration.
Table 4: Efficacy Against Key Soil Pests
| Target Pest | This compound | Chlorpyrifos |
| Termites | Effective as a soil termiticide[4][9] | Effective |
| White Grubs (e.g., Holotrichia spp.) | Data not available in reviewed literature | Effective: 1.2 g a.i./kg seed treatment resulted in 100% mortality of H. reynaudi[9][22] |
Signaling Pathways and Mechanisms of Action
The fundamental difference in how this compound and Chlorpyrifos affect the insect nervous system is a critical factor in their application and potential for resistance development.
This compound: Sodium Channel Modulation
This compound, like pyrethroid insecticides, targets the voltage-gated sodium channels in the nerve cell membrane. It binds to these channels, forcing them to remain open for an extended period. This action disrupts the normal transmission of nerve impulses, leading to repetitive nerve firing, paralysis, and eventual death of the insect.
Chlorpyrifos: Acetylcholinesterase Inhibition
Chlorpyrifos is an organophosphate that targets the synaptic cleft—the space between nerve cells. Its active metabolite, chlorpyrifos-oxon, irreversibly binds to and inhibits the enzyme acetylcholinesterase (AChE).[1][19] Normally, AChE breaks down the neurotransmitter acetylcholine (B1216132) (ACh), terminating the nerve signal. By inhibiting AChE, Chlorpyrifos causes a buildup of ACh in the synapse, leading to continuous, uncontrolled nerve stimulation, convulsions, paralysis, and death.[2][13]
References
- 1. EXTOXNET PIP - CHLORPYRIFOS [extoxnet.orst.edu]
- 2. fruit.webhosting.cals.wisc.edu [fruit.webhosting.cals.wisc.edu]
- 3. Performance Standards and Acceptable Test Conditions for Preventive Termiticide and Insecticide Treatments, Termite Baiting Systems, and Physical Barriers for New Structures or Buildings under Construction (Pre-Construction; During Construction; Post-Construction) [bioone.org]
- 4. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]
- 5. Effect of Chlorpyrifos 50% Cypermethrin 5% EC on Eisenia fetida Exposed in Coco Peat and Sphagnum Peat - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of chlorpyrifos on soil microbial populations and enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C25H29FO2Si | CID 92430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. era.dpi.qld.gov.au [era.dpi.qld.gov.au]
- 10. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]
- 11. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 12. oecd.org [oecd.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. CHLORPYRIFOS - An Assessment of the Health Risks of Seven Pesticides Used for Termite Control - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. journals.flvc.org [journals.flvc.org]
- 16. cmmcp.org [cmmcp.org]
- 17. researchgate.net [researchgate.net]
- 18. Effect of Chlorpyrifos 50% Cypermethrin 5% EC on Eisenia fetida Exposed in Coco Peat and Sphagnum Peat - ProQuest [proquest.com]
- 19. Persistence and Dissipation of Chlorpyrifos in Brassica Chinensis, Lettuce, Celery, Asparagus Lettuce, Eggplant, and Pepper in a Greenhouse - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Decontamination of Chlorpyrifos Residue in Soil by Using Mentha piperita (Lamiales: Lamiaceae) for Phytoremediation and Two Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 22. oar.icrisat.org [oar.icrisat.org]
Cross-validation of Silafluofen analytical results between different laboratories
Introduction
Experimental Protocols
A successful inter-laboratory comparison hinges on a well-defined and harmonized experimental protocol. The following sections detail the recommended methodologies for sample preparation and instrumental analysis.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for the extraction of pesticide residues from various matrices.
Materials:
-
Homogenized sample matrix (e.g., fruit, vegetable, soil)
-
Acetonitrile (ACN)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine - PSA, C18)
-
Centrifuge tubes (50 mL and 15 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 10 g (± 0.1 g) of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate internal standard.
-
Vortex the tube vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately shake the tube for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing anhydrous MgSO₄ and PSA.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
The resulting supernatant is ready for instrumental analysis.
Instrumental Analysis
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable techniques for the analysis of Silafluofen. The choice of instrument will depend on the laboratory's capabilities and the specific requirements of the analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.
-
Inlet: Splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 25°C/min to 150°C, then 5°C/min to 200°C, and finally 10°C/min to 300°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Liquid Chromatograph: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
Gradient elution.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Data Presentation: Hypothetical Cross-Validation Results
The following table presents a hypothetical dataset from a cross-validation study involving three laboratories analyzing a spiked sample of this compound. Key performance indicators are included for easy comparison.
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Analytical Method | GC-MS | LC-MS/MS | GC-MS | - |
| Mean Concentration (mg/kg) | 0.048 | 0.051 | 0.049 | - |
| Spiked Level (mg/kg) | 0.050 | 0.050 | 0.050 | - |
| Recovery (%) | 96 | 102 | 98 | 70-120% |
| Repeatability (RSDr, %) | 4.5 | 3.8 | 5.2 | ≤ 20% |
| Reproducibility (RSDR, %) | - | - | 8.7 (Inter-lab) | ≤ 20% |
| Z-Score | -0.5 | 1.2 | 0.2 | -2 ≤ z ≤ 2 |
RSDr: Relative Standard Deviation for repeatability; RSDR: Relative Standard Deviation for reproducibility.
Mandatory Visualization
The following diagram illustrates a typical workflow for an inter-laboratory cross-validation study.
Safety Operating Guide
Navigating the Safe Disposal of Silafluofen: A Procedural Guide
For researchers and laboratory professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Silafluofen, an organosilicon pyrethroid insecticide, requires careful handling and adherence to specific disposal protocols due to its potential health and environmental hazards. This guide provides a step-by-step operational plan for the safe disposal of this compound, ensuring compliance and minimizing risk.
This compound is recognized for its reproductive toxicity and as a severe marine pollutant, being very toxic to aquatic life with long-lasting effects. Therefore, it is imperative that this material and its container are disposed of as hazardous waste. Under no circumstances should this compound be disposed of with household garbage or allowed to enter sewage systems, groundwater, or any water course.
Hazard Profile for this compound
A clear understanding of the hazards associated with this compound is fundamental to its safe handling and disposal. The following table summarizes its key hazard classifications.
| Hazard Category | GHS Classification | Signal Word | Hazard Statements |
| Health | Reproductive Toxicity, Category 1B | Danger | H360: May damage fertility or the unborn child |
| Environmental | Hazardous to the aquatic environment, acute hazard, Category 1 | Warning | H400: Very toxic to aquatic life |
| Hazardous to the aquatic environment, long-term hazard, Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects | |
| Safety | Flammable Liquid, Category 2 (for this compound standard in acetonitrile) | Danger | H225: Highly flammable liquid and vapor |
Operational Protocol for this compound Disposal
The following procedures provide a systematic approach to managing this compound waste from generation to final disposal.
Step 1: Immediate Waste Containment and Labeling
-
Waste Segregation : Isolate all this compound-contaminated waste, including unused product, solutions, contaminated personal protective equipment (PPE), and cleaning materials. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste program.
-
Container Selection : Use only approved, chemically resistant, and sealable containers for this compound waste. Ensure containers are in good condition and compatible with the waste type (e.g., solid or liquid).
-
Labeling : Immediately label the waste container with its contents ("Hazardous Waste: this compound"), the date of accumulation, and any other information required by federal and local regulations.
Step 2: Managing Spills and Contaminated Materials
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Ensure Safety : Wear appropriate PPE, including chemical-resistant gloves, eye protection, and a lab coat. If working with a flammable this compound solution, ensure the area is free from ignition sources.
-
Containment : For liquid spills, use an inert, absorbent material such as sand, diatomite, or universal binders to contain the substance.
-
Collection : Carefully collect the absorbed material and any contaminated soil or surfaces using non-sparking tools. Place the collected waste into a designated hazardous waste container.
-
Decontamination : Clean the spill area thoroughly. The contaminated cleaning materials must also be disposed of as hazardous waste.
-
Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) department. Large spills may require reporting to external authorities like the Environment Protection Authority (EPA).
Step 3: Disposal of Unused this compound and Empty Containers
-
Excess Product :
-
Do not pour excess this compound down the drain.
-
The primary method of disposal is through a licensed hazardous waste contractor. Contact your EHS office to arrange for pickup and disposal.
-
It is the responsibility of the user to determine if the product meets RCRA (Resource Conservation and Recovery Act) criteria for hazardous waste at the time of disposal.
-
-
Empty Containers :
-
Empty containers may retain product residue and must be handled as hazardous waste.
-
Properly rinse the container. Whenever possible, triple rinse or pressure rinse the container with a suitable solvent. The rinsate (the rinse water or solvent) is also considered hazardous waste and must be collected for proper disposal. Do not pour the rinsate down the drain.
-
After rinsing, puncture or crush the container to prevent reuse.
-
Dispose of the rinsed, punctured container according to your institution's procedures, which may include disposal as hazardous waste or recycling through an approved program.
-
Step 4: Final Disposal Logistics
-
Storage : Store sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Coordination : Work with your institution's EHS department or a certified hazardous waste disposal company to transport and dispose of the waste in accordance with all local, state, and federal regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: A flowchart outlining the key steps for the safe disposal of this compound waste.
Personal protective equipment for handling Silafluofen
Essential Safety and Handling Guide for Silafluofen
This document provides immediate, essential safety protocols and logistical guidance for the handling and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Summary and Chemical Properties
This compound presents multiple hazards that require stringent safety measures. It is classified as a highly flammable liquid and vapor, is harmful if swallowed, causes serious eye irritation, and is suspected of damaging fertility or the unborn child.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2][3]
| Property | Data | Source |
| Molecular Formula | C25H29FO2Si | [3] |
| Molecular Weight | 408.59 g/mol | [4] |
| Appearance | Oily liquid or solid powder | [4][5] |
| Flash Point | 2 °C (35.6 °F) | [1] |
| Boiling Point | 81 °C (177.8 °F) (for standard in acetonitrile) | [1] |
| GHS Hazard Codes | H225, H302, H319, H360, H400, H410 | [1][2] |
| UN Number | 3082 | [3][6] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and most critical barrier against exposure.[7] The following equipment is mandatory when handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Respiratory | Air-purifying Respirator | A NIOSH/MSHA approved respirator is necessary if workplace exposure limits are exceeded or when vapors cannot be controlled at the source.[8][9] A full-face respirator with multi-purpose combination (US) or type ABEK cartridges is recommended.[8] Ensure a proper fit and do not use with facial hair that interferes with the seal.[7] |
| Hands | Chemical-Resistant Gloves | Use unlined, chemical-resistant gloves (e.g., Nitrile, Butyl rubber).[10] Never wear leather or fabric gloves.[11] Ensure gloves extend to the mid-forearm. Contaminated gloves must be disposed of as hazardous waste. |
| Eyes | Safety Goggles or Face Shield | Chemical splash goggles are required.[12] For tasks with a high risk of splashing, a face shield should be worn in addition to goggles.[11] An emergency eyewash station must be readily accessible.[9] |
| Body | Chemical-Resistant Suit / Coveralls & Apron | Wear a chemical-resistant suit or coveralls over regular lab attire. A chemically resistant apron should be worn when mixing, loading, or cleaning to protect against spills.[11] |
| Feet | Closed-toe Shoes / Boots | Wear closed-toe, chemical-resistant shoes or boots. Do not wear leather or canvas footwear.[11] |
Operational Plan: Handling and Disposal
Follow this step-by-step guidance for all procedures involving this compound.
Preparation and Safe Handling
-
Pre-Handling: Before use, obtain and read the Safety Data Sheet (SDS).[1] Ensure all safety precautions are understood by all personnel involved.[1]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ignition Sources: this compound is highly flammable. Keep it away from all ignition sources, including heat, sparks, open flames, and hot surfaces.[1] Use only non-sparking tools and explosion-proof electrical equipment.[1]
-
Electrostatic Discharge: Ground and bond all containers and receiving equipment to prevent the buildup of static electricity.[1]
-
Dispensing: When transferring the chemical, open containers with care. Avoid breathing vapors.[3][9]
Storage Protocol
-
Conditions: Store in a cool, dry, and dark location.[1][4] Recommended short-term storage is at 0-4°C, while long-term storage should be at -20°C.[4]
-
Container: Keep the container tightly sealed to prevent leakage and contamination.[1]
-
Segregation: Store away from incompatible materials. Check the SDS for a comprehensive list of incompatibilities.
Spill Management
-
Immediate Actions: Evacuate the area. Remove all ignition sources. Ventilate the space.
-
Containment: Use absorbent, non-combustible materials like sand or earth to contain the spill. Do not use combustible materials such as sawdust.
-
Cleanup: Wear full PPE. Collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.
-
Reporting: Report all spills to the laboratory supervisor and environmental health and safety office.
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.[3] Avoid release to the environment at all costs.[3]
-
Waste Collection: Dispose of unused this compound and any contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Container Rinsing: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or methanol).[13]
-
Empty the container into the spray tank or a waste container, allowing it to drain for 30 seconds.[13]
-
Add solvent until the container is 20-25% full, seal it, and shake vigorously for 30 seconds.[13]
-
Pour the rinsate into the hazardous waste container.
-
Repeat the rinsing process two more times.[13]
-
-
Final Disposal: Contact your institution's environmental health and safety department or a licensed hazardous waste contractor for final disposal.[14][15] Do not pour any amount of this compound or its rinsate down the drain.[14]
This compound Handling Workflow
The following diagram illustrates the essential workflow for safely handling this compound from initial assessment to final disposal.
Caption: Workflow for safe this compound handling and disposal.
References
- 1. agilent.com [agilent.com]
- 2. This compound | C25H29FO2Si | CID 92430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound Insecticide Pesticide Manufacturer, CAS NO 105024-66-6 | Suze Chemical [suzehg.com]
- 6. This compound (Ref: HOE 084498) [sitem.herts.ac.uk]
- 7. Pesticide use and personal protective equipment [health.vic.gov.au]
- 8. accustandard.com [accustandard.com]
- 9. accustandard.com [accustandard.com]
- 10. solutionsstores.com [solutionsstores.com]
- 11. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 12. extension.missouri.edu [extension.missouri.edu]
- 13. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
- 14. Disposal of Pesticides [npic.orst.edu]
- 15. PI-18/PI010: Proper Disposal of Pesticide Waste [edis.ifas.ufl.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
